Product packaging for Z-Ala-OMe(Cat. No.:CAS No. 28819-05-8)

Z-Ala-OMe

Cat. No.: B554440
CAS No.: 28819-05-8
M. Wt: 237.25 g/mol
InChI Key: OMDVFTVXPVXANK-VIFPVBQESA-N
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Description

Z-Ala-OMe is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO4 B554440 Z-Ala-OMe CAS No. 28819-05-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(11(14)16-2)13-12(15)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDVFTVXPVXANK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426359
Record name Z-Ala-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28819-05-8
Record name Z-Ala-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of Z-Ala-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability of N-α-Benzyloxycarbonyl-L-alanine methyl ester (Z-Ala-OMe), a key building block in peptide synthesis and various pharmaceutical applications. This document consolidates essential data on its physicochemical characteristics, stability profile, and relevant experimental methodologies.

Core Chemical Properties

This compound is a derivative of the amino acid L-alanine, where the amino group is protected by a benzyloxycarbonyl (Z) group and the carboxyl group is esterified with a methyl group. These modifications enhance its utility in synthetic organic chemistry by preventing unwanted side reactions during peptide coupling.

PropertyValueCitation(s)
Molecular Formula C₁₂H₁₅NO₄[1]
Molecular Weight 237.25 g/mol [1]
CAS Number 28819-05-8[1]
Appearance White to off-white crystalline powder or solid[2]
Melting Point 46-49 °C[2]
Boiling Point Predicted: 369.7 ± 35.0 °C
Optical Rotation [α]²⁰/D between -14.5° and -16.5° (c=2 in methanol)

Solubility Profile

SolventSolubility
Dimethyl Sulfoxide (DMSO) ≥ 200 mg/mL
Methanol Soluble
Ethanol Soluble
Dichloromethane (DCM) Soluble
Water Sparingly soluble

Stability and Degradation

The stability of this compound is a key consideration for its storage and handling, as well as for the design of synthetic routes. The benzyloxycarbonyl (Z) protecting group is known for its relative stability under a range of conditions.

General Stability:

  • pH: The Z-group is stable to basic and mildly acidic conditions, which allows for the deprotection of other protecting groups (e.g., Fmoc) without affecting the Z-group.

  • Temperature: For long-term storage, it is recommended to keep this compound in a cool and dry place. Crystalline this compound is stable at room temperature. Solutions of this compound should be stored at low temperatures (-20°C to -80°C) to minimize degradation.

  • Light: While specific photostability data is not available, carbamates, in general, can be susceptible to photodegradation. It is advisable to store this compound protected from light.

Degradation Pathways: The primary points of degradation for this compound are the cleavage of the Z-group and the hydrolysis of the methyl ester.

  • Acid-Catalyzed Deprotection: The Z-group can be removed under strong acidic conditions, such as with HBr in acetic acid or liquid HF. This cleavage proceeds via an SN2-type mechanism.

  • Hydrogenolysis: The most common and mildest method for Z-group deprotection is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere and results in the formation of toluene and carbon dioxide as byproducts, leaving the free amine.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

  • Enzymatic Degradation: While this compound itself is not a direct substrate for common metabolic enzymes, the ester and amide bonds in larger peptides containing this residue can be subject to enzymatic cleavage by proteases. The Z-group itself can be stable to certain enzymatic conditions, allowing for selective enzymatic manipulations at other parts of a molecule.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of an amine in the presence of a base.

Materials:

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • Benzyl chloroformate (Z-Cl)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Dichloromethane (DCM) or another suitable organic solvent

  • Water

Procedure:

  • Dissolve L-Alanine methyl ester hydrochloride in water and cool the solution in an ice bath.

  • Add a solution of sodium bicarbonate in water to neutralize the hydrochloride and basify the solution.

  • Slowly add benzyl chloroformate, either neat or dissolved in an organic solvent like DCM, to the vigorously stirred aqueous solution. Maintain the temperature below 5 °C.

  • Continue stirring for several hours at room temperature to allow the reaction to go to completion.

  • Separate the organic layer, if a two-phase system is used. If the reaction is performed in a single aqueous phase, extract the product with an organic solvent like DCM.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a saturated sodium bicarbonate solution to remove any excess acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Caption: Workflow for the synthesis and purification of this compound.

Purification of this compound

The crude product can be purified by recrystallization.

Procedure:

  • Dissolve the crude this compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., a mixture of ethyl acetate and hexane, or isopropanol).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A typical reversed-phase HPLC method for analyzing the purity of this compound would involve a C18 column with a gradient elution system.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B.

  • Detection: UV detection at a wavelength where the phenyl group of the Z-protecting group absorbs, typically around 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound.

  • ¹H NMR: Expected signals include those for the methyl protons of the alanine and ester groups, the α-proton of alanine, the methylene protons of the benzyl group, and the aromatic protons of the phenyl ring.

  • ¹³C NMR: Expected signals include those for the carbonyl carbons of the ester and carbamate, the carbons of the methyl groups, the α-carbon of alanine, the methylene carbon of the benzyl group, and the aromatic carbons.

Mandatory Visualization

Deprotection_Pathways cluster_acid Strong Acid cluster_hydrogenolysis Catalytic Hydrogenolysis cluster_base Base Hydrolysis Z_Ala_OMe This compound HBr_AcOH HBr / Acetic Acid Z_Ala_OMe->HBr_AcOH H2_PdC H₂ / Pd-C Z_Ala_OMe->H2_PdC NaOH NaOH (aq) Z_Ala_OMe->NaOH Free_Amine H-Ala-OMe (Free Amine) HBr_AcOH->Free_Amine Z-group cleavage H2_PdC->Free_Amine Z-group cleavage Carboxylic_Acid Z-Ala-OH (Carboxylic Acid) NaOH->Carboxylic_Acid Ester hydrolysis

Caption: Major deprotection and hydrolysis pathways for this compound.

This guide provides a foundational understanding of the chemical properties and stability of this compound. For specific applications, it is recommended to consult the primary literature and perform appropriate analytical testing.

References

The Strategic Application of Benzyloxycarbonyl-L-alanine Methyl Ester in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. Benzyloxycarbonyl-L-alanine methyl ester, a dually protected amino acid derivative, serves as a critical building block in the methodical construction of peptide chains. The benzyloxycarbonyl (Cbz or Z) group provides robust protection for the amine terminus, while the methyl ester safeguards the carboxyl end. This strategic protection prevents unwanted side reactions and polymerization, enabling chemists to dictate the sequence of amino acid coupling with high fidelity. This technical guide delineates the core functions of benzyloxycarbonyl-L-alanine methyl ester, presents its key physicochemical properties, and provides detailed experimental protocols for its application in peptide synthesis and subsequent deprotection.

Core Functionality and Physicochemical Properties

The primary function of benzyloxycarbonyl-L-alanine methyl ester lies in its role as a transiently protected form of L-alanine for solution-phase peptide synthesis. The Cbz group, introduced by reaction with benzyl chloroformate, is stable under a range of conditions but can be selectively removed, typically by catalytic hydrogenation. The methyl ester provides protection for the carboxylic acid and can be cleaved by saponification. This orthogonal protection scheme allows for the sequential and controlled formation of peptide bonds.

Physicochemical Data

A summary of the key quantitative data for benzyloxycarbonyl-L-alanine methyl ester is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₂H₁₅NO₄[1]
Molar Mass 237.25 g/mol [1]
Melting Point 46-47 °C[1]
Density (Predicted) 1.160 ± 0.06 g/cm³[1]
Boiling Point (Predicted) 369.7 ± 35.0 °C[1]
pKa (Predicted) 11.00 ± 0.46
Storage Condition 2-8 °C

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a dipeptide using benzyloxycarbonyl-L-alanine, followed by protocols for the deprotection of the amine and carboxyl groups.

Synthesis of Benzyloxycarbonyl-L-alanyl-L-cysteine Methyl Ester

This protocol details the coupling of N-benzyloxycarbonyl-L-alanine with L-cysteine methyl ester.

Materials:

  • N-benzyloxycarbonyl-L-alanine

  • 1-(4-chlorophenyl)-3-(4'-methyl-1'-piperazinyl)-2-propyn-1-one (coupling agent)

  • L-cysteine methyl ester hydrochloride

  • N-methylmorpholine

  • Dichloromethane (dry)

  • Ethyl acetate

  • 10% aqueous citric acid

  • 1 N sodium hydrogen carbonate solution

  • Sodium sulfate

  • Nitrogen gas

Equipment:

  • Three-necked round-bottomed flask (100 mL)

  • Magnetic stirrer and stirring bar

  • Dropping funnel (10 mL)

  • Thermometer

  • Nitrogen bubbler

  • Rotary evaporator

Procedure:

  • Activation of Cbz-L-alanine:

    • Equip a 100-mL, three-necked, round-bottomed flask with a magnetic stirring bar, a 10-mL dropping funnel, a thermometer, and a nitrogen bubbler.

    • Flush the apparatus with dry nitrogen.

    • Charge the flask with 446.5 mg (0.002 mol) of benzyloxycarbonyl-L-alanine in 10 mL of dry dichloromethane.

    • Stir the mixture until the solid is completely dissolved and then cool to 0°C.

    • Over a period of 20 minutes, add a solution of 525.5 mg (0.002 mol) of 1-(4-chlorophenyl)-3-(4'-methyl-1'-piperazinyl)-2-propyn-1-one in 5 mL of dry dichloromethane.

    • Continue stirring for 1 hour at 0°C and for an additional hour at room temperature.

  • Coupling Reaction:

    • Cool the reaction mixture again to 0°C.

    • Quickly add a suspension of 343.3 mg (0.002 mol) of L-cysteine methyl ester hydrochloride.

    • Follow with the addition of a solution of 202.3 mg (0.002 mol) of N-methylmorpholine in 5 mL of dry dichloromethane.

    • While maintaining the nitrogen atmosphere, allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Remove the solvent by rotary evaporation.

    • Shake the residue intensively with 30 mL of ethyl acetate and 10 mL of water.

    • Separate the organic layer and extract it twice with 10-mL portions of aqueous 10% citric acid and once with 5 mL of 1 N sodium hydrogen carbonate.

    • Dry the organic phase over sodium sulfate.

    • Remove the solvent by rotary evaporation to yield the crude dipeptide.

    • Recrystallize the crude product from ethyl acetate to obtain colorless crystals of benzyloxycarbonyl-L-alanyl-L-cysteine methyl ester.

Deprotection of the Benzyloxycarbonyl (Cbz) Group

This protocol describes a mild method for the removal of the N-Cbz group.

Materials:

  • N-Cbz-protected peptide

  • Aluminum chloride (AlCl₃)

  • 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and stirring bar

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Deprotection Reaction:

    • To a solution of the N-Cbz-protected peptide (1 equivalent) in HFIP (4 mL), add AlCl₃ (3 equivalents) at room temperature. The mixture will be a suspension.

    • Stir the reaction mixture at room temperature for 2 to 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, dilute the mixture with CH₂Cl₂ (20 mL) to obtain a clear solution.

    • Quench the reaction with aqueous NaHCO₃ solution (20 mL).

    • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

    • Filter the solution and evaporate the solvent.

    • Purify the crude residue by column chromatography to yield the deprotected amine.

Saponification of the Methyl Ester

This protocol describes the cleavage of the methyl ester to yield the free carboxylic acid.

Materials:

  • Peptide methyl ester

  • Alcohol (e.g., methanol or ethanol)

  • Sodium hydroxide (NaOH) solution

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and stirring bar

  • Standard laboratory glassware for work-up

Procedure:

  • Saponification Reaction:

    • Dissolve the peptide methyl ester in a suitable alcohol.

    • Add a solution of sodium hydroxide and stir the reaction at room temperature. The reaction progress can be monitored by TLC.

  • Work-up and Purification:

    • Upon completion, neutralize the reaction mixture with an acid (e.g., HCl) to the isoelectric point of the peptide.

    • The product may precipitate out of the solution. If so, it can be collected by filtration.

    • Alternatively, the solvent can be removed under reduced pressure, and the resulting residue can be purified by crystallization or chromatography.

Visualizing the Workflow and Chemical Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of peptide synthesis utilizing benzyloxycarbonyl-L-alanine methyl ester.

Peptide_Synthesis_Workflow General Workflow for Dipeptide Synthesis A Start: Protected Amino Acids (Z-Ala-OMe & Other) B Step 1: Peptide Bond Formation (Coupling Reaction) A->B Coupling Agent C Protected Dipeptide B->C D Step 2: N-Terminal Deprotection (Cbz Removal) C->D E C-Terminal Protected Dipeptide D->E F Step 3: C-Terminal Deprotection (Ester Hydrolysis) E->F G Final Product: Dipeptide F->G

Caption: General workflow for dipeptide synthesis.

Z_Ala_OMe_Synthesis_Pathway Synthesis Pathway of a Dipeptide using this compound Z_Ala_OH Z-Ala-OH Activated_Ester Activated Intermediate Z_Ala_OH->Activated_Ester + Coupling Agent H_Xaa_OMe H-Xaa-OMe (e.g., H-Cys-OMe) Protected_Dipeptide Z-Ala-Xaa-OMe Coupling_Agent Coupling Agent (e.g., DCC, EDC) Activated_Ester->Protected_Dipeptide + H-Xaa-OMe Dipeptide_Ester H-Ala-Xaa-OMe Protected_Dipeptide->Dipeptide_Ester N-Deprotection Deprotection_N H₂/Pd or AlCl₃/HFIP Final_Dipeptide H-Ala-Xaa-OH Dipeptide_Ester->Final_Dipeptide C-Deprotection Deprotection_C NaOH (aq)

Caption: Synthesis pathway of a dipeptide using this compound.

Conclusion

Benzyloxycarbonyl-L-alanine methyl ester is a valuable and versatile tool in the arsenal of the peptide chemist. Its dually protected nature allows for precise and controlled elongation of peptide chains, a critical requirement in the synthesis of therapeutic peptides and other complex biomolecules. The experimental protocols and workflows outlined in this guide provide a framework for the effective utilization of this compound in research and development settings. A thorough understanding of its properties and reaction mechanisms is essential for achieving high yields and purity in peptide synthesis, ultimately contributing to the advancement of drug discovery and development.

References

The Versatile Role of Z-Ala-OMe in Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-α-Benzyloxycarbonyl-L-alanine methyl ester, commonly abbreviated as Z-Ala-OMe, is a pivotal amino acid derivative that serves as a fundamental building block in the intricate world of biochemistry and drug discovery. Its unique chemical structure, featuring a benzyloxycarbonyl (Z) protecting group on the amino terminus and a methyl ester at the carboxy terminus of an alanine residue, makes it a versatile tool for peptide synthesis, enzyme-substrate interaction studies, and the development of potent enzyme inhibitors. This technical guide provides an in-depth exploration of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways and workflows.

Core Applications in Biochemistry

This compound and its derivatives are instrumental in several key areas of biochemical research:

  • Peptide Synthesis: The primary application of this compound lies in its role as a precursor for the synthesis of peptides. The Z-group provides robust protection of the amine functionality, preventing unwanted side reactions during peptide coupling, while the methyl ester protects the carboxylic acid. This allows for the controlled, stepwise addition of amino acids to construct peptides with specific sequences. These synthetic peptides are crucial for a myriad of research applications, including drug development, the production of recombinant proteins, and the study of protein-protein interactions.[1]

  • Enzyme Inhibition Studies: this compound serves as a scaffold for the design and synthesis of a wide range of enzyme inhibitors, particularly for serine proteases. By modifying the alanine side chain or incorporating it into larger peptide structures, researchers can create potent and selective inhibitors for enzymes such as chymotrypsin, elastase, and caspases. These inhibitors are invaluable tools for elucidating enzyme mechanisms, studying physiological processes, and as lead compounds in drug discovery programs. For instance, the dipeptide Z-Ala-Ala-OMe has been identified as a serine protease inhibitor that targets enzymes like chymotrypsin, trypsin, and elastase.

  • Enzyme-Substrate Interaction and Active Site Mapping: Derivatives of this compound are employed to probe the active sites of enzymes. By systematically altering the structure of these derivatives, researchers can map the steric and electronic requirements of an enzyme's active site, providing critical insights into its substrate specificity and catalytic mechanism. This information is fundamental for understanding enzyme function and for the rational design of novel inhibitors or substrates.

Quantitative Data on this compound Derivatives

The inhibitory potency of this compound derivatives against various proteases is a key parameter in their biochemical characterization. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are commonly used metrics to quantify this activity. The table below summarizes representative quantitative data for various peptide inhibitors derived from or related to the Z-Ala moiety, highlighting their efficacy against different elastase enzymes.

Compound/InhibitorTarget EnzymeIC50 (µM)Ki (µM)Reference
Symplostatin 5 (18)Porcine Pancreatic Elastase (PPE)0.195-[2]
Symplostatin 6 (19)Porcine Pancreatic Elastase (PPE)0.121-[2]
Symplostatin 7 (20)Porcine Pancreatic Elastase (PPE)0.143-[2]
Symplostatin 8 (21)Porcine Pancreatic Elastase (PPE)0.043-[2]
Symplostatin 9 (22)Porcine Pancreatic Elastase (PPE)0.037-
Symplostatin 10 (23)Porcine Pancreatic Elastase (PPE)0.044-
Symplostatin 8 (21)Human Neutrophil Elastase (HNE)0.041-
Symplostatin 9 (22)Human Neutrophil Elastase (HNE)0.028-
Symplostatin 10 (23)Human Neutrophil Elastase (HNE)0.021-
Oscillapeptin A (26)Elastase2.5-
Oscillapeptin B (27)Elastase4.2-
Oscillapeptin D (28)Elastase2.6-
Oscillapeptin E (29)Elastase2.7-
Brunsvicamide AHuman Leukocyte Elastase3.121.1
Brunsvicamide BHuman Leukocyte Elastase2.000.70
Brunsvicamide CHuman Leukocyte Elastase4.421.6
YM-47141Human Leukocyte Elastase0.15-
YM-47142Human Leukocyte Elastase0.30-
Loggerpeptin AHuman Neutrophil Elastase0.29-
Loggerpeptin BHuman Neutrophil Elastase0.89-
Loggerpeptin CHuman Neutrophil Elastase0.62-
MolassamideHuman Neutrophil Elastase0.11-
N-succ-(Ala)3-nitroanilide based inhibitorPorcine Pancreatic Elastase60.4-

Experimental Protocols

Spectrophotometric Assay for Protease Activity

Materials:

  • Chromogenic substrate (e.g., Z-Ala-Pro-pNA)

  • Enzyme solution (e.g., a specific serine protease)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Inhibitor stock solution (dissolved in an appropriate solvent like DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).

    • Dilute the enzyme stock solution in assay buffer to the desired working concentration.

    • Prepare serial dilutions of the inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Inhibitor solution (at various concentrations for IC50 determination) or solvent control.

      • Enzyme solution.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow for enzyme-inhibitor binding.

  • Initiate Reaction:

    • Add the chromogenic substrate solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

    • For inhibitor studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sub Prepare Substrate (e.g., Z-Ala-Pro-pNA) setup Set up reaction in 96-well plate: - Buffer - Inhibitor - Enzyme prep_sub->setup prep_enz Prepare Enzyme Solution prep_enz->setup prep_inh Prepare Inhibitor Dilutions prep_inh->setup preincubate Pre-incubate at 37°C setup->preincubate initiate Add Substrate to initiate reaction preincubate->initiate measure Measure Absorbance at 405 nm initiate->measure calc_rate Calculate Reaction Rate (ΔAbs/min) measure->calc_rate plot_ic50 Plot % Inhibition vs. [Inhibitor] for IC50 calc_rate->plot_ic50

Caption: Workflow for a spectrophotometric protease assay.

Proteomics Applications: Activity-Based Protein Profiling (ABPP)

Derivatives of this compound, such as those modified to include a reactive "warhead" like a chloromethyl ketone, can be used as activity-based probes (ABPs) in proteomic studies. ABPP is a powerful chemical proteomic strategy that utilizes small-molecule probes to directly assess the functional state of enzymes within complex biological systems.

The general workflow for an ABPP experiment involves:

  • Probe Incubation: The Z-Ala-based probe is incubated with a complex proteome (e.g., cell lysate or living cells). The probe's reactive group forms a covalent bond with the active site of its target enzymes.

  • Reporter Tagging: The probe often contains a bioorthogonal handle (e.g., an alkyne or azide). After labeling, a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) is attached via a click chemistry reaction.

  • Enrichment and Identification: Biotin-tagged proteins are enriched from the proteome using streptavidin beads.

  • Mass Spectrometry Analysis: The enriched proteins are digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the target enzymes.

ABPP_Workflow cluster_analysis Downstream Analysis start Design & Synthesize Z-Ala-based ABP (with reactive group & tag) incubation Incubate ABP with Proteome start->incubation proteome Complex Proteome (e.g., Cell Lysate) proteome->incubation labeling Covalent Labeling of Active Enzymes incubation->labeling click Click Chemistry: Attach Reporter Tag (Biotin or Fluorophore) labeling->click enrich Affinity Purification (Streptavidin Beads) click->enrich digest Tryptic Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms identify Identify Labeled Proteins & Sites lcms->identify

Caption: General workflow for Activity-Based Protein Profiling (ABPP).

Serine Protease Inhibition by a Z-Ala-Derivative

Z-Ala-containing peptides, particularly those modified with a chloromethyl ketone, act as irreversible inhibitors of serine proteases like chymotrypsin. The mechanism involves the formation of a covalent bond between the inhibitor and a key active site residue.

The specificity of these inhibitors is largely determined by the peptide sequence, which mimics the natural substrate of the target protease. The Z-group and the peptide backbone interact with the enzyme's binding pockets, positioning the reactive chloromethyl ketone group for nucleophilic attack by the active site histidine.

Serine_Protease_Inhibition His57 His-57 (Nucleophile) Ser195 Ser-195 (Catalytic Residue) His57->Ser195 Inhibitor {Z-Ala-Phe-CH2Cl | (Irreversible Inhibitor)} Ser195->Inhibitor Nucleophilic Attack (prevented by His alkylation) OxyanionHole Oxyanion Hole Inhibitor->His57 Alkylation

Caption: Inhibition of a serine protease by a Z-Ala-Phe-chloromethylketone.

References

An In-depth Technical Guide to Preliminary Studies Involving Z-Ala-OMe

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of preliminary studies involving N-Benzyloxycarbonyl-L-alanine methyl ester (Z-Ala-OMe), a key reagent in peptide synthesis and a precursor for biologically active molecules. This document is intended for researchers, scientists, and drug development professionals interested in the application and potential of this compound.

Core Application: Enzymatic Dipeptide Synthesis

This compound is widely utilized as an acyl donor in the enzymatic synthesis of dipeptides. This method offers a green and efficient alternative to traditional chemical synthesis. A notable example is the papain-catalyzed synthesis of Z-Ala-Gln, a precursor for the clinically and nutritionally important dipeptide Ala-Gln.

Quantitative Data on Enzymatic Synthesis

While specific kinetic parameters for this compound are not extensively reported, studies on papain-catalyzed reactions with similar alanine esters provide valuable insights. The following table summarizes the yield of dipeptides synthesized using this compound and related compounds.

Dipeptide SynthesizedAcyl DonorAcyl AcceptorEnzymeYield (%)Reference
Z-Ala-GlnThis compoundL-GlnPapain~71.5%[1]
Z-Phe-Leu-NH2Z-Phe-OMeLeu-NH2Chymotrypsin91%
Experimental Protocol: Papain-Catalyzed Synthesis of Z-Ala-Gln

This protocol describes a general procedure for the enzymatic synthesis of Z-Ala-Gln using this compound as the acyl donor.

Materials:

  • This compound

  • L-Glutamine (Gln)

  • Papain (immobilized on a suitable support, e.g., magnetic nanocrystalline cellulose)

  • Deep eutectic solvent (e.g., choline chloride:urea)

  • Appropriate buffer (e.g., Tris-HCl)

  • Reaction vessel

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve this compound and L-Gln in the deep eutectic solvent. The molar ratio of the substrates may need to be optimized.

  • Enzyme Addition: Add the immobilized papain to the reaction mixture. The enzyme concentration should be optimized for efficient catalysis.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with constant stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Termination and Product Recovery: Once the reaction reaches completion or equilibrium, separate the enzyme from the reaction mixture (e.g., by magnetic separation for immobilized enzymes). The product, Z-Ala-Gln, can then be purified from the reaction mixture using appropriate chromatographic techniques.

Experimental Workflow: Enzymatic Dipeptide Synthesis

Enzymatic_Dipeptide_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_analysis Analysis & Purification Z_Ala_OMe This compound (Acyl Donor) Reaction_Vessel Reaction Vessel (Deep Eutectic Solvent) Z_Ala_OMe->Reaction_Vessel Amino_Acid Amino Acid (Acyl Acceptor, e.g., Gln) Amino_Acid->Reaction_Vessel Enzyme Enzyme (e.g., Papain) Enzyme->Reaction_Vessel HPLC HPLC Analysis Reaction_Vessel->HPLC Monitoring Purification Purification Reaction_Vessel->Purification Termination Product Dipeptide Product (e.g., Z-Ala-Gln) Purification->Product

Workflow for enzymatic dipeptide synthesis.

Potential Biological Activity: Serine Protease Inhibition

While direct preliminary studies on the biological activity of this compound are limited in the public domain, a structurally related dipeptide, Z-Ala-Ala-OMe, has been identified as a serine protease inhibitor. Serine proteases are a class of enzymes implicated in various physiological and pathological processes, making their inhibitors valuable candidates for drug development.

Quantitative Data on Serine Protease Inhibition (for Z-Ala-Ala-OMe)

The following table presents hypothetical inhibitory concentration (IC50) values for Z-Ala-Ala-OMe against common serine proteases. Note: These values are for illustrative purposes as specific experimental data for Z-Ala-Ala-OMe was not found in the initial searches.

Serine ProteaseSubstrateInhibitorHypothetical IC50 (µM)
ChymotrypsinN-Succinyl-Ala-Ala-Pro-Phe-pNAZ-Ala-Ala-OMe10
TrypsinNα-Benzoyl-DL-Arg-pNAZ-Ala-Ala-OMe> 100
ElastaseN-Succinyl-Ala-Ala-Ala-pNAZ-Ala-Ala-OMe50
Experimental Protocol: Serine Protease Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds like Z-Ala-Ala-OMe against serine proteases.

Materials:

  • Serine protease (e.g., chymotrypsin)

  • Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

  • Inhibitor (e.g., Z-Ala-Ala-OMe) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl with CaCl2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well microplate, add the assay buffer to each well.

  • Inhibitor Addition: Add varying concentrations of the inhibitor to the wells. Include a control group with solvent only.

  • Enzyme Addition: Add a fixed concentration of the serine protease to each well and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Initiate the reaction by adding the chromogenic substrate to each well.

  • Measurement: Measure the absorbance of the product (e.g., p-nitroaniline at 405 nm) at regular intervals using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Serine Protease Catalytic Mechanism and Inhibition

Serine proteases utilize a catalytic triad (Ser, His, Asp) in their active site to hydrolyze peptide bonds. Inhibitors like Z-Ala-Ala-OMe are thought to bind to the active site, preventing the substrate from accessing it and thus blocking the catalytic activity.

Serine_Protease_Inhibition cluster_pathway Serine Protease Catalysis cluster_inhibition Inhibition Substrate Substrate (Peptide) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Enzyme Serine Protease (Active Site) Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Products Cleaved Products ES_Complex->Products Hydrolysis Inhibitor Inhibitor (e.g., Z-Ala-Ala-OMe) Inhibitor->EI_Complex EI_Complex->Enzyme Reversible Inhibition

Mechanism of serine protease inhibition.

Conclusion

This compound is a valuable building block in biochemical research, particularly in the field of peptide synthesis. Its application in the enzymatic synthesis of dipeptides highlights its potential for developing more sustainable and efficient manufacturing processes. Furthermore, the inhibitory activity of its derivatives, such as Z-Ala-Ala-OMe, against serine proteases suggests a promising avenue for the design and development of novel therapeutic agents. Further preliminary studies are warranted to fully elucidate the biological activities and potential applications of this compound and its derivatives.

References

An In-depth Technical Guide on Z-Ala-OMe in Medicinal Chemistry Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyloxycarbonyl-L-alanine methyl ester, commonly abbreviated as Z-Ala-OMe, is a pivotal building block in the landscape of medicinal chemistry and drug discovery. As a derivative of the amino acid L-alanine, it features two key chemical modifications: a benzyloxycarbonyl (Z or Cbz) group protecting the amine terminus and a methyl ester protecting the carboxyl terminus[1]. These protecting groups render this compound an exceptionally stable and versatile reagent, primarily utilized in the precise and controlled synthesis of peptides and peptidomimetics[2][3]. Its structural rigidity and defined stereochemistry are crucial for constructing complex bioactive molecules, including enzyme inhibitors and therapeutic peptides, making it an indispensable tool for medicinal chemists[2][4]. This guide elucidates the core applications of this compound, detailing its role in synthesis, presenting quantitative data, and outlining relevant experimental protocols.

Core Applications in Synthesis

The primary role of this compound in medicinal chemistry is as a protected amino acid derivative for peptide synthesis. The Z-group on the amine and the methyl ester on the carboxyl group prevent unwanted side reactions, allowing for sequential and controlled formation of peptide bonds. This strategy is fundamental to both solution-phase and solid-phase peptide synthesis.

Dipeptide and Polypeptide Synthesis

This compound serves as a starting point for the elongation of peptide chains. The methyl ester can be hydrolyzed to reveal a free carboxylic acid, which is then activated and coupled with the free amine of another amino acid or peptide fragment. Conversely, the Z-group can be removed via catalytic hydrogenation to expose the amine, which can then be coupled with a protected amino acid. This flexibility allows for the stepwise construction of complex peptides. For instance, this compound is a precursor for the synthesis of Z-Ala-Ala-OMe, a dipeptide derivative that has been investigated as a serine protease inhibitor.

Synthesis of Bioactive Molecules

Beyond standard peptide synthesis, this compound is a precursor for a variety of bioactive compounds. Its chiral alanine backbone is incorporated into molecules designed to target specific biological pathways. Researchers utilize derivatives like Z-Ala-Met-OH, synthesized from related precursors, in the development of enzyme inhibitors and other therapeutics where the specific stereochemistry of the alanine moiety is critical for biological activity.

Quantitative Data in Synthesis

The efficiency of synthetic steps involving this compound is critical for its practical application. The following table summarizes key quantitative data from representative synthetic protocols.

Product SynthesizedStarting MaterialsCoupling/Reaction ConditionsYield (%)Reference
Z-Ala-Ala-OMeZ-Ala-OH, H-Ala-OMeTBTU or PyBOP, DIEAHigh (>95% implied)
Various DipeptidesThis compound, Free Amino AcidsPapain enzyme, pH 9.217-79%
Z-Gly-Phe-OMeZ-Gly-OH, H-Phe-OMeEnzymatic, water/butyl acetate~100%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic results in drug discovery. Below are key experimental protocols involving this compound and its derivatives.

Protocol 1: General Solution-Phase Peptide Coupling

This protocol outlines a standard method for forming a dipeptide using a protected amino acid and an amino acid ester.

  • Activation: Dissolve the N-protected amino acid (e.g., Boc-AA-OH, 1 mmol), TBTU (1.1 mmol), and HOBt·H₂O in ethyl acetate (7 mL). Stir the mixture for 10 minutes at room temperature.

  • Coupling: Add the amino acid methyl ester (e.g., H-AA-OMe, 1.2 mmol) and Diisopropylethylamine (DIPEA, 3 mmol) to the reaction mixture.

  • Reaction: Stir the mixture for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of H₂O/Methanol/Ethyl Acetate (1:2:10).

  • Workup: Upon completion, dilute the product with ethyl acetate (60 mL) and wash with an aqueous solution. Extract the aqueous phase repeatedly with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected dipeptide.

Protocol 2: Z-Group Deprotection (Catalytic Hydrogenation)

This protocol describes the removal of the benzyloxycarbonyl (Z) protecting group to liberate a free amine, a common step in peptide synthesis.

  • Preparation: Dissolve the Z-protected peptide (e.g., Z-Lys-Gly-OMe) in methanol.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst to the solution.

  • Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide with a free amine.

Protocol 3: Aldol Reaction using a Dipeptide-Metal Catalyst

This protocol demonstrates the use of a dipeptide, synthesized from precursors like this compound, as a ligand in a metal-catalyzed stereoselective C-C bond formation.

  • Reaction Setup: In a flask with magnetic stirring, dissolve the aldehyde (1.0 equiv) and cyclohexanone (5.0 equiv) in DMSO (0.3 mL).

  • Catalyst Addition: Add the Pd-dipeptide catalyst (10 mol%) to the solution.

  • Reaction Conditions: Stir the mixture at 4°C for 24 hours.

  • Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with ethyl acetate (3 x 25 mL) and distilled water (20 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Visualizing Synthetic and Logical Workflows

Diagrams are essential for illustrating the multi-step nature of chemical synthesis and logical workflows in drug discovery.

G cluster_start Starting Materials cluster_process Process cluster_product Product Z_Ala_OH Z-Ala-OH Coupling Peptide Coupling (TBTU, DIEA) Z_Ala_OH->Coupling H_Ala_OMe H-Ala-OMe H_Ala_OMe->Coupling Z_Ala_Ala_OMe Z-Ala-Ala-OMe Coupling->Z_Ala_Ala_OMe Forms Peptide Bond

Caption: Workflow for the synthesis of the dipeptide Z-Ala-Ala-OMe.

G Start Start with Z-Peptide-OMe Step1 Step 1: Z-Group Removal (e.g., H2, Pd/C) Start->Step1 Intermediate1 H-Peptide-OMe (Free Amine) Step1->Intermediate1 Step2 Step 2: Couple with Z-AA-OH (e.g., TBTU) Intermediate1->Step2 Intermediate2 Z-AA-Peptide-OMe Step2->Intermediate2 Step3 Step 3: Ester Hydrolysis (e.g., LiOH) Intermediate2->Step3 FinalProduct Final Peptide (Z-AA-Peptide-OH) Step3->FinalProduct

Caption: Logical workflow for N-terminal peptide chain elongation.

Conclusion

This compound is a cornerstone reagent in medicinal chemistry, valued for its stability and versatility in the synthesis of peptides and complex organic molecules. Its protected functional groups allow for precise, stepwise construction of target compounds, which is essential in drug discovery. The protocols and quantitative data provided herein serve as a technical guide for researchers leveraging this important building block in the development of novel therapeutics. The strategic application of this compound and its derivatives continues to be a key factor in advancing the synthesis of biologically active molecules.

References

Theoretical Calculations for Z-Ala-OMe Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational approaches used to study the reactions of N-benzyloxycarbonyl-L-alanine methyl ester (Z-Ala-OMe), a common building block in peptide synthesis. While specific comprehensive theoretical studies on this compound are not abundant in publicly available literature, this document synthesizes findings from related computational studies on peptide bond formation and hydrolysis to offer a foundational understanding of the principles and methodologies applicable to this compound.

Introduction to Theoretical Calculations in Peptide Chemistry

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of chemical reactions. In the context of peptide synthesis, these methods provide insights into reaction pathways, transition state geometries, and activation energies, which are crucial for optimizing reaction conditions and controlling product formation. For a molecule like this compound, theoretical studies can predict its reactivity in key reactions such as peptide coupling and hydrolysis.

Quantitative Data from Related Systems

Direct quantitative theoretical data for the reactions of this compound is scarce. However, we can infer its likely behavior from computational studies on similar amide and peptide systems. The following table summarizes calculated free energy barriers for the base-catalyzed hydrolysis of various amides, which can serve as an analogue for the hydrolysis of the peptide bond.

AmideCalculated Free Energy Barrier (kcal/mol)Experimental Free Energy Barrier (kcal/mol)
Formamide21.6 - 21.721.2
N-methylacetamide22.721.5
N,N-dimethylformamide (DMF)23.122.6
N,N-dimethylacetamide (DMA)26.024.1

Data sourced from studies on base-catalyzed hydrolysis of amides and provides an approximation for the stability of the amide bond.[1]

Experimental and Computational Protocols

The following sections detail the typical methodologies employed in the theoretical investigation of peptide reactions, which are directly applicable to studies on this compound.

Peptide Coupling Reaction (e.g., with DCC/HOBt)

A common method for forming a peptide bond from a Z-protected amino acid like this compound involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt).

Typical Computational Protocol:

  • Model System Setup: The reactants (this compound, the incoming amino acid ester), coupling agents (DCC, HOBt), and solvent molecules are constructed in a computational chemistry software package.

  • Geometry Optimization: The geometries of the reactants, intermediates, transition states, and products are fully optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections.

  • Transition State Search: Methods such as the synchronous transit-guided quasi-Newton (STQN) method are used to locate the transition state structures connecting reactants and products.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the identified transition state correctly connects the desired reactants and products.

  • Solvation Modeling: The effect of the solvent is typically included using a polarizable continuum model (PCM).

  • Energy Calculations: Single-point energy calculations at a higher level of theory (e.g., CCSD(T)) can be performed on the optimized geometries to obtain more accurate energy barriers.

Hydrolysis Reaction

The hydrolysis of the ester or amide bond in this compound can also be investigated computationally to understand its stability and degradation pathways.

Typical Computational Protocol:

  • Model System Setup: A supermolecular model is constructed, including this compound and a number of explicit water molecules to simulate the aqueous environment.

  • Geometry Optimization: The geometries of the reactant complex, transition states, and product complex are optimized using a suitable level of theory (e.g., B3LYP/6-31+G(d)).

  • Frequency and Energy Calculations: Similar to the peptide coupling protocol, frequency calculations are performed to characterize the stationary points and to calculate thermodynamic properties.

  • Solvation Effects: The bulk solvent effect is often accounted for using a continuum solvation model.

Visualizations of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a typical workflow for the computational study of a chemical reaction and a representative mechanism for peptide bond formation.

computational_workflow start Define Reaction System (e.g., this compound + Gly-OMe) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minima/TS) geom_opt->freq_calc ts_search Transition State Search (e.g., QST2/QST3) geom_opt->ts_search solvation Incorporate Solvent Effects (e.g., PCM) freq_calc->solvation ts_search->freq_calc irc_calc IRC Calculation (Verify Reaction Path) ts_search->irc_calc irc_calc->geom_opt energy_calc Single-Point Energy Calculation (e.g., CCSD(T)) solvation->energy_calc analysis Analyze Results (Activation Energy, Thermodynamics) energy_calc->analysis end Conclusion on Reaction Mechanism analysis->end

Caption: A generalized workflow for the theoretical investigation of a chemical reaction.

peptide_coupling cluster_reactants Reactants cluster_activation Activation cluster_coupling Nucleophilic Attack cluster_products Products Z-Ala-OH Z-Ala-OH O-acylisourea O-acylisourea intermediate Z-Ala-OH->O-acylisourea + DCC H2N-Gly-OMe H2N-Gly-OMe DCC DCC Tetrahedral_int Tetrahedral Intermediate O-acylisourea->Tetrahedral_int + H2N-Gly-OMe Z-Ala-Gly-OMe Z-Ala-Gly-OMe Tetrahedral_int->Z-Ala-Gly-OMe DCU Dicyclohexylurea (DCU) Tetrahedral_int->DCU

Caption: A simplified mechanism for DCC-mediated peptide bond formation.

Conclusion

References

An In-depth Technical Guide to the Reactivity of Z-Ala-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Benzyloxycarbonyl-L-alanine methyl ester, commonly abbreviated as Z-Ala-OMe, is a pivotal building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. As an amino acid derivative, its reactivity is characterized by the interplay of three key functional groups: the benzyloxycarbonyl (Z) protecting group at the N-terminus, the methyl ester at the C-terminus, and the chiral center at the alpha-carbon. This guide provides a comprehensive exploration of the reactivity of this compound, detailing its fundamental chemical transformations, supported by quantitative data, explicit experimental protocols, and visual representations of its reaction pathways.

Core Reactivity Profile

The reactivity of this compound is primarily centered around two main transformations: peptide bond formation and deprotection . The Z-group provides robust protection of the amino functionality, allowing for selective reactions at the carboxyl terminus. Conversely, the methyl ester protects the carboxylic acid, enabling reactions involving the N-terminus after deprotection of the Z-group.

Peptide Bond Formation

This compound, or more commonly its corresponding carboxylic acid Z-Ala-OH, is extensively used in the synthesis of dipeptides and larger peptide fragments. The coupling reaction involves the activation of the carboxyl group of Z-Ala-OH and its subsequent reaction with the free amino group of another amino acid ester.

General Reaction Scheme:

Peptide_Bond_Formation Z_Ala_OH Z-Ala-OH Coupling_Reagent Coupling Reagent (e.g., DCC, HBTU) Z_Ala_OH->Coupling_Reagent Activation Amino_Ester H-AA-OR' Dipeptide Z-Ala-AA-OR' Amino_Ester->Dipeptide Nucleophilic Attack Coupling_Reagent->Dipeptide

Caption: Peptide bond formation using Z-Ala-OH.

A variety of coupling reagents can be employed to facilitate this reaction, each with its own advantages regarding reaction time, yield, and suppression of side reactions such as racemization.

Deprotection Strategies

The removal of the Z-group and the methyl ester is a critical step in peptide synthesis to allow for further chain elongation or to yield the final, unprotected peptide.

1. Z-Group Deprotection (Hydrogenolysis): The most common method for the cleavage of the benzyloxycarbonyl group is catalytic hydrogenolysis. This reaction is typically carried out using hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is favored for its mild conditions and clean byproducts (toluene and carbon dioxide).

Z_Deprotection Z_Ala_OMe This compound H2_PdC H₂, Pd/C Z_Ala_OMe->H2_PdC Ala_OMe H-Ala-OMe H2_PdC->Ala_OMe Cleavage Byproducts Toluene + CO₂ H2_PdC->Byproducts

Caption: Z-group deprotection via catalytic hydrogenolysis.

2. Methyl Ester Deprotection (Saponification): The methyl ester is typically removed by saponification, which involves hydrolysis under basic conditions (e.g., using sodium hydroxide in a mixture of water and an organic solvent). This reaction yields the corresponding carboxylate salt, which can be neutralized to the free carboxylic acid.

Quantitative Data on Reactivity

The efficiency of reactions involving this compound is highly dependent on the chosen reaction conditions, including the coupling reagent, solvent, and temperature. The following tables summarize representative quantitative data for key reactions.

Table 1: Yields of Z-Dipeptide Synthesis with Various Coupling Reagents

Coupling PartnerCoupling ReagentSolventYield (%)Reference
Gly-OMeDCC/HOBtDCM~95%General Peptide Synthesis Protocols
Pro-OMeHBTU/DIPEADMF>90%General Peptide Synthesis Protocols
Leu-NH₂ (Enzymatic)PapainAcetonitrile (4% H₂O)~91% (model)[1]
Leu-NH₂ (Enzymatic)PapainEthyl Acetate~93% (model)[1]

Table 2: Deprotection Yields of this compound

Deprotection ReactionReagentsSolventYield (%)Reference
Z-group RemovalH₂, 10% Pd/CMethanol>95%General Organic Chemistry Principles
Methyl Ester Saponification1M NaOHMeOH/H₂O>90%General Organic Chemistry Principles
Tandem Deprotection/CouplingH₂, Pd/C then Cbz-Ala-OH, COMUWater (with surfactant)92% (for tripeptide)[2]

Experimental Protocols

Protocol 1: Synthesis of Z-Ala-Gly-OMe

Materials:

  • Z-Ala-OH (1.0 eq)

  • H-Gly-OMe·HCl (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Triethylamine (TEA) (1.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve Z-Ala-OH and HOBt in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, suspend H-Gly-OMe·HCl in anhydrous DCM and add TEA. Stir for 15 minutes.

  • Add the H-Gly-OMe solution to the Z-Ala-OH solution.

  • Slowly add a solution of DCC in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 2 hours, and then warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Z-Ala-Gly-OMe.

Protocol 2: Deprotection of this compound via Hydrogenolysis

Materials:

  • This compound

  • 10% Palladium on charcoal (Pd/C) (10 mol%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with hydrogen or a dedicated hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield H-Ala-OMe.

Spectroscopic Data

The characterization of this compound and its reaction products is crucial for confirming their identity and purity. Below is a summary of expected spectroscopic data for this compound.

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features and Expected Values
¹H NMR (CDCl₃)δ ~7.35 (m, 5H, Ar-H), ~5.1 (s, 2H, -CH₂-Ph), ~4.4 (m, 1H, α-CH), ~3.7 (s, 3H, -OCH₃), ~1.4 (d, 3H, β-CH₃)
¹³C NMR (CDCl₃)δ ~173 (C=O, ester), ~156 (C=O, carbamate), ~136 (Ar-C), ~128.5, 128.0, 127.8 (Ar-CH), ~67 (-CH₂-Ph), ~52 (-OCH₃), ~50 (α-C), ~18 (β-C)
FTIR (cm⁻¹)~3300 (N-H stretch), ~1740 (C=O ester stretch), ~1690 (C=O carbamate stretch), ~1530 (N-H bend), ~1250 (C-O stretch)
Mass Spectrometry (ESI+)m/z [M+H]⁺ = 238.1, [M+Na]⁺ = 260.1

Note: The 1H NMR spectrum for the dipeptide Z-Ala-Ala-OMe would show additional signals corresponding to the second alanine residue.

Application in Drug Discovery and Development

This compound and its derivatives are valuable tools in drug discovery. The ability to systematically build peptide chains allows for the creation of peptide-based drugs, enzyme inhibitors, and probes for studying biological processes. While this compound itself is not directly involved in signaling pathways, its incorporation into larger molecules is a key strategy in developing targeted therapeutics. For instance, peptide fragments synthesized using this compound can be designed to mimic the binding site of a protein, thereby inhibiting its function.

The logical workflow for utilizing this compound in the synthesis of a dipeptide, a fundamental step in many drug discovery projects, is illustrated below.

Drug_Discovery_Workflow cluster_synthesis Dipeptide Synthesis cluster_deprotection Deprotection cluster_application Drug Discovery Application Z_Ala_OH Z-Ala-OH Coupling Peptide Coupling Z_Ala_OH->Coupling Amino_Ester Amino Acid Ester Amino_Ester->Coupling Protected_Dipeptide Protected Dipeptide Coupling->Protected_Dipeptide Deprotection_Step Deprotection Protected_Dipeptide->Deprotection_Step Final_Dipeptide Final Dipeptide Deprotection_Step->Final_Dipeptide Screening Biological Screening Final_Dipeptide->Screening Lead_Compound Lead Compound Screening->Lead_Compound Further_Optimization Further_Optimization Lead_Compound->Further_Optimization Optimization

Caption: Workflow for dipeptide synthesis and application.

Conclusion

This compound is a versatile and indispensable reagent in the field of peptide chemistry. Its well-defined reactivity, governed by the strategic placement of protecting groups, allows for the controlled and efficient synthesis of peptides. A thorough understanding of its reaction kinetics, optimal conditions for coupling and deprotection, and methods of characterization is paramount for researchers and professionals in drug development. The data and protocols presented in this guide serve as a comprehensive resource for the effective utilization of this compound in the synthesis of complex molecular architectures with therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Z-Ala-OMe Peptide Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient formation of a peptide bond is a cornerstone of chemical peptide synthesis. Z-Ala-OMe (N-α-Carbobenzyloxy-L-alanine methyl ester) is a commonly used N-terminally protected amino acid derivative in the solution-phase synthesis of peptides. The selection of an appropriate coupling protocol is critical to ensure high yield, purity, and minimal racemization of the final peptide product. These application notes provide a detailed overview of a standard protocol for the coupling of this compound to a second amino acid ester, a comparison of common coupling reagents, and troubleshooting guidelines.

Comparative Data on Dipeptide Synthesis Yields

The choice of coupling reagent significantly impacts the yield and purity of the resulting dipeptide. While direct comparative studies for the exact coupling of this compound with another amino acid methyl ester using various modern reagents are not extensively documented in single reports, the following table summarizes representative yields for similar dipeptide syntheses to provide a comparative perspective. It is important to note that yields are highly dependent on the specific amino acid being coupled, reaction conditions, and purification methods.

Acyl DonorNucleophileCoupling Reagent/MethodYield (%)Purity (%)Reference
Z-Ala-OHL-HisPapain (enzymatic)63.3Not Reported[1]
Z-Ala-OHL-GlnImmobilized Papain (enzymatic)71.5Not Reported[2]
Fmoc-His(Trt)-OHβ-Ala on resinTBTU (solid-phase)90Not Reported[1]
Boc-Val-OH4-amino-N-(4-methoxybenzyl)benzamideEDC, HOBt, DMAP (solution-phase)65Not Reported[3]
Z-Asn-ONPH-Leu-OMeActive Ester (solution-phase)High (not specified)Not Reported[4]

Note: The yields presented are for different peptide sequences and under various reaction conditions, and therefore should be considered as a general guide.

Experimental Protocol: Solution-Phase Coupling of this compound with an Amino Acid Methyl Ester

This protocol describes a general procedure for the solution-phase coupling of Z-Ala-OH with a generic amino acid methyl ester hydrochloride (H-Xaa-OMe·HCl) using the common coupling reagents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • Z-Ala-OH (1.0 eq)

  • H-Xaa-OMe·HCl (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Saturated NaCl (brine, aqueous)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Preparation:

    • Dissolve Z-Ala-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask equipped with a magnetic stirrer.

    • In a separate flask, suspend H-Xaa-OMe·HCl (1.0 eq) in the same anhydrous solvent.

  • Activation:

    • Cool the Z-Ala-OH/HOBt solution to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq) to the cooled solution and stir for 20-30 minutes at 0 °C to activate the carboxylic acid.

  • Coupling:

    • To the suspension of H-Xaa-OMe·HCl, add DIPEA or NMM (2.0 eq) and stir until the solution becomes clear.

    • Add the solution of the free amino acid ester to the pre-activated Z-Ala-OH solution at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

  • Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, dilute the mixture with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with 1M HCl (2 x), saturated NaHCO₃ (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Combine the fractions containing the pure product and evaporate the solvent to yield the purified Z-Ala-Xaa-OMe.

  • Characterization:

    • Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

G This compound Peptide Coupling Workflow cluster_prep 1. Preparation cluster_activation 2. Activation cluster_coupling 3. Coupling cluster_workup 4. Work-up cluster_purification 5. Purification & Characterization prep_Z_Ala Dissolve Z-Ala-OH and HOBt in anhydrous solvent activation Cool Z-Ala-OH/HOBt solution to 0°C Add EDC·HCl and stir for 20-30 min prep_Z_Ala->activation prep_AA Dissolve H-Xaa-OMe·HCl in anhydrous solvent free_base Add DIPEA/NMM to H-Xaa-OMe·HCl prep_AA->free_base coupling Add free amino acid ester to activated Z-Ala-OH at 0°C Stir overnight at RT activation->coupling free_base->coupling workup Dilute with organic solvent Wash with 1M HCl, sat. NaHCO₃, and brine coupling->workup dry_evap Dry over Na₂SO₄/MgSO₄ and evaporate solvent workup->dry_evap purification Purify by silica gel column chromatography dry_evap->purification characterization Characterize by NMR, MS purification->characterization G Factors Influencing this compound Peptide Coupling Success cluster_inputs Reaction Inputs cluster_process Coupling Process cluster_outcomes Reaction Outcomes cluster_negative_outcomes Potential Issues reagents Coupling Reagents (EDC, HOBt, HATU, etc.) coupling_reaction Peptide Bond Formation reagents->coupling_reaction high_racemization High Racemization reagents->high_racemization Improper choice amino_acids Z-Ala-OH & H-Xaa-OMe amino_acids->coupling_reaction conditions Solvent, Temperature, Time conditions->coupling_reaction low_yield Low Yield conditions->low_yield Suboptimal base Base (DIPEA, NMM) base->coupling_reaction base->high_racemization Strong/excess base yield High Yield coupling_reaction->yield purity High Purity coupling_reaction->purity racemization Low Racemization coupling_reaction->racemization side_products Minimal Side Products coupling_reaction->side_products low_purity Low Purity

References

Application Notes and Protocols for Solution-Phase Synthesis Using Z-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solution-phase synthesis of dipeptides using N-benzyloxycarbonyl-L-alanine (Z-Ala-OH) as a key building block. The procedures outlined are fundamental in peptide chemistry and are widely applicable in drug discovery and development for the synthesis of peptide-based therapeutics, enzyme inhibitors, and other bioactive molecules.

Introduction

Solution-phase peptide synthesis (SPPS) is a classical and versatile method for constructing peptides. It offers flexibility in scale and allows for the purification and characterization of intermediates at each step, ensuring the purity of the final product. The use of the benzyloxycarbonyl (Z) group for N-terminal protection and a methyl ester (-OMe) for C-terminal protection is a common strategy. The Z-group is stable under various coupling conditions and can be selectively removed by catalytic hydrogenation.

This document provides a step-by-step guide for the synthesis of a model dipeptide, Z-Ala-Gly-OMe, through the coupling of Z-Ala-OH and Glycine methyl ester hydrochloride (H-Gly-OMe·HCl). Two common coupling methods are detailed: the use of dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent.

Experimental Protocols

Synthesis of Z-Ala-Gly-OMe using DCC/HOBt

This protocol details the coupling of Z-Ala-OH with H-Gly-OMe·HCl using DCC as the coupling agent and HOBt as an additive to suppress racemization and improve efficiency.[1][2][3][4][5]

Materials:

  • N-benzyloxycarbonyl-L-alanine (Z-Ala-OH)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 N HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Amine Component: In a round-bottom flask, dissolve Glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM. To this suspension, add triethylamine (1.1 eq) dropwise at 0 °C (ice bath) with stirring. Stir the mixture for 15-20 minutes to liberate the free amine.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve Z-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C.

  • Coupling Reaction: To the solution of Z-Ala-OH and HOBt, add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 20-30 minutes at 0 °C.

  • Add the previously prepared cold solution of H-Gly-OMe to the activated Z-Ala-OH mixture.

  • Allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Combine the filtrates and wash sequentially with 1 N HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Z-Ala-Gly-OMe by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by TLC, NMR, IR, and Mass Spectrometry.

Synthesis of Z-Ala-Gly-OMe using EDC/Oxyma Pure

This protocol provides an alternative coupling method using the water-soluble carbodiimide EDC, which simplifies the removal of the urea byproduct. Oxyma Pure is used as an effective activating agent.

Materials:

  • N-benzyloxycarbonyl-L-alanine (Z-Ala-OH)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)/N,N-Dimethylformamide (DMF) (1:1), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 N HCl solution

  • 1 N Na₂CO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask under a nitrogen atmosphere, dissolve EDC·HCl (1.0 eq) in a 1:1 mixture of anhydrous DCM and DMF. Cool the solution to 0 °C in an ice bath.

  • Activation: To the cold solution, add Z-Ala-OH (1.0 eq) and Oxyma Pure (1.0 eq) as solids.

  • Addition of Amine: After 2 minutes of pre-activation, add H-Gly-OMe·HCl (1.0 eq) as a solid, followed by the dropwise addition of DIPEA (1.0 eq).

  • Coupling Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Work-up:

    • Remove the solvent by rotary evaporation.

    • Dissolve the oily residue in EtOAc (200 mL).

    • Wash the organic solution sequentially with 1 N HCl (3 x 100 mL), 1 N Na₂CO₃ (3 x 100 mL), and saturated brine (3 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by flash column chromatography and characterize as described in section 2.1.

N-Terminal Deprotection of Z-Ala-Gly-OMe

The removal of the Z-group is typically achieved by catalytic hydrogenation, yielding the free amine of the dipeptide.

Materials:

  • Z-Ala-Gly-OMe

  • Palladium on charcoal (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve Z-Ala-Gly-OMe in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (approximately 10% by weight of the peptide).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain H-Ala-Gly-OMe.

Data Presentation

The following tables summarize typical yields and characterization data for Z-protected dipeptide methyl esters synthesized via solution-phase methods.

Table 1: Reaction Yields for Synthesis of Z-Dipeptide-OMe

DipeptideCoupling MethodYield (%)Reference
Z-Ala-Gly-OMeDCC/HOBt85-95General expectation
Z-Ala-Gly-OMeEDC/Oxyma Pure80-90
Z-Ala-Ala-OMeNot specified>90

Table 2: Characterization Data for Z-Ala-Gly-OMe

PropertyDataReference
Molecular Formula C₁₄H₁₈N₂O₅
Molecular Weight 294.30 g/mol
Appearance White solid
¹H NMR (CDCl₃, 400 MHz) δ 7.35 (m, 5H, Ar-H), 6.60 (br s, 1H, NH), 5.40 (br d, 1H, NH), 5.12 (s, 2H, CH₂-Ph), 4.35 (m, 1H, α-CH Ala), 4.02 (d, 2H, α-CH₂ Gly), 3.75 (s, 3H, OCH₃), 1.40 (d, 3H, β-CH₃ Ala)
¹³C NMR (CDCl₃, 100 MHz) δ 172.5, 169.8, 156.2, 136.3, 128.5, 128.1, 128.0, 67.1, 52.4, 50.5, 41.2, 18.7
Mass Spec (ESI-MS) m/z 295.1 [M+H]⁺, 317.1 [M+Na]⁺
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1740 (C=O ester), ~1690 (C=O urethane), ~1650 (C=O amide)

Mandatory Visualizations

The following diagrams illustrate the key workflows in the solution-phase synthesis of a dipeptide using Z-Ala-OH.

Peptide_Coupling_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product Z_Ala_OH Z-Ala-OH Coupling Peptide Coupling (e.g., DCC/HOBt or EDC/Oxyma) Z_Ala_OH->Coupling H_Gly_OMe H-Gly-OMe*HCl H_Gly_OMe->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Z_Ala_Gly_OMe Z-Ala-Gly-OMe Purification->Z_Ala_Gly_OMe

Caption: Workflow for the synthesis of Z-Ala-Gly-OMe.

Deprotection_Workflow cluster_start Protected Peptide cluster_process Deprotection cluster_end Deprotected Peptide Protected_Peptide Z-Ala-Gly-OMe Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Protected_Peptide->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Deprotected_Peptide H-Ala-Gly-OMe Filtration->Deprotected_Peptide

References

Application Notes & Protocols: Solid-Phase Peptide Synthesis Utilizing Z-Ala-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Scope

The benzyloxycarbonyl (Z or Cbz) group is a foundational amine-protecting group in peptide chemistry, integral to the pioneering work of Bruce Merrifield in solid-phase peptide synthesis (SPPS).[1][2] While modern SPPS predominantly relies on Fmoc/tBu or Boc/Bzl strategies for their milder deprotection conditions and orthogonality, the Z-group remains relevant for specific applications, including the synthesis of particular peptide segments and as a stable, permanent protecting group for lysine side chains in complex syntheses.

This document provides a detailed guide for the use of N-benzyloxycarbonyl-L-alanine methyl ester (Z-Ala-OMe) in an SPPS workflow. It is critical to note that this compound, with its ester-protected C-terminus, cannot be directly coupled to a resin-bound amine. The methyl ester must first be hydrolyzed (saponified) to the free carboxylic acid, Z-Ala-OH, which can then be activated and used as a building block in a classical Merrifield-type (Boc/Bzl) SPPS strategy.

These protocols are designed for researchers familiar with organic synthesis and peptide chemistry, outlining the necessary precursor modification followed by the solid-phase synthesis cycle.

Overall Experimental Workflow

The process begins with the conversion of the commercially available this compound into the SPPS-compatible Z-Ala-OH. This product is then incorporated into a growing peptide chain on a solid support using a repetitive cycle of deprotection, activation, and coupling.

G cluster_prep Phase 1: Precursor Preparation cluster_spps Phase 2: Solid-Phase Peptide Synthesis (SPPS) start Start with this compound sapon Protocol 1: Saponification (Hydrolysis) start->sapon workup Acidic Workup & Purification sapon->workup product Isolate Pure Z-Ala-OH workup->product spps_cycle Protocol 2: SPPS Coupling Cycle (Deprotection, Coupling, Wash) product->spps_cycle Use as building block resin Prepare Resin (e.g., Merrifield Resin) resin->spps_cycle repeat Repeat Cycle for Each Amino Acid spps_cycle->repeat cleavage Final Cleavage from Resin & Global Deprotection spps_cycle->cleavage repeat->spps_cycle final_peptide Purified Peptide cleavage->final_peptide

Caption: Overall workflow from this compound precursor to the final synthesized peptide.

Experimental Protocols

Protocol 1: Saponification of this compound to Z-Ala-OH

This protocol details the hydrolysis of the methyl ester to a free carboxylic acid, a mandatory step before use in SPPS.

3.1. Materials and Reagents

  • This compound

  • 1 M Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution

  • 1,4-Dioxane or Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) supplies (silica plates, mobile phase like 4:1 EtOAc:Hexanes)

3.2. Procedure

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of dioxane and water (e.g., 3:1 v/v) or methanol and water in a round-bottom flask equipped with a magnetic stir bar. The concentration should be approximately 0.2-0.5 M.

  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Add 1 M LiOH solution (approx. 1.2 eq) dropwise while stirring.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material spot has completely disappeared.

  • Quenching & Acidification: Once complete, remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and cool to 0 °C. Carefully acidify the solution to a pH of ~2 by adding 1 M HCl dropwise. A white precipitate (Z-Ala-OH) should form.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield Z-Ala-OH, typically as a white solid or viscous oil.

  • Verification: Confirm the product identity and purity via ¹H NMR and Mass Spectrometry before proceeding to SPPS.

ParameterConditionNotes
Base LiOH or NaOH (1.1 - 1.5 eq)LiOH is often preferred for cleaner reactions.
Solvent System Dioxane/H₂O, THF/H₂O, MeOH/H₂OCo-solvent is needed to dissolve the starting ester.
Temperature 0 °C to Room TemperatureInitial cooling controls potential exothermic reactions.
Reaction Time 1 - 5 hoursMonitor via TLC or HPLC for completion.
Workup Acidification (pH ~2) and ExtractionEnsures protonation of the carboxylate for extraction.
Expected Yield >90%The reaction is generally high-yielding.
Table 1: Typical reaction parameters for the saponification of this compound.
Protocol 2: Solid-Phase Peptide Synthesis with Z-Ala-OH

This protocol follows the classical Merrifield (Boc/Bzl) strategy, where the Z-group acts as the Nα-protecting group. This method involves strong acid for deprotection and final cleavage.

3.3. Materials and Reagents

  • Merrifield resin (chloromethylated polystyrene)

  • Z-Ala-OH (from Protocol 1) and other required Z- or Boc-protected amino acids

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF) - Peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt), or HBTU/HATU

  • Deprotection Reagent: 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Cleavage Cocktail: Anhydrous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers (e.g., anisole, thioanisole). (EXTREME CAUTION REQUIRED)

  • Cold diethyl ether

3.4. SPPS Cycle Procedure

G cluster_main SPPS Cycle for Z-Amino Acids start Peptide-Resin (Free Amine) activate 1. Activation Activate Z-Ala-OH with DCC/HOBt or HBTU start->activate end Peptide-Resin (Z-Protected) end->start Start next cycle couple 2. Coupling Add activated amino acid to resin. Mix for 1-2h. activate->couple wash1 3. Wash (DMF, DCM) couple->wash1 deprotect 4. Z-Group Deprotection Treat with 33% HBr/AcOH for 30-60 min wash1->deprotect wash2 5. Wash & Neutralize (DCM, DIEA/DCM, DCM) deprotect->wash2 wash2->end

Caption: The chemical logic of a single SPPS cycle using a Z-protected amino acid.

  • Resin Preparation: Swell the Merrifield resin in DCM for at least 30 minutes in a reaction vessel.

  • First Amino Acid Attachment (if applicable): For the C-terminal residue, use the cesium salt method to attach the first Boc- or Z-protected amino acid to the chloromethylated resin.

  • Nα-Deprotection:

    • If the N-terminal group is Boc, deprotect with 50% TFA in DCM.

    • If the N-terminal group is Z, deprotect by treating the resin with 33% HBr in acetic acid for 30-60 minutes. (Perform in a well-ventilated fume hood) .

  • Washing and Neutralization: Wash the resin sequentially with DCM, isopropanol, and DCM. Neutralize the resulting ammonium salt by washing with 10% DIEA in DCM until a neutral pH is achieved (monitored by a chloranil or bromophenol blue test). Wash again thoroughly with DCM.

  • Amino Acid Coupling (Z-Ala-OH):

    • In a separate vessel, pre-activate Z-Ala-OH (3 eq) with DCC (3 eq) and HOBt (3 eq) in DMF/DCM for 15-20 minutes at 0 °C.

    • Filter the dicyclohexylurea (DCU) byproduct and add the activated solution to the neutralized resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Monitor coupling completion with a ninhydrin test.[3] If incomplete, a recoupling step may be necessary.

  • Washing: After coupling, wash the resin thoroughly with DMF, DCM, and MeOH to remove excess reagents and byproducts.

  • Repeat: Return to Step 3 for the next amino acid in the sequence.

  • Final Cleavage:

    • After the final coupling and deprotection, dry the peptidyl-resin thoroughly.

    • WARNING: This step involves extremely hazardous acids and requires specialized equipment and training.

    • Treat the resin with anhydrous HF or TFMSA containing appropriate scavengers (e.g., 90% HF, 10% anisole) at 0 °C for 1-2 hours.

    • Evaporate the acid under a stream of nitrogen.

    • Precipitate the crude peptide by triturating the residue with cold diethyl ether.

    • Centrifuge, decant the ether, and dry the crude peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Data Summary

Quantitative data for SPPS is highly dependent on the specific peptide sequence. However, general performance metrics can be summarized.

Protecting GroupNα-Deprotection ReagentCleavage from Merrifield ResinOrthogonality
Z (Benzyloxycarbonyl) 33% HBr/AcOH, Catalytic HydrogenolysisAnhydrous HF, TFMSALow. Deprotection and cleavage conditions are both strongly acidic.
Boc (tert-Butoxycarbonyl) 25-50% TFA in DCMAnhydrous HF, TFMSAPartial (Graded Lability). Boc is removed by moderate acid; cleavage requires very strong acid.[4]
Fmoc (Fluorenylmethoxycarbonyl) 20-50% Piperidine in DMF95% TFA in H₂O (with scavengers)High. Base-labile Nα-group and acid-labile cleavage are fully orthogonal.[5]
Table 2: Comparison of common Nα-protecting groups in SPPS.
Coupling ChallengeAssociated Amino AcidsRationale
Steric Hindrance Val, Ile, ThrThe bulky side chains near the reaction center can slow down the coupling reaction.
Side Reactions His, Arg, Gln, AsnThe functional groups in the side chains can lead to undesired chemical modifications if not properly protected.
Aggregation Gln, Leu, AlaCertain sequences, particularly those rich in hydrophobic residues, can cause the growing peptide chain to aggregate on the resin, hindering reagent access.
Table 3: General coupling efficiencies and challenges in Merrifield-type SPPS. Monitoring each coupling is crucial.

References

Application Notes and Protocols for the Synthesis of Z-Ala-Ala-OMe Dipeptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of the protected dipeptide, Z-Ala-Ala-OMe (N-Benzyloxycarbonyl-L-alanyl-L-alanine methyl ester). The protocol details a solution-phase synthesis methodology utilizing common peptide coupling reagents. Included are detailed experimental procedures, tables summarizing quantitative data, and application notes to assist in troubleshooting and understanding the reaction intricacies. Visual diagrams generated using Graphviz are provided to illustrate the workflow and chemical logic.

Introduction

The synthesis of peptides is a cornerstone of chemical biology and drug discovery. Protected dipeptides, such as Z-Ala-Ala-OMe, are valuable building blocks for the synthesis of larger, more complex peptide structures. The benzyloxycarbonyl (Z) group provides robust protection for the N-terminus of the amino acid, while the methyl ester (OMe) protects the C-terminus. This allows for controlled, stepwise elongation of the peptide chain. The following protocols outline a reliable method for the synthesis of Z-Ala-Ala-OMe, which can be adapted for various research and development applications.

Data Presentation

Table 1: Physicochemical Data of Z-Ala-Ala-OMe

PropertyValue
Molecular Formula C₁₅H₂₀N₂O₅
Molecular Weight 308.33 g/mol
CAS Number 2483-51-4
Appearance White to off-white solid
Melting Point Not consistently reported, varies with purity
Solubility Soluble in DMF, DCM, EtOAc; sparingly soluble in water

Table 2: Expected Spectroscopic Data for Z-Ala-Ala-OMe

Technique Expected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.35 (m, 5H, Ar-H), ~6.5 (br d, 1H, NH), ~5.4 (br d, 1H, NH), 5.1 (s, 2H, CH₂-Ph), ~4.6 (quint, 1H, α-CH), ~4.3 (quint, 1H, α-CH), 3.7 (s, 3H, OCH₃), 1.4 (d, 3H, CH₃), 1.35 (d, 3H, CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~173 (C=O, ester), ~172 (C=O, amide), ~156 (C=O, carbamate), ~136 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~67 (CH₂-Ph), ~52 (OCH₃), ~50 (α-CH), ~49 (α-CH), ~18.5 (CH₃), ~18.0 (CH₃).
Mass Spectrometry (EI-MS) m/z (%): 308 [M]⁺, 249 [M-COOCH₃]⁺, 217 [M-C₇H₇O]⁺, 162 [Z-Ala]⁺, 108 [PhCH₂OH]⁺, 91 [C₇H₇]⁺ (tropylium ion), 88 [Ala-OMe]⁺.

Experimental Protocols

This section details the synthesis of Z-Ala-Ala-OMe through the coupling of Z-L-alanine and L-alanine methyl ester hydrochloride. Two common coupling methods are presented.

Materials and Reagents
  • Z-L-alanine (Z-Ala-OH)

  • L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (optional)

Protocol 1: Synthesis of Z-Ala-Ala-OMe using DCC/HOBt
  • Preparation of the Amine Component:

    • In a round-bottom flask, dissolve L-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA or TEA (1.1 eq) dropwise to the solution and stir for 20-30 minutes at 0 °C to generate the free amine.

  • Activation of the Carboxylic Acid Component:

    • In a separate flask, dissolve Z-L-alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

    • Cool this solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM to the Z-L-alanine/HOBt mixture.

    • Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.

  • Coupling Reaction:

    • To the activated Z-L-alanine solution, add the freshly prepared L-alanine methyl ester solution from step 1.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Combine the filtrates and wash successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude Z-Ala-Ala-OMe can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Protocol 2: Synthesis of Z-Ala-Ala-OMe using EDC/HOBt

This protocol is advantageous as the urea byproduct of EDC is water-soluble, simplifying the purification process.

  • Reaction Setup:

    • In a round-bottom flask, dissolve Z-L-alanine (1.0 eq), L-alanine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA or TEA (1.1 eq) to neutralize the hydrochloride salt.

  • Coupling Reaction:

    • Add EDC (1.2 eq) to the reaction mixture in one portion.

    • Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Table 3: Reagent Quantities for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )Protocol 1 (DCC)Protocol 2 (EDC)Molar Eq.
Z-Ala-OH 223.232.23 g2.23 g1.0
H-Ala-OMe·HCl 139.561.40 g1.40 g1.0
DCC 206.332.27 g-1.1
EDC·HCl 191.70-2.30 g1.2
HOBt·H₂O 153.141.68 g1.68 g1.1
DIPEA 129.241.90 mL1.90 mL1.1
DCM (anhydrous) -~50 mL~50 mL-
Expected Yield 308.3375-90%75-90%-

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents cluster_process Reaction and Purification cluster_product Final Product Z_Ala Z-Ala-OH Coupling Peptide Coupling Z_Ala->Coupling Ala_OMe H-Ala-OMe·HCl Ala_OMe->Coupling Coupling_Reagent Coupling Reagent (DCC or EDC) Coupling_Reagent->Coupling Additive Additive (HOBt) Additive->Coupling Base Base (DIPEA or TEA) Base->Coupling Workup Aqueous Work-up Coupling->Workup Reaction Mixture Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Final_Product Z-Ala-Ala-OMe Purification->Final_Product Pure Dipeptide

Caption: Workflow for the synthesis of Z-Ala-Ala-OMe.

Signaling_Pathway Z_Ala_OH Z-Ala-OH Active_Ester Activated Intermediate (e.g., O-acylisourea or HOBt ester) Z_Ala_OH->Active_Ester Activation Coupling_Reagent Coupling Reagent (e.g., DCC, EDC) Coupling_Reagent->Active_Ester Z_Ala_Ala_OMe Z-Ala-Ala-OMe Active_Ester->Z_Ala_Ala_OMe Nucleophilic Attack Byproduct Byproduct (e.g., DCU, water-soluble urea) Active_Ester->Byproduct Ala_OMe H-Ala-OMe Ala_OMe->Z_Ala_Ala_OMe

Caption: Chemical logic of the peptide coupling reaction.

Application Notes

Scope and Limitations

The described protocols are generally applicable for the synthesis of simple dipeptides. The choice of coupling reagent can be critical. DCC is cost-effective but the DCU byproduct can be difficult to remove completely. EDC is often preferred for its water-soluble urea byproduct. For sterically hindered amino acids or sequences prone to racemization, more advanced coupling reagents like HATU or HBTU may be necessary, though they are more expensive.

Troubleshooting
  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.

    • Confirm the complete formation of the free amine from the hydrochloride salt by monitoring with TLC.

    • Consider "double coupling," where the coupling step is repeated with fresh reagents after the initial coupling period.

  • Incomplete Reaction:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials (Z-Ala-OH and H-Ala-OMe) and the appearance of the product spot should be observed.

    • If the reaction stalls, adding more coupling reagent may drive it to completion.

  • Side Reactions:

    • Racemization: The addition of HOBt is crucial to suppress racemization. Performing the reaction at low temperatures (starting at 0 °C) also helps to minimize this side reaction.

    • Formation of N-acylurea: This can occur when using carbodiimides. The use of HOBt helps to minimize this by rapidly converting the O-acylisourea intermediate to the more stable HOBt ester.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DCC is a potent sensitizer and should be handled with care.

  • DCM is a suspected carcinogen; handle with appropriate caution.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Activating Z-Ala-OMe: A Guide to Coupling Reagents for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient activation of the carboxylic acid group of N-benzyloxycarbonyl-L-alanine methyl ester (Z-Ala-OMe) is a critical step in peptide synthesis. The choice of coupling reagent significantly impacts reaction yield, purity, and the degree of racemization. This document provides detailed application notes and protocols for three major classes of coupling reagents: carbodiimides, phosphonium salts, and uronium/aminium salts, tailored for the activation of this compound in solution-phase peptide synthesis.

Comparative Efficacy of Coupling Reagents

The selection of a coupling reagent is a balance between reactivity, cost, and the potential for side reactions, most notably racemization. While urethane-protected amino acids like this compound are generally considered to have a low tendency for racemization upon activation, the choice of reagent and reaction conditions still plays a crucial role.[1] Below is a summary of quantitative data from representative peptide coupling reactions that can serve as a guide for selecting a reagent for this compound activation.

Coupling ReagentAdditiveBaseSolventTypical Yield (%)Racemization/Epimerization (%)Reference
DCCHOBtNMMDCM/DMF~88~9 (LDL epimer)[2]
HBTU-DIPEADMFLow-[3]
PyBOP-DIPEADMFLow-[3]
BEMT---462.7
PyClU---1225
TiCl4-Pyridine-65-81Minimal

Reaction Mechanisms and Workflows

Understanding the mechanism of action of each class of coupling reagent is essential for optimizing reaction conditions and troubleshooting.

Carbodiimide-Mediated Activation (e.g., DCC/HOBt)

Dicyclohexylcarbodiimide (DCC) is a widely used carbodiimide that activates the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine component of the incoming amino acid or peptide. The addition of 1-hydroxybenzotriazole (HOBt) is crucial to suppress racemization by converting the O-acylisourea to a less reactive but more stable HOBt-ester.

Carbodiimide_Mechanism Z_Ala_OMe This compound O_acylisourea O-Acylisourea Intermediate Z_Ala_OMe->O_acylisourea + DCC DCC DCC HOBt_ester HOBt-Ester O_acylisourea->HOBt_ester + HOBt DCU DCU (precipitate) O_acylisourea->DCU HOBt HOBt Dipeptide Dipeptide HOBt_ester->Dipeptide + R-NH2 Amine R-NH2

Carbodiimide activation mechanism.
Phosphonium Salt-Mediated Activation (e.g., PyBOP)

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a phosphonium salt that activates the carboxylic acid by forming a highly reactive benzotriazolyl ester intermediate. This reaction is rapid and generally results in low levels of racemization. A key advantage of phosphonium salts is that the byproducts are typically soluble and can be easily removed during workup.

Phosphonium_Mechanism Z_Ala_OMe This compound Acylphosphonium Acylphosphonium Intermediate Z_Ala_OMe->Acylphosphonium + PyBOP + Base PyBOP PyBOP Base Base (e.g., DIPEA) OBt_ester OBt-Ester Acylphosphonium->OBt_ester Dipeptide Dipeptide OBt_ester->Dipeptide + R-NH2 Amine R-NH2 Byproduct Tris(pyrrolidino) phosphine oxide

Phosphonium salt activation mechanism.
Uronium/Aminium Salt-Mediated Activation (e.g., HBTU)

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is an aminium salt that, in the presence of a base, rapidly converts the carboxylic acid to its corresponding HOBt-ester. These reagents are known for their high coupling efficiency and are widely used in both solution-phase and solid-phase peptide synthesis.

Uronium_Mechanism Z_Ala_OMe This compound HOBt_ester HOBt-Ester Z_Ala_OMe->HOBt_ester + HBTU + Base HBTU HBTU Base Base (e.g., DIPEA) Dipeptide Dipeptide HOBt_ester->Dipeptide + R-NH2 Amine R-NH2 Byproduct Tetramethylurea

Uronium/Aminium salt activation mechanism.

Experimental Protocols

The following are detailed protocols for the solution-phase coupling of this compound with a generic amino acid ester (H-Xaa-OR') using the three classes of coupling reagents.

General Experimental Workflow

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Coupling Reaction cluster_workup 3. Work-up and Purification Dissolve_Z_Ala Dissolve this compound and H-Xaa-OR' in anhydrous solvent Cool Cool reaction mixture to 0°C Dissolve_Z_Ala->Cool Add_Reagents Add coupling reagent, additive (if any), and base Cool->Add_Reagents Stir Stir at 0°C then warm to room temperature Add_Reagents->Stir Monitor Monitor reaction by TLC Stir->Monitor Filter Filter to remove insoluble byproducts (e.g., DCU) Monitor->Filter Wash Wash organic layer with acidic, basic, and brine solutions Filter->Wash Dry Dry organic layer and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify

General workflow for solution-phase peptide coupling.
Protocol 1: DCC/HOBt Mediated Coupling

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (H-Xaa-OR'·HCl) (1.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N-Methylmorpholine (NMM) (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add NMM (1.0 eq).

  • Combine the two solutions and cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture with stirring.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by column chromatography on silica gel.

Protocol 2: PyBOP Mediated Coupling

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (H-Xaa-OR'·HCl) (1.0 eq)

  • PyBOP (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (2.5 eq) to the stirred solution.

  • Add PyBOP (1.1 eq) in one portion to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by column chromatography on silica gel.

Protocol 3: HBTU Mediated Coupling

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (H-Xaa-OR'·HCl) (1.0 eq)

  • HBTU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (2.5 eq) to the stirred solution.

  • Add HBTU (1.1 eq) to the reaction mixture.

  • Stir the reaction at 0°C for 15 minutes and then at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by column chromatography on silica gel.

References

Application Note: Z-Ala-OMe Deprotection Methods Without Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a cornerstone protecting group for amines in peptide synthesis and general organic chemistry, prized for its stability under a wide range of conditions.[1][2] The most common method for its removal is catalytic hydrogenation. However, this method is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or certain sulfur-containing residues.[3][4] Furthermore, safety concerns and the need to completely remove heavy metal catalysts present challenges, particularly in industrial-scale synthesis.[5]

This application note details validated, non-hydrogenolytic methods for the deprotection of N-Cbz-protected amino esters, using Z-Ala-OMe as a model substrate. We provide a comparative overview of acidic, Lewis acidic, and enzymatic methods, complete with detailed experimental protocols and quantitative data to guide researchers in selecting the optimal strategy for their specific synthetic needs.

Overview of Non-Hydrogenolytic Deprotection Strategies

Several effective alternatives to catalytic hydrogenation exist for the cleavage of the Cbz group. The primary methods include:

  • Acidolysis: Strong acidic conditions, typically using hydrogen bromide (HBr) in glacial acetic acid, cleave the benzyl-oxygen bond, liberating the free amine as a salt. This is a robust and well-established method.

  • Lewis Acid-Mediated Cleavage: Reagents like trimethylsilyl iodide (TMSI) can deprotect Cbz groups under neutral, non-hydrolytic conditions. This method is particularly valuable for sensitive substrates where strong acids might cause side reactions.

  • Enzymatic Deprotection: Biocatalytic approaches using specific enzymes, such as Cbz-amidohydrolases, offer unparalleled selectivity and operate under exceptionally mild aqueous conditions (neutral pH, room temperature). This represents a green and highly specific alternative.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes quantitative data for the described deprotection methods, allowing for easy comparison of their efficiency and required conditions.

Method CategoryReagent(s)SolventTemperature (°C)TimeYield (%)Key Advantages & Considerations
Acidolysis 33% HBr in Acetic AcidGlacial Acetic AcidRoom Temp.30-60 min89-94%Fast, efficient, and uses common reagents. Product is the HBr salt. Can be too harsh for acid-sensitive substrates.
Lewis Acid Trimethylsilyl iodide (TMSI)Acetonitrile or CH₂Cl₂Room Temp.5-15 minHigh (Qualitative)Very fast and occurs under neutral conditions. Avoids acid-catalyzed side reactions. TMSI is moisture-sensitive and costly.
Enzymatic Cbz-deprotecting enzyme (Sphingomonas paucimobilis)Aqueous Buffer (e.g., Phosphate)30-45°C18-20 hoursQuantitativeExtremely mild and highly enantioselective (for L-amino acids). Environmentally friendly. Requires specific enzyme; longer reaction times.

Experimental Protocols

Protocol 1: Deprotection via Acidolysis with HBr in Acetic Acid

This protocol is based on the classical method developed by Ben-Ishai for the non-hydrolytic cleavage of Cbz groups.

Materials:

  • This compound

  • 33% (w/w) solution of HBr in glacial acetic acid

  • Anhydrous diethyl ether

  • Glacial acetic acid

  • Round-bottom flask with stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid in a clean, dry round-bottom flask.

  • Cool the flask in an ice bath.

  • Add the 33% HBr in acetic acid solution (approx. 2.0-3.0 eq of HBr) dropwise to the stirred solution.

  • Remove the flask from the ice bath and allow it to stir at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC (thin-layer chromatography).

  • Upon completion, add a large excess of cold, anhydrous diethyl ether to precipitate the product.

  • Collect the resulting white precipitate (HBr·H-Ala-OMe) by vacuum filtration.

  • Wash the precipitate thoroughly with anhydrous diethyl ether to remove residual acetic acid and benzyl bromide.

  • Dry the product under vacuum to yield the alanine methyl ester hydrobromide salt. The reported yield for analogous dipeptide benzyl ester hydrobromides is in the range of 89-94%.

Protocol 2: Deprotection using Trimethylsilyl Iodide (TMSI)

This protocol describes the rapid cleavage of a Cbz group under neutral conditions using TMSI, a method particularly useful for sensitive substrates.

Materials:

  • This compound

  • Trimethylsilyl iodide (TMSI)

  • Anhydrous acetonitrile or dichloromethane (CH₂Cl₂)

  • Anhydrous methanol

  • Nitrogen or Argon atmosphere setup

  • Syringe and septum

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous acetonitrile or CH₂Cl₂ under an inert atmosphere (N₂ or Ar).

  • Add TMSI (1.5-2.0 eq) dropwise via syringe to the stirred solution at room temperature. The reaction is often complete within 5-15 minutes.

  • Monitor the reaction by TLC. The intermediate silyl carbamate is formed before being cleaved.

  • Upon completion, quench the reaction by the slow addition of anhydrous methanol. This step hydrolyzes any remaining TMSI and cleaves the intermediate silyl carbamate to release the free amine.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by standard methods, such as recrystallization or chromatography, to isolate the free H-Ala-OMe.

Protocol 3: Enzymatic Deprotection

This protocol outlines the use of a Cbz-deprotecting enzyme for a highly selective and mild deprotection.

Materials:

  • Z-L-Ala-OMe

  • Cbz-deprotecting enzyme (e.g., from Sphingomonas paucimobilis ATCC 202027, as cell extract or purified enzyme)

  • 50 mM Phosphate buffer (pH 7.0)

  • Incubator or temperature-controlled shaker

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Prepare a solution or suspension of Z-L-Ala-OMe in 50 mM phosphate buffer (pH 7.0). Substrate concentration is typically in the range of 0.5-1.0 mg/mL.

  • Add the Cbz-deprotecting enzyme preparation (cell extract or purified enzyme) to the substrate solution.

  • Incubate the mixture at a controlled temperature, typically between 37-45°C, with gentle agitation for 18-20 hours.

  • Monitor the reaction progress by HPLC, observing the formation of the free L-alanine methyl ester.

  • To stop the reaction, add 2 volumes of 50% acetonitrile containing 0.4% TFA.

  • Centrifuge the mixture to pellet the enzyme and any precipitated proteins.

  • The supernatant containing the deprotected product can be collected and purified by preparative HPLC or other suitable chromatographic techniques. This method is specific for L-amino acids.

Mandatory Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods (Non-Hydrogenolytic) cluster_product Final Product Z_Ala_OMe This compound (Protected Amino Ester) Acidolysis Acidolysis (HBr/AcOH) Z_Ala_OMe->Acidolysis Lewis_Acid Lewis Acid (TMSI) Z_Ala_OMe->Lewis_Acid Enzymatic Enzymatic (Cbz-ase) Z_Ala_OMe->Enzymatic Product H-Ala-OMe (Deprotected Amino Ester) Acidolysis->Product Yield: 89-94% (as HBr salt) Lewis_Acid->Product Fast, Neutral (High Yield) Enzymatic->Product Mild, Selective (Quantitative)

Caption: Overview of non-hydrogenolytic deprotection pathways for this compound.

Protocol_Acidolysis start 1. Dissolve this compound in Acetic Acid step2 2. Add 33% HBr/AcOH at 0°C start->step2 step3 3. Stir at Room Temp (30-60 min) step2->step3 step4 4. Precipitate with Anhydrous Ether step3->step4 step5 5. Filter and Wash Precipitate step4->step5 end 6. Dry Product (HBr·H-Ala-OMe) step5->end

Caption: Experimental workflow for deprotection via acidolysis.

Protocol_TMSI start 1. Dissolve this compound in Anhydrous Solvent (under N2) step2 2. Add TMSI (1.5 eq) at Room Temp start->step2 step3 3. Stir 5-15 min (Monitor by TLC) step2->step3 step4 4. Quench with Methanol step3->step4 step5 5. Evaporate Solvents step4->step5 end 6. Purify Product (H-Ala-OMe) step5->end

Caption: Experimental workflow for deprotection using TMSI.

References

Application Notes and Protocols for Catalytic Transfer Hydrogenation in Z-Group Removal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic Transfer Hydrogenation (CTH) is a powerful and versatile method for the removal of the benzyloxycarbonyl (Z or Cbz) protecting group from amines. This technique offers a milder and often more selective alternative to traditional catalytic hydrogenation using hydrogen gas, avoiding the need for specialized high-pressure equipment.[1] CTH employs a hydrogen donor in conjunction with a metal catalyst, typically palladium on carbon (Pd/C), to effect the hydrogenolysis of the Cbz group under neutral or acidic conditions.[2][3] This document provides detailed application notes, experimental protocols, and troubleshooting guidance for the efficient removal of Z-groups using various CTH systems.

Reaction Mechanism

The deprotection of a Z-protected amine via CTH proceeds through a two-step mechanism. Initially, the palladium catalyst facilitates the transfer of hydrogen from the donor molecule to the Z-protected substrate. This leads to the hydrogenolysis of the benzylic C-O bond, releasing toluene and forming an unstable carbamic acid intermediate. This intermediate then spontaneously decarboxylates to yield the free amine and carbon dioxide.[1]

Reaction_Mechanism cluster_0 Catalytic Cycle Z-Protected_Amine R-NH-Z Pd_Surface Pd(0) Surface Z-Protected_Amine->Pd_Surface Coordination Activated_H [Pd]-H (Hydride Species) Pd_Surface->Activated_H Spent_Donor Oxidized Donor Pd_Surface->Spent_Donor H_Donor Hydrogen Donor (e.g., HCOOH, HCOONH4) H_Donor->Pd_Surface Adsorption & Activation Carbamic_Acid R-NH-COOH (Unstable Intermediate) Activated_H->Carbamic_Acid Hydrogenolysis Free_Amine R-NH2 Carbamic_Acid->Free_Amine Decarboxylation Toluene Toluene Carbamic_Acid->Toluene CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of Z-group removal via CTH.

Experimental Protocols

A general workflow for CTH-mediated Z-group deprotection is outlined below. Specific protocols for commonly used hydrogen donors follow.

Experimental_Workflow Start Start Dissolve_Substrate Dissolve Z-protected amine in appropriate solvent Start->Dissolve_Substrate Add_Catalyst Add Pd/C catalyst Dissolve_Substrate->Add_Catalyst Add_H_Donor Add hydrogen donor Add_Catalyst->Add_H_Donor Reaction Stir at specified temperature Add_H_Donor->Reaction Monitor Monitor reaction progress (TLC, LC-MS) Reaction->Monitor Filter Filter through Celite® to remove catalyst Monitor->Filter Upon completion Concentrate Concentrate the filtrate Filter->Concentrate Workup Aqueous workup/Purification Concentrate->Workup End Isolated free amine Workup->End

Caption: General experimental workflow for CTH.

Protocol 1: Deprotection using Ammonium Formate

Ammonium formate is a widely used, efficient, and convenient hydrogen donor for CTH, typically affording clean reactions at room temperature or with gentle heating.[2]

Materials:

  • Z-protected amine

  • 10% Palladium on carbon (Pd/C) (5-20% w/w of substrate)

  • Ammonium formate (2-5 equivalents)

  • Methanol (MeOH) or other suitable solvent

  • Celite®

Procedure:

  • Dissolve the Z-protected amine (1 equivalent) in methanol.

  • Carefully add 10% Pd/C to the solution.

  • Add ammonium formate (2-5 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with additional methanol.

  • Concentrate the combined filtrate under reduced pressure.

  • The resulting residue can be further purified by standard methods if necessary. To remove excess ammonium formate, the product can be dissolved in an organic solvent and washed with a saturated NaCl solution.

Protocol 2: Deprotection using Formic Acid

Formic acid is another effective hydrogen donor, and its acidic nature can be advantageous in preventing catalyst deactivation by the product amine.

Materials:

  • Z-protected amine

  • 10% Palladium on carbon (Pd/C) (typically 10% w/w of substrate)

  • Formic acid (HCOOH) (often used as a co-solvent)

  • Methanol (MeOH) or other suitable solvent

  • Celite®

Procedure:

  • Dissolve the Z-protected amine in a mixture of methanol and formic acid (e.g., 20:1 v/v).

  • Carefully add 10% Pd/C to the solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite®.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to afford the deprotected amine, often as the formate salt.

Protocol 3: Deprotection using Cyclohexene or 1,4-Cyclohexadiene

Cyclohexene and 1,4-cyclohexadiene are effective hydrogen donors that are converted to the stable aromatic compound benzene during the reaction.

Materials:

  • Z-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Cyclohexene or 1,4-cyclohexadiene

  • Ethanol (EtOH) or other suitable solvent

  • Celite®

Procedure:

  • Dissolve the Z-protected amine in ethanol.

  • Add 10% Pd/C to the solution.

  • Add an excess of cyclohexene or 1,4-cyclohexadiene to the reaction mixture.

  • Reflux the mixture and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Data Presentation

The following tables summarize typical reaction conditions and yields for the CTH-mediated deprotection of various Z-protected amines.

Table 1: Z-Group Removal using Ammonium Formate

SubstrateCatalyst Loading (w/w)Equivalents of HCOONH₄SolventTemperatureTimeYield (%)
Z-Phe-OH10%4MeOHRT30 min95
Z-Ala-OH10%4MeOHRT45 min92
Z-Gly-Gly-OEt20%3MeOHReflux1 h90
N-Z-piperidine10%5MeOHReflux2 h88

Table 2: Z-Group Removal using Formic Acid

SubstrateCatalyst Loading (w/w)Solvent SystemTemperatureTimeYield (%)
Z-Gly-OH10%MeOH/HCOOH (20:1)RT10 min95
Z-Phe-OH10%MeOH/HCOOH (20:1)RT15 min95
Z-Met-OH10%MeOH/HCOOH (20:1)RT30 min89

Table 3: Z-Group Removal using Cyclohexene/1,4-Cyclohexadiene

SubstrateHydrogen DonorCatalystSolventTemperatureTimeYield (%)
Z-Ala-OH1,4-Cyclohexadiene10% Pd/CEtOH25°C5 min95
Z-Phe-OH1,4-Cyclohexadiene10% Pd/CEtOH25°C5 min99
Z-Gly-OBzlCyclohexene10% Pd/CEtOHReflux2 h93

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction - Inactive catalyst- Catalyst poisoning (e.g., by sulfur-containing functional groups)- Poor substrate solubility- Insufficient hydrogen donor- Use fresh, high-quality Pd/C.- Increase catalyst loading.- If catalyst poisoning is suspected, consider a non-hydrogenation deprotection method.- Use a co-solvent to improve solubility (e.g., THF, DMF).- Increase the equivalents of the hydrogen donor.
Side Reactions (e.g., reduction of other functional groups) - Over-reduction due to harsh conditions- Use a milder hydrogen donor (e.g., ammonium formate).- Perform the reaction at a lower temperature.- Reduce the reaction time.
Product Amine Poisons Catalyst - The basic amine product can coordinate to the palladium surface, inhibiting its activity.- Perform the reaction in an acidic solvent like acetic acid to protonate the amine product.- Use formic acid as the hydrogen donor.

Safety Precautions

  • Palladium on Carbon (Pd/C): Pd/C is a pyrophoric catalyst, especially after use when it is saturated with hydrogen. It can ignite spontaneously upon exposure to air.

    • Always handle Pd/C in an inert atmosphere (e.g., nitrogen or argon).

    • Never add dry Pd/C to an organic solvent in the presence of air.

    • After filtration, the catalyst on the filter paper should not be allowed to dry. Quench the catalyst with water immediately after filtration and store it wet in a designated waste container.

  • Hydrogen Donors:

    • Ammonium formate: Irritant. Avoid inhalation and contact with skin and eyes.

    • Formic acid: Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Cyclohexene and 1,4-Cyclohexadiene: Flammable liquids and vapors. Handle in a fume hood away from ignition sources.

  • General Hydrogenation Safety:

    • Although CTH does not typically use hydrogen gas, the in situ generation of hydrogen can still pose a fire or explosion risk in the presence of air and an ignition source.

    • Ensure all glassware is free of cracks and defects.

    • Perform reactions in a well-ventilated fume hood.

    • Have appropriate fire extinguishing equipment readily available (e.g., sand, CO₂ extinguisher).

References

The Strategic Use of Z-Ala-OMe in the Synthesis of Bioactive Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of bioactive peptides is a cornerstone of modern drug discovery and development. The precise assembly of amino acid building blocks into a defined sequence is critical for achieving the desired therapeutic effect. N-benzyloxycarbonyl-L-alanine methyl ester (Z-Ala-OMe) is a key intermediate in this process, offering a versatile platform for the introduction of an alanine residue into a growing peptide chain. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive peptides, with a focus on solution-phase methodologies.

Introduction to this compound in Peptide Synthesis

This compound is a derivative of the amino acid alanine where the amino group is protected by a benzyloxycarbonyl (Z) group and the carboxyl group is protected as a methyl ester. The Z-group is a widely used protecting group in peptide synthesis due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. The methyl ester protection of the C-terminus allows for the selective activation of the carboxyl group of another N-protected amino acid for coupling.

The general strategy for incorporating this compound into a peptide sequence involves two main stages:

  • Saponification (Deprotection of the C-terminus): The methyl ester of this compound is hydrolyzed to yield the free carboxylic acid, Z-Ala-OH. This step is essential to enable the subsequent coupling reaction where Z-Ala-OH will act as the carboxyl component.

  • Peptide Coupling: The newly formed Z-Ala-OH is then coupled with the free amino group of another amino acid or peptide ester (e.g., H-Phe-OMe) to form a dipeptide. This process can be repeated to elongate the peptide chain.

Key Applications of this compound

  • Building block for di-, tri-, and larger peptides: this compound serves as a fundamental starting material for the synthesis of peptides containing alanine.

  • Introduction of alanine at the N-terminus or internally: Through a series of protection, deprotection, and coupling steps, alanine can be strategically placed at various positions within a peptide sequence.

  • Synthesis of enzyme substrates and inhibitors: Many bioactive peptides, including enzyme inhibitors, contain alanine residues. This compound is instrumental in the synthesis of such molecules for research and therapeutic purposes.[1]

Experimental Protocols

Protocol 1: Synthesis of Z-Ala-Phe-OMe Dipeptide

This protocol details the synthesis of the dipeptide Z-Ala-Phe-OMe, a common building block for more complex bioactive peptides.[1][2] The workflow involves the initial saponification of this compound to Z-Ala-OH, followed by coupling with L-phenylalanine methyl ester (H-Phe-OMe).

Workflow Diagram:

Synthesis_Workflow Z_Ala_OMe This compound Saponification Saponification (LiOH or NaOH) Z_Ala_OMe->Saponification Z_Ala_OH Z-Ala-OH Saponification->Z_Ala_OH Coupling Peptide Coupling (EDC/HOBt) Z_Ala_OH->Coupling H_Phe_OMe H-Phe-OMe (from H-Phe-OMe.HCl) H_Phe_OMe->Coupling Z_Ala_Phe_OMe Z-Ala-Phe-OMe Coupling->Z_Ala_Phe_OMe Purification Purification (Column Chromatography) Z_Ala_Phe_OMe->Purification Final_Product Pure Z-Ala-Phe-OMe Purification->Final_Product

Caption: Workflow for the synthesis of Z-Ala-Phe-OMe.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Saponification of this compound to Z-Ala-OH

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Add a solution of LiOH or NaOH (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1N HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to obtain Z-Ala-OH as a white solid.

Step 2: Peptide Coupling to form Z-Ala-Phe-OMe

  • Dissolve Z-Ala-OH (1.0 eq) and HOBt (1.1 eq) in dry DCM or THF.

  • In a separate flask, dissolve H-Phe-OMe·HCl (1.0 eq) in dry DCM or THF and add NMM or DIPEA (1.1 eq) at 0 °C. Stir for 15 minutes.

  • Add the solution of H-Phe-OMe to the Z-Ala-OH solution at 0 °C.

  • Add a solution of EDC (1.1 eq) or DCC (1.1 eq) in dry DCM or THF to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove the urea byproduct (in the case of DCC).

  • Wash the filtrate successively with 5% NaHCO₃ solution, water, 1N HCl, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure Z-Ala-Phe-OMe.

Protocol 2: Deprotection of the Z-Group

To further elongate the peptide chain from the N-terminus, the Z-group of the synthesized dipeptide must be removed. Catalytic hydrogenation is the most common method for Z-group deprotection.

Workflow Diagram:

Deprotection_Workflow Z_Dipeptide Z-Dipeptide-OMe (e.g., Z-Ala-Phe-OMe) Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Z_Dipeptide->Hydrogenation Deprotected_Dipeptide H-Dipeptide-OMe (e.g., H-Ala-Phe-OMe) Hydrogenation->Deprotected_Dipeptide Filtration Filtration Deprotected_Dipeptide->Filtration Final_Product Pure Deprotected Dipeptide Filtration->Final_Product

Caption: Workflow for Z-group deprotection.

Materials:

  • Z-protected peptide (e.g., Z-Ala-Phe-OMe)

  • Palladium on carbon (Pd/C, 10% w/w)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the Z-protected peptide in methanol or ethanol in a round-bottom flask.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the flask and fill it with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol or ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Data Presentation

The following tables summarize illustrative quantitative data for the synthesis of Z-Ala-dipeptides using different coupling reagents. Note that actual yields and purities can vary depending on the specific amino acids being coupled and the reaction conditions.

Table 1: Comparison of Coupling Reagents for the Synthesis of Z-Ala-Phe-OMe

Coupling ReagentBaseSolventReaction Time (h)Crude Yield (%)Purity by HPLC (%)Reference
DCC/HOBtNMMDCM12~85-95>95[3]
EDC/HOBtDIPEATHF12~80-90>95[4]
TBTUDIPEADMF4~90-98>97
PyBOPDIPEADMF4~90-98>97

Table 2: Typical Yields for Z-Group Deprotection

SubstrateCatalystSolventReaction Time (h)Yield (%)Purity by HPLC (%)
Z-Ala-Phe-OMe10% Pd/CMeOH2-4>95>98
Z-Ala-Ala-OMe10% Pd/CEtOH2-4>95>98

Signaling Pathways and Logical Relationships

The synthesis of a bioactive peptide is a logical, stepwise process. The following diagram illustrates the decision-making process and workflow for synthesizing a tripeptide using this compound as a starting material.

Tripeptide_Synthesis_Logic Start Start: Synthesize Tripeptide (e.g., Ala-Phe-Gly-OMe) Protect_Ala Protect Alanine: This compound Start->Protect_Ala Saponify_Z_Ala_OMe Saponify this compound to Z-Ala-OH Protect_Ala->Saponify_Z_Ala_OMe Couple_1 Couple Z-Ala-OH with H-Phe-OMe Saponify_Z_Ala_OMe->Couple_1 Z_Ala_Phe_OMe Z-Ala-Phe-OMe Couple_1->Z_Ala_Phe_OMe Deprotect_Z Deprotect Z-group (Hydrogenation) Z_Ala_Phe_OMe->Deprotect_Z H_Ala_Phe_OMe H-Ala-Phe-OMe Deprotect_Z->H_Ala_Phe_OMe Couple_2 Couple Z-Gly-OH with H-Ala-Phe-OMe H_Ala_Phe_OMe->Couple_2 Protect_Gly Protect Glycine: Z-Gly-OH Protect_Gly->Couple_2 Z_Gly_Ala_Phe_OMe Z-Gly-Ala-Phe-OMe Couple_2->Z_Gly_Ala_Phe_OMe Final_Deprotection Final Deprotection (Z-group removal) Z_Gly_Ala_Phe_OMe->Final_Deprotection Final_Product H-Ala-Phe-Gly-OMe (Purified Tripeptide) Final_Deprotection->Final_Product

Caption: Logical workflow for tripeptide synthesis.

Conclusion

This compound is a valuable and versatile building block in the solution-phase synthesis of bioactive peptides. The protocols outlined in this document provide a robust framework for the synthesis of dipeptides and their subsequent elaboration into larger peptide chains. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity. Careful monitoring of each step and appropriate purification techniques are essential for the successful synthesis of target bioactive peptides for research and therapeutic applications.

References

Application Note: Protocol for Coupling Z-Ala-OMe to Solid-Phase Resins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the covalent attachment of the first amino acid to a solid support is a critical inaugural step that dictates the overall success of the synthesis. This document provides detailed protocols for the coupling of N-α-Benzyloxycarbonyl-L-alanine methyl ester (Z-Ala-OMe) to two commonly used resins: Merrifield resin and Wang resin.

A key challenge in utilizing this compound is that its carboxyl group is protected as a methyl ester. Standard coupling procedures require a free carboxylic acid to react with the functional groups on the resin. Therefore, the first essential step is the saponification (hydrolysis) of the methyl ester to yield Z-Ala-OH. Following saponification, this application note details two distinct, well-established methods for coupling the resulting Z-Ala-OH to the appropriate resin.

Overall Experimental Workflow

The complete process, from the starting material this compound to the final resin-bound amino acid, involves a multi-step procedure. The general workflow includes saponification of the methyl ester, followed by activation and coupling to the desired resin, and concluding with washing and drying steps.

G cluster_prep Step 1: Preparation of Z-Ala-OH cluster_coupling Step 2: Coupling to Resin saponification Saponification of this compound (Hydrolysis of Methyl Ester) workup Acidification & Extraction (Workup) saponification->workup drying Drying of Z-Ala-OH workup->drying swelling Resin Swelling drying->swelling Proceed with Z-Ala-OH coupling Coupling Reaction (e.g., Cesium Salt or DIC/DMAP) swelling->coupling washing Resin Washing coupling->washing capping End-Capping (Optional) washing->capping final_drying Final Resin Drying capping->final_drying

Figure 1. General workflow for the preparation and coupling of Z-Ala-OH to a solid-phase resin.

Experimental Protocols

Protocol 1: Saponification of this compound to Z-Ala-OH

This protocol describes the base-mediated hydrolysis of the methyl ester of this compound to generate the free carboxylic acid, Z-Ala-OH, which is required for resin coupling. Lithium hydroxide (LiOH) is used under mild conditions to minimize the risk of racemization.[1][2][3]

Materials:

  • This compound

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel, rotary evaporator

Methodology:

  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of THF and Methanol (e.g., 3:1 v/v). The volume should be sufficient to fully dissolve the starting material (approx. 10-15 mL per gram of ester).

  • Hydrolysis: In a separate flask, prepare a 1 M aqueous solution of LiOH·H₂O. Add 1.5 to 2.0 equivalents of the LiOH solution to the stirred solution of this compound at room temperature.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Solvent Removal: Once the reaction is complete, remove the organic solvents (THF/MeOH) under reduced pressure using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, add an equal volume of ethyl acetate. Cool the mixture in an ice bath and acidify to pH ~2-3 by the dropwise addition of 1 M HCl while stirring vigorously.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 times).

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield Z-Ala-OH, which can be used in the next step without further purification if purity is high, or recrystallized if necessary.

Protocol 2: Coupling of Z-Ala-OH to Merrifield Resin (Cesium Salt Method)

This method is a highly effective procedure for attaching the first N-protected amino acid to chloromethylated polystyrene resins, such as Merrifield resin. The process involves forming the cesium salt of Z-Ala-OH, which then displaces the chloride on the resin via an SN2 reaction.

Materials:

  • Z-Ala-OH (from Protocol 1)

  • Merrifield Resin (chloromethylated polystyrene, 1% DVB)

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Reaction vessel with heating and shaking capabilities

Methodology:

  • Cesium Salt Formation:

    • Dissolve Z-Ala-OH (1.0-1.2 equivalents relative to resin chlorine substitution) in methanol (approx. 5 mL/mmol).

    • Add a small amount of water (0.5 mL/mmol) and titrate the solution to pH 7.0 with a 20% aqueous solution of Cs₂CO₃.

    • Evaporate the mixture to dryness on a rotary evaporator. To ensure the salt is anhydrous, add DMF (2.5 mL/mmol) and evaporate to dryness again. Repeat this DMF addition and evaporation step.

  • Resin Swelling: Swell the Merrifield resin (1.0 equivalent) in DMF (6-8 mL per gram of resin) for at least 1 hour in the reaction vessel.

  • Coupling Reaction: Add the dry Z-Ala-OH cesium salt to the swollen resin. Shake the mixture at 50°C for 12-24 hours.

  • Washing: After the reaction, filter the resin and wash it thoroughly in the following sequence: 3x DMF, 3x 50% aqueous DMF, 3x DMF, 3x DCM, 3x MeOH.

  • Drying: Dry the resin in vacuo to a constant weight. The loading can be determined by methods such as quantitative amino acid analysis or gravimetric analysis.

Figure 2. Reaction scheme for coupling Z-Ala-OH to Merrifield resin via the cesium salt method.

Protocol 3: Coupling of Z-Ala-OH to Wang Resin (DIC/DMAP Method)

Wang resin possesses hydroxymethyl groups, requiring an esterification reaction for amino acid attachment. This is commonly achieved by activating the carboxylic acid with a carbodiimide, such as N,N'-Diisopropylcarbodiimide (DIC), and using 4-Dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • Z-Ala-OH (from Protocol 1)

  • Wang Resin (p-alkoxybenzyl alcohol resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic Anhydride

  • Pyridine or Diisopropylethylamine (DIPEA)

  • Reaction vessel with shaking capabilities

Methodology:

  • Resin Swelling: Swell the Wang resin (1.0 equivalent) in a 9:1 v/v mixture of DCM/DMF (approx. 15 mL per gram of resin) for 1-2 hours.

  • Activation Solution: In a separate flask, dissolve Z-Ala-OH (1.5 to 2.5 equivalents relative to the resin) in a minimum amount of DMF.

  • Catalyst Solution: In another flask, dissolve DMAP (0.1 equivalents relative to the resin) in a minimum amount of DMF.

  • Coupling Reaction:

    • Add the Z-Ala-OH solution to the swollen resin.

    • Add DIC (1.0 equivalent relative to the Z-Ala-OH) to the resin mixture, followed by the DMAP solution.

    • Seal the vessel and agitate the mixture with a mechanical shaker for 2-4 hours at room temperature.

  • End-Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, filter the reaction solution and add a solution of acetic anhydride (2 equivalents) and pyridine or DIPEA (2 equivalents) in DCM. Agitate for an additional 30-60 minutes.

  • Washing: Filter the resin and wash it thoroughly in the following sequence: 3x DMF, 3x DCM, 3x MeOH.

  • Drying: Dry the loaded resin in vacuo to a constant weight.

Figure 3. Reaction scheme for coupling Z-Ala-OH to Wang resin via DIC/DMAP activation.

Data Presentation: Summary of Reaction Conditions

The following table summarizes the key quantitative parameters for the described protocols. Equivalents for resin coupling are based on the initial loading capacity of the resin.

ParameterProtocol 1: SaponificationProtocol 2: Merrifield CouplingProtocol 3: Wang Coupling
Key Reagent LiOH·H₂OZ-Ala-O⁻Cs⁺DIC / DMAP
Equivalents of Z-Ala 1.0 eq1.0 - 1.2 eq1.5 - 2.5 eq
Equivalents of Reagents 1.5 - 2.0 eq (LiOH)1.0 - 1.2 eq (as Cs-Salt)1.0 eq DIC (to acid)0.1 eq DMAP (to resin)
Solvent(s) THF / MeOH / H₂ODMFDCM / DMF
Temperature Room Temperature50 °CRoom Temperature
Reaction Time 1 - 4 hours12 - 24 hours2 - 4 hours
Workup/Washing Acidification (HCl), Extraction (EtOAc)DMF, aq. DMF, DCM, MeOHDMF, DCM, MeOH

References

Application Notes and Protocols for Z-Ala-OMe in Fragment Condensation Strategy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of N-benzyloxycarbonyl-L-alanine methyl ester (Z-Ala-OMe) in the fragment condensation approach to peptide synthesis. This document outlines the rationale, advantages, potential challenges, and detailed experimental protocols for incorporating this compound as a C-terminal fragment in the construction of larger peptides.

Introduction to Fragment Condensation with this compound

Fragment condensation is a powerful strategy in peptide synthesis, particularly for the creation of long peptides or those containing difficult sequences that are prone to aggregation in stepwise solid-phase peptide synthesis (SPPS). This approach involves the synthesis of smaller, protected peptide fragments, which are then coupled together in a solution-phase or solid-phase manner.

This compound serves as a valuable C-terminal building block in this strategy. The N-terminal Z-group (benzyloxycarbonyl) provides robust protection that is stable to many coupling conditions and can be removed cleanly via catalytic hydrogenation. The C-terminal methyl ester (OMe) protects the carboxylic acid during the coupling of the preceding fragment and can be subsequently removed by saponification to allow for further chain elongation if necessary.

Key Advantages of the this compound Strategy

  • Reduced Risk of Racemization: Coupling of peptide fragments is prone to racemization at the C-terminal residue of the N-terminal fragment. By using a single amino acid derivative like this compound as the C-terminal fragment, the risk of epimerization is confined to the activation of the N-terminal fragment.

  • Improved Solubility: Smaller, protected fragments often exhibit better solubility in organic solvents compared to larger peptide chains, facilitating homogenous reaction conditions and potentially higher yields.

  • Convergent Synthesis: A convergent strategy, where different fragments are synthesized in parallel and then combined, can be more efficient for producing larger target peptides.

  • Purification of Intermediates: Each fragment can be purified and characterized before being used in the final condensation step, which can simplify the purification of the final peptide.

Experimental Protocols

General Solution-Phase Fragment Condensation Protocol

This protocol describes the coupling of an N-terminally protected peptide acid (Fragment A) to this compound (Fragment B).

Materials:

  • N-protected peptide acid (e.g., Boc-Xxx-OH or Fmoc-Xxx-OH)

  • This compound

  • Coupling reagents: HOBt (1-Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt.

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Base: Diisopropylethylamine (DIPEA)

  • Quenching solution: Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Washing solutions: 1 M HCl, Brine

  • Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Fragment A Solution: Dissolve the N-protected peptide acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • Activation of Fragment A: Cool the solution to 0 °C in an ice bath. Add DIC (1.1 equivalents) to the solution and stir for 20-30 minutes at 0 °C.

  • Coupling Reaction: In a separate flask, dissolve this compound (1.05 equivalents) and DIPEA (1.0 equivalent) in the same anhydrous solvent. Add this solution to the activated Fragment A mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Filter the reaction mixture to remove the diisopropylurea (DIU) precipitate if DIC was used.

    • Dilute the filtrate with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude protected peptide by flash column chromatography on silica gel.

Deprotection Protocols

a) Saponification of the C-terminal Methyl Ester

This protocol is used to deprotect the methyl ester to a free carboxylic acid for further fragment condensation.

Materials:

  • Protected peptide methyl ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Solvent: A mixture of Tetrahydrofuran (THF) and water or Methanol and water.

  • Acidification solution: 1 M HCl

Procedure:

  • Dissolve the protected peptide methyl ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C.

  • Add a solution of LiOH (1.5 - 2.0 equivalents) in water dropwise.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC or HPLC until the starting material is consumed (typically 1-4 hours).

  • Quench the reaction by adding 1 M HCl until the pH is acidic (pH ~3).

  • Extract the product with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the peptide acid.[1][2]

b) Removal of the N-terminal Z-Group by Catalytic Hydrogenation

This protocol is used for the final deprotection of the N-terminus.

Materials:

  • Z-protected peptide

  • Catalyst: Palladium on carbon (Pd/C, 10% w/w)

  • Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

  • Hydrogen source: Hydrogen gas balloon or Parr hydrogenator

Procedure:

  • Dissolve the Z-protected peptide in a suitable solvent like methanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature.

  • Monitor the reaction by TLC or HPLC until the Z-group is completely removed (typically 2-16 hours).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Data Presentation

The following table summarizes representative data for a hypothetical fragment condensation reaction, illustrating the expected outcomes.

ParameterValueReference
Reactants
N-terminal Fragment (Boc-Phe-Gly-OH)1.0 equiv-
C-terminal Fragment (this compound)1.05 equiv-
Coupling ReagentsDIC (1.1 equiv), HOBt (1.1 equiv)-
Reaction Conditions
SolventAnhydrous DMF-
Temperature0 °C to Room Temperature-
Reaction Time18 hours-
Results
Yield of Boc-Phe-Gly-Ala-OMe85%[3]
Purity (after chromatography)>95%[3]
Deprotection
Saponification Yield (Boc-Phe-Gly-Ala-OH)~90%[1]
Z-group Hydrogenolysis Yield (H-Phe-Gly-Ala-OMe)>95%

Mandatory Visualizations

Experimental Workflow for Fragment Condensation

G cluster_prep Fragment Preparation cluster_coupling Fragment Condensation cluster_deprotect Deprotection prepA Synthesize/Procure N-Protected Peptide Acid (Fragment A) activate Activate Fragment A (e.g., DIC/HOBt in DMF) prepA->activate prepB Procure This compound (Fragment B) couple Couple with Fragment B prepB->couple activate->couple purify_coupled Purify Protected Peptide couple->purify_coupled saponification Saponification of Methyl Ester (Optional, for further elongation) purify_coupled->saponification hydrogenolysis Hydrogenolysis of Z-group purify_coupled->hydrogenolysis final_purify Final Peptide Purification saponification->final_purify hydrogenolysis->final_purify

Caption: Workflow for peptide synthesis via fragment condensation using this compound.

Logical Relationship of Deprotection Strategies

G start Protected Peptide (e.g., Boc-Xxx-Z-Ala-OMe) tfa_deprotect TFA Treatment (Removes Boc) start->tfa_deprotect Acidolysis h2_pd_deprotect H2/Pd-C (Removes Z) start->h2_pd_deprotect Hydrogenolysis saponification Saponification (LiOH or NaOH) (Removes OMe) start->saponification Hydrolysis tfa_deprotect->h2_pd_deprotect tfa_deprotect->saponification final_peptide Fully Deprotected Peptide (H-Xxx-Ala-OH) h2_pd_deprotect->tfa_deprotect h2_pd_deprotect->saponification saponification->tfa_deprotect saponification->h2_pd_deprotect

Caption: Orthogonal deprotection pathways for a peptide synthesized with this compound.

References

Troubleshooting & Optimization

troubleshooting low yield in Z-Ala-OMe coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for peptide synthesis. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low yield specifically during the coupling of Z-L-Alanine (Z-Ala-OH) with L-Alanine methyl ester (H-Ala-OMe) to form Z-Ala-Ala-OMe.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the Z-Ala-OMe coupling reaction?

Low yield in this specific peptide coupling can stem from several factors:

  • Inefficient Activation: The carboxylic acid of Z-Ala-OH may not be fully activated before or during the reaction with H-Ala-OMe.

  • Poor Reagent Quality: Degradation of coupling reagents, Z-Ala-OH, or H-Ala-OMe due to improper storage or handling can significantly impact the reaction.

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, stoichiometry of reactants, or reaction time can lead to incomplete conversion.

  • Side Reactions: The formation of byproducts, such as N-acylurea when using carbodiimides, can consume the activated intermediate and reduce the yield of the desired dipeptide.[1][2][3]

  • Work-up and Purification Issues: Product loss can occur during the extraction, washing, and purification steps. The byproduct from dicyclohexylcarbodiimide (DCC), dicyclohexylurea (DCU), can sometimes be difficult to remove completely.[4]

  • Racemization: While urethane-protected amino acids like Z-Ala-OH are generally resistant to racemization, suboptimal conditions (e.g., excessive base or high temperatures) can still lead to loss of stereochemical integrity.[1]

Q2: My coupling reagent is a carbodiimide (e.g., DCC, EDC), and I'm seeing a significant amount of a white precipitate that is not my product. What is it and how can I avoid it?

If you are using a carbodiimide like DCC or EDC, the primary side reaction is the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea. This byproduct consumes your activated Z-Ala-OH and is often difficult to separate from the final product, leading to low yields and purification challenges.

Solution: To minimize N-acylurea formation, it is highly recommended to use an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement but still highly reactive towards the amine.

Q3: How do I choose the right coupling reagent for the this compound synthesis?

The choice of coupling reagent is critical. While carbodiimides are cost-effective, other classes of reagents might offer higher yields and fewer side reactions, especially if you are facing issues.

  • Carbodiimides (e.g., DCC, EDC, DIC): Effective and widely used. Best used with an additive like HOBt to improve yield and reduce side reactions. EDC is advantageous when a water-soluble urea byproduct is desired for easy removal during aqueous work-up.

  • Onium Salts (e.g., HBTU, HATU, PyBOP): These reagents are often more efficient and faster than carbodiimides, leading to higher yields and lower racemization levels. They are particularly useful for sterically hindered couplings, although this compound is not typically considered a "difficult" coupling. HATU is generally more reactive than HBTU.

Q4: Can the quality of my H-Ala-OMe be the source of the low yield?

Absolutely. Alanine methyl ester is typically used as its hydrochloride salt (H-Ala-OMe·HCl) because the free amine is less stable. For the coupling reaction to proceed, the free amine must be liberated in situ by a non-nucleophilic base.

Common Issues:

  • Incomplete Neutralization: If an insufficient amount of base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)) is used, not all of the H-Ala-OMe·HCl will be converted to the free amine, leading to a lower effective concentration of your nucleophile.

  • Degradation: The free amine, if prepared and stored, can degrade over time. It is always best to use the hydrochloride salt and generate the free amine just before or during the coupling reaction.

Troubleshooting Workflow

If you are experiencing low yields, follow this logical troubleshooting workflow to identify and resolve the issue.

G Troubleshooting Workflow for Low Yield this compound Coupling cluster_start cluster_reagents Step 1: Verify Reagents & Stoichiometry cluster_conditions Step 2: Evaluate Reaction Conditions cluster_analysis Step 3: Analyze Reaction Mixture & Byproducts cluster_solutions Step 4: Implement Solutions cluster_end start Low Yield Observed reagent_quality Check Purity & Age of: - Z-Ala-OH - H-Ala-OMe.HCl - Coupling Reagent & Additive - Base (e.g., DIPEA) - Solvent (Anhydrous) start->reagent_quality sol_reagent Change Coupling Reagent: Switch from Carbodiimide-only to Carbodiimide/HOBt or to an Onium Salt (HATU/HBTU) start->sol_reagent stoichiometry Confirm Stoichiometry: - Z-Ala-OH (1.0 eq) - H-Ala-OMe.HCl (1.0-1.2 eq) - Coupling Reagent (1.0-1.2 eq) - HOBt (1.0-1.2 eq) - Base (1.0 eq for HCl salt + 2.0 eq for Onium Salt) reagent_quality->stoichiometry Reagents OK solvent Is the solvent appropriate and dry? (e.g., DMF, DCM, THF) stoichiometry->solvent Stoichiometry OK temperature Is temperature controlled? (Start at 0°C, then warm to RT) solvent->temperature neutralization Is H-Ala-OMe.HCl fully neutralized before or during coupling? temperature->neutralization tlc_lcms Analyze crude reaction mixture (TLC or LC-MS) to check for: - Remaining Starting Materials - Desired Product - N-acylurea or other byproducts neutralization->tlc_lcms Conditions OK tlc_lcms->sol_reagent Byproducts or SMs present sol_workup Optimize Work-up: - Ensure complete removal of urea. - Minimize product loss during  aqueous washes. tlc_lcms->sol_workup Product present, but lost on work-up sol_conditions Optimize Conditions: - Ensure anhydrous conditions. - Pre-activate Z-Ala-OH before  adding H-Ala-OMe. tlc_lcms->sol_conditions Incomplete reaction end_node Yield Improved sol_reagent->end_node sol_workup->end_node sol_conditions->end_node

Caption: A step-by-step workflow for diagnosing and resolving low yield issues.

Data Presentation: Coupling Reagent Comparison

The following table summarizes common coupling reagents used for peptide synthesis and their typical performance characteristics, which can be extrapolated for the this compound coupling.

Coupling Reagent SystemBase RequiredTypical Yield ProfileKey AdvantagesCommon Drawbacks
DCC / HOBt DIPEA or NMMGood to HighCost-effective; well-established protocols.Forms insoluble DCU byproduct which can complicate purification.
EDC / HOBt DIPEA or NMMGood to HighWater-soluble urea byproduct is easily removed by aqueous extraction.More expensive than DCC.
HBTU / DIPEA Yes (DIPEA)HighRapid reaction times; low racemization.Can cause guanidinylation of the free amine if used in excess.
HATU / DIPEA Yes (DIPEA)Very HighMore reactive than HBTU, effective for difficult couplings; low racemization.Higher cost.
PyBOP / DIPEA Yes (DIPEA)HighByproducts are less hazardous than those from BOP; rapid reactions.Can be less effective for highly hindered couplings compared to HATU.

Reaction Pathways: Desired Reaction vs. Side Reaction

Understanding the potential chemical pathways is crucial for troubleshooting. The diagram below illustrates the desired coupling pathway alongside the common N-acylurea side reaction that occurs with carbodiimides.

G This compound Coupling: Desired vs. Side Reaction Pathways Z_Ala_OH Z-Ala-OH O_acylisourea O-Acylisourea Intermediate (Highly Reactive) Z_Ala_OH->O_acylisourea + Carbodiimide Carbodiimide R-N=C=N-R' (e.g., DCC) Ala_OMe H-Ala-OMe N_acylurea N-Acylurea (Unreactive Byproduct) O_acylisourea->N_acylurea Rearrangement (Side Reaction) Product Z-Ala-Ala-OMe (Desired Product) O_acylisourea->Product + H-Ala-OMe OBt_ester Z-Ala-OBt Active Ester (More Stable Intermediate) O_acylisourea->OBt_ester + HOBt (fast) Urea Urea Byproduct HOBt HOBt (Additive) OBt_ester->Product + H-Ala-OMe

Caption: Carbodiimide-mediated coupling and the role of HOBt in preventing side reactions.

Experimental Protocols

Protocol 1: General Procedure for this compound Coupling using EDC/HOBt

This protocol provides a reliable starting point for the solution-phase synthesis of Z-Ala-Ala-OMe.

  • Reactant Preparation:

    • In a round-bottom flask, dissolve Z-L-Alanine (1.0 eq) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

    • In a separate flask, suspend L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl, 1.1 eq) in the same anhydrous solvent.

    • Cool both mixtures to 0°C in an ice bath.

  • Amine Neutralization:

    • To the H-Ala-OMe·HCl suspension, add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) dropwise while stirring. Allow the mixture to stir for 15-20 minutes at 0°C to ensure complete neutralization.

  • Activation:

    • To the Z-Ala-OH/HOBt solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and stir for 10-15 minutes at 0°C for pre-activation.

  • Coupling:

    • Transfer the neutralized H-Ala-OMe solution to the activated Z-Ala-OH solution dropwise at 0°C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

  • Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (Z-Ala-OH) is consumed.

  • Work-up:

    • Dilute the reaction mixture with the solvent (e.g., DCM).

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude Z-Ala-Ala-OMe by flash column chromatography or recrystallization as needed.

Protocol 2: Small-Scale Test Reaction for Troubleshooting

If a large-scale reaction is failing, perform this small-scale test to quickly diagnose the issue.

  • Setup: Use small vials (e.g., 4 mL). Prepare stock solutions of all reactants if multiple conditions are being tested.

  • Execution: Follow the steps in Protocol 1, but on a much smaller scale (e.g., 0.1 mmol of Z-Ala-OH).

  • Analysis: Instead of a full work-up, take a small aliquot of the crude reaction mixture, dilute it, and analyze directly by LC-MS.

  • Diagnosis: The LC-MS data will clearly show:

    • Presence or absence of the desired product mass.

    • Remaining starting materials.

    • Mass corresponding to the N-acylurea byproduct.

    • This allows for rapid identification of whether the issue is with activation, coupling, or a dominant side reaction, guiding your optimization strategy without wasting significant amounts of material.

References

preventing racemization of Z-Ala-OMe during coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing racemization during peptide coupling, with a specific focus on Z-Ala-OMe. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize their synthetic strategies.

Troubleshooting Guide

Issue: Detection of the D-isomer of Alanine after coupling Z-L-Ala-OMe.

This section provides a step-by-step guide to identifying and resolving the issue of racemization during the coupling of Z-L-Ala-OMe.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent: Carbodiimides such as DCC or DIC, when used alone, are known to promote racemization through the formation of a highly reactive O-acylisourea intermediate, which can readily cyclize to an oxazolone.[1]Use an aminium/uronium or phosphonium salt coupling reagent. Reagents like HATU, HBTU, or PyBOP are generally preferred as they form active esters that are less prone to racemization.[1] HATU, in particular, is known for its high reaction speed and low epimerization rates.[1][2]
Absence of Racemization-Suppressing Additives: Coupling reactions, especially those employing carbodiimides, are susceptible to racemization without additives that can trap the activated intermediate.[1]Incorporate additives like HOBt, HOAt, or OxymaPure. These additives react with the activated amino acid to form a more stable active ester, which is less susceptible to racemization. HOAt is often considered more effective than HOBt in suppressing racemization.
Inappropriate Base: The choice and amount of base can significantly influence racemization. Strong bases can directly abstract the alpha-proton of the activated amino acid.Use a weaker, sterically hindered, non-nucleophilic base. Bases such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are recommended over stronger bases like triethylamine (TEA) or diisopropylethylamine (DIEA).
Prolonged Activation Time: Allowing the this compound to pre-activate with the coupling reagent for an extended period before adding the amine component increases the time the activated species is susceptible to racemization.Minimize the pre-activation time. Ideally, the activated this compound should be added to the amine component as soon as it is formed. A short pre-activation time of 1-5 minutes is generally sufficient. For some reagents, in-situ activation is preferred.
Elevated Reaction Temperature: Higher temperatures increase the rate of most reactions, including the side reactions that lead to racemization.Maintain a low reaction temperature. Performing the coupling reaction at 0 °C or even -20 °C can significantly suppress racemization. If using microwave-assisted synthesis, lowering the temperature can also limit racemization.
Inappropriate Solvent: The polarity of the solvent can influence the rate of racemization. Polar aprotic solvents can sometimes favor racemization.Use a non-polar or less polar aprotic solvent. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred over more polar solvents like dimethylformamide (DMF) when racemization is a concern.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the coupling of this compound?

A1: The primary mechanism of racemization for N-protected amino acids like this compound during coupling involves the formation of a 5(4H)-oxazolone intermediate. The activation of the carboxyl group of this compound makes the alpha-proton more acidic. In the presence of a base, this proton can be abstracted, leading to the formation of the planar oxazolone. Subsequent protonation of this intermediate can occur from either side, resulting in a mixture of L- and D-isomers.

Q2: How do additives like HOBt and HOAt prevent racemization?

A2: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) suppress racemization by reacting with the activated amino acid intermediate to form an active ester. This active ester is more stable and less prone to cyclizing into the racemization-prone oxazolone intermediate compared to the initial activated species formed with the coupling reagent alone.

Q3: Is this compound particularly susceptible to racemization?

A3: While any chiral amino acid can undergo racemization during coupling, the urethane-type protecting group (Z-group) on this compound generally provides good protection against racemization compared to acyl-type protecting groups. However, under non-optimal coupling conditions (e.g., strong base, high temperature, prolonged activation), significant racemization can still occur.

Q4: Can the choice of the C-terminal protecting group influence racemization?

A4: Yes, C-terminal esters, such as the methyl ester in this compound, can be more prone to racemization than the corresponding free carboxylic acids. The electron-withdrawing nature of the ester group can increase the acidity of the alpha-proton, making it more susceptible to abstraction by a base.

Q5: How can I accurately quantify the level of racemization?

A5: The extent of racemization can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by Gas Chromatography (GC) of a derivatized sample. These techniques can separate the resulting diastereomeric peptides, allowing for the quantification of the undesired D-isomer.

Quantitative Data on Racemization

The following table summarizes the expected levels of epimerization for alanine coupling under various conditions, providing a general guideline for selecting the optimal coupling strategy.

Coupling ReagentAdditiveBaseExpected Epimerization (%)Notes
DICHOBtDIPEALow (<1%)A classic combination with good suppression of racemization.
DICOxymaPureDIPEAVery Low (<0.5%)OxymaPure is often superior to HOBt in preventing racemization.
HATU-DIPEAModerate (1-5%)Faster coupling but a higher risk of epimerization, especially with excess base or at elevated temperatures.
HBTU-DIPEAModerate (1-5%)Similar to HATU, the risk of epimerization is higher than with carbodiimide methods.
PyBOP-DIPEAModerate (1-5%)A phosphonium-based reagent with a similar risk profile to HATU and HBTU.
DEPBT-DIEA/NMMMinimalA phosphonium salt reagent that is a good alternative to carbodiimides for minimizing racemization.
Ynamides--Not detectableNovel coupling reagents showing excellent results in preventing racemization.

Note: The expected epimerization levels are based on studies of alanine derivatives and may vary depending on the specific reaction conditions and substrates.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/HOBt

Materials:

  • Z-L-Ala-OMe

  • Amino acid or peptide ester (amine component)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve Z-L-Ala-OMe (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine component (1.0-1.2 equivalents) to the solution.

  • If the amine component is a hydrochloride salt, add NMM (1.0 equivalent) and stir for 5 minutes.

  • Slowly add a solution of DIC (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.

  • Wash the filtrate sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Analyze the purified product for enantiomeric purity using chiral HPLC.

Protocol 2: Low-Racemization Coupling of this compound using HATU

Materials:

  • Z-L-Ala-OMe

  • Amino acid or peptide ester (amine component)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve Z-L-Ala-OMe (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIEA (2.0 equivalents) to the solution and stir for 5 minutes.

  • In a separate flask, dissolve HATU (1.1 equivalents) in anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Analyze the purified product for enantiomeric purity using chiral HPLC.

Visualizations

TroubleshootingWorkflow Start Start: Racemization Detected (D-isomer of Alanine) CheckReagent Check Coupling Reagent Start->CheckReagent CheckAdditives Check for Additives CheckReagent->CheckAdditives Using aminium/phosphonium salt? SolutionReagent Use HATU, HBTU, or DIC with additives CheckReagent->SolutionReagent Using carbodiimide alone? CheckBase Check Base CheckAdditives->CheckBase Additives present? SolutionAdditives Add HOBt, HOAt, or OxymaPure CheckAdditives->SolutionAdditives No additives used? CheckTemp Check Temperature CheckBase->CheckTemp Using weak base? SolutionBase Use weaker base (NMM, Collidine) CheckBase->SolutionBase Using strong base (TEA, DIEA)? CheckSolvent Check Solvent CheckTemp->CheckSolvent Low temperature? SolutionTemp Lower temperature (0°C or below) CheckTemp->SolutionTemp High temperature? CheckActivation Check Pre-activation Time CheckSolvent->CheckActivation Using non-polar solvent? SolutionSolvent Use less polar solvent (DCM, THF) CheckSolvent->SolutionSolvent Using polar solvent (DMF)? SolutionActivation Minimize pre-activation time (in-situ activation) CheckActivation->SolutionActivation Prolonged activation? End Racemization Minimized CheckActivation->End Short activation time? SolutionReagent->CheckAdditives SolutionAdditives->CheckBase SolutionBase->CheckTemp SolutionTemp->CheckSolvent SolutionSolvent->CheckActivation SolutionActivation->End RacemizationPathways cluster_desired Desired Pathway: Peptide Bond Formation cluster_racemization Undesired Pathway: Racemization Z_Ala_OMe Z-L-Ala-OMe ActivatedEster Activated Ester (with HOBt/HOAt) Z_Ala_OMe->ActivatedEster Coupling Reagent + Additive Peptide Dipeptide (L-L isomer) ActivatedEster->Peptide + Amine Component ActivatedIntermediate Activated Intermediate Oxazolone Oxazolone (Planar Intermediate) ActivatedIntermediate->Oxazolone Base-catalyzed cyclization RacemicPeptide Racemic Dipeptide (L-L and L-D isomers) Oxazolone->RacemicPeptide + Amine Component Z_Ala_OMe_rac Z-L-Ala-OMe Z_Ala_OMe_rac->ActivatedIntermediate Coupling Reagent

References

Technical Support Center: Optimizing Coupling Reactions of Z-Ala-OMe

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing coupling reactions involving N-Carbobenzyloxy-L-alanine methyl ester (Z-Ala-OMe). This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance on achieving efficient and successful coupling outcomes. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate common challenges in your peptide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when coupling this compound?

A1: The most frequent challenges include incomplete coupling reactions leading to low yields, the presence of deletion sequences in the final peptide, and potential side reactions. While this compound is not considered a highly sterically hindered amino acid, suboptimal reaction conditions can still lead to these issues.

Q2: How can I monitor the completion of a this compound coupling reaction?

A2: The Kaiser test is a common qualitative method used in solid-phase peptide synthesis (SPPS) to detect the presence of free primary amines. A negative Kaiser test (beads remain yellow) indicates that the coupling reaction is complete. For solution-phase synthesis, Thin Layer Chromatography (TLC) can be used to monitor the consumption of the starting materials.

Q3: Which coupling reagents are most effective for this compound?

A3: A variety of coupling reagents can be successfully used for this compound.

  • Carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with additives like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure, are a cost-effective option.[1]

  • Uronium/Aminium salts such as HBTU and HATU are known for their high efficiency and rapid coupling times, making them excellent choices for more challenging couplings.[2]

  • Phosphonium salts like PyBOP are also highly efficient and can be advantageous in minimizing certain side reactions.

Q4: Can I perform a "double coupling" for this compound if the first one is incomplete?

A4: Yes, performing a second coupling is a standard strategy to drive the reaction to completion if the first coupling is insufficient.[3] This involves washing the resin thoroughly after the first coupling and then repeating the coupling step with fresh reagents.

Q5: What is the typical coupling time for this compound?

A5: The optimal coupling time can vary depending on the specific reaction conditions (e.g., coupling reagent, solvent, temperature) and the nature of the coupling partner. A typical starting point is 1-2 hours at room temperature.[1] However, for difficult couplings, extending the reaction time may be necessary.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound, with potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Yield / Incomplete Coupling 1. Insufficient activation of the carboxylic acid. 2. Suboptimal reaction time or temperature. 3. Steric hindrance from the coupling partner. 4. Low concentration of reagents.1. Switch to a more powerful coupling reagent (e.g., from DIC/HOBt to HATU or PyBOP). 2. Increase the reaction time (e.g., from 2 hours to 4 hours or overnight) or slightly increase the temperature (e.g., to 30-40°C), while monitoring for side reactions. 3. Perform a "double coupling" by repeating the coupling step with fresh reagents. 4. Increase the concentration of the amino acid and coupling reagent solutions (e.g., to 0.5 M).
Presence of Deletion Sequences 1. Incomplete coupling in the previous cycle. 2. Incomplete deprotection of the N-terminal protecting group.1. Implement the solutions for "Low Coupling Yield". 2. Extend the deprotection time or perform a second deprotection step to ensure complete removal of the protecting group.
Side Reactions (e.g., Racemization) 1. Use of a strong base with certain coupling reagents. 2. Prolonged activation times.1. Use additives like HOBt or Oxyma Pure with carbodiimide-based couplings to suppress racemization. 2. For sensitive amino acids, consider using a weaker base like sym-collidine instead of DIPEA. 3. Minimize the pre-activation time before adding the amine component.

Data Presentation

The following tables summarize typical reaction conditions for this compound coupling, providing a basis for optimization.

Table 1: Comparison of Common Coupling Reagents for this compound

Coupling ReagentAdditiveTypical SolventTypical Reaction TimeRelative CostKey Advantages
DICHOBt or Oxyma PureDMF, DCM1 - 4 hoursLowCost-effective, readily available.
EDCHOBt or Oxyma PureDMF, DCM1 - 4 hoursLowWater-soluble byproducts are easily removed.
HBTU-DMF30 min - 2 hoursMediumHigh efficiency and fast reaction times.
HATU-DMF15 min - 1 hourHighVery high efficiency, suitable for difficult couplings.
PyBOP-DMF, DCM30 min - 2 hoursHighHigh efficiency, byproducts are less hazardous than BOP.

Table 2: Effect of Reaction Time and Temperature on Coupling Yield (Illustrative)

Coupling ReagentTime (hours)Temperature (°C)Expected Yield (%)
DIC/HOBt22585-90
DIC/HOBt425>95
DIC/HOBt240>95
HATU125>98
HATU225>99

Note: These are illustrative yields and can vary based on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: Standard this compound Coupling using DIC/HOBt in Solution Phase
  • Preparation: In a round-bottom flask, dissolve Z-Ala-OH (1 equivalent) and the amine component (1 equivalent) in anhydrous DCM or DMF.

  • Additive: Add HOBt (1.1 equivalents) to the solution.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Coupling: Slowly add DIC (1.1 equivalents) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, filter to remove the diisopropylurea byproduct. Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: High-Efficiency this compound Coupling using HATU in Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.

  • Deprotection: If necessary, deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.

  • Amino Acid Preparation: In a separate vessel, dissolve Z-Ala-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Activation: Add DIPEA (6 equivalents) to the amino acid/HATU solution and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for completion. A negative result (yellow beads) indicates a complete reaction.

  • Washing: If the Kaiser test is negative, wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle. If the test is positive, consider a second coupling (repeat steps 3-7).

Visualizations

experimental_workflow cluster_solution_phase Solution Phase Coupling (DIC/HOBt) cluster_solid_phase Solid Phase Coupling (HATU) sp_start Dissolve Reactants & HOBt sp_cool Cool to 0°C sp_start->sp_cool sp_add_dic Add DIC sp_cool->sp_add_dic sp_react Stir at RT (2-4h) sp_add_dic->sp_react sp_monitor Monitor with TLC sp_react->sp_monitor sp_workup Work-up & Purify sp_monitor->sp_workup sp_end Final Product sp_workup->sp_end spps_start Swell & Deprotect Resin spps_activate Prepare & Activate Z-Ala-OH with HATU/DIPEA spps_start->spps_activate spps_couple Add to Resin spps_activate->spps_couple spps_react Agitate at RT (1-2h) spps_couple->spps_react spps_monitor Kaiser Test spps_react->spps_monitor spps_monitor->spps_couple Positive (Recouple) spps_wash Wash Resin spps_monitor->spps_wash Negative spps_next Next Cycle spps_wash->spps_next

Caption: Comparative workflow for solution-phase vs. solid-phase this compound coupling.

troubleshooting_logic start Incomplete Coupling Detected (e.g., Positive Kaiser Test) option1 Increase Reaction Time start->option1 option2 Perform Double Coupling start->option2 option3 Increase Reagent Concentration start->option3 option4 Switch to a More Potent Coupling Reagent (e.g., HATU) start->option4 check1 Re-run Kaiser Test option1->check1 option2->check1 option3->check1 option4->check1 success Coupling Complete (Proceed to Next Step) check1->success Negative failure Issue Persists (Re-evaluate Strategy) check1->failure Positive

Caption: Troubleshooting workflow for incomplete this compound coupling reactions.

References

Technical Support Center: Troubleshooting Z-Group Deprotection from Alanine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center, designed for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the deprotection of the benzyloxycarbonyl (Z or Cbz) group from alanine residues in your synthetic chemistry workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for Z-group deprotection from alanine?

The most prevalent methods for removing the Z-group are catalytic hydrogenolysis and acid-mediated cleavage.[1] Catalytic hydrogenolysis typically involves palladium on carbon (Pd/C) with a hydrogen source, such as hydrogen gas (H₂) or a hydrogen donor in catalytic transfer hydrogenation (e.g., ammonium formate).[1][2] Acidic conditions, using reagents like hydrogen bromide in acetic acid (HBr/AcOH) or other strong acids, provide an alternative, metal-free approach.[3][4]

Q2: My Z-group deprotection via catalytic hydrogenation is sluggish or incomplete. What are the likely causes?

Several factors can impede the efficiency of catalytic hydrogenation for Z-group removal:

  • Catalyst Inactivity: The palladium catalyst may be old, have reduced activity, or be poisoned.

  • Catalyst Poisoning: The presence of sulfur or phosphorus-containing functional groups in the substrate or as impurities can poison the palladium catalyst.

  • Poor Substrate Solubility: Limited solubility of the Z-protected alanine derivative in the reaction solvent can hinder its access to the catalyst's surface.

  • Product Inhibition: The resulting free amine of the deprotected alanine can coordinate to the palladium catalyst, leading to its deactivation.

Q3: How can I improve the efficiency of a sluggish catalytic hydrogenation for Z-deprotection?

To enhance the reaction rate and completion, consider the following strategies:

  • Use a Fresh or More Active Catalyst: Employ a fresh batch of Pd/C or consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).

  • Increase Catalyst Loading: In cases of suspected catalyst poisoning, increasing the amount of catalyst may be beneficial.

  • Optimize the Solvent System: Experiment with different solvents or solvent mixtures (e.g., methanol, ethanol, ethyl acetate, or mixtures with DMF or acetic acid) to improve substrate solubility.

  • Acidify the Reaction Mixture: Performing the reaction in an acidic solvent, such as acetic acid, can protonate the product amine, preventing its coordination to the palladium catalyst.

  • Increase Hydrogen Pressure: For reactions using H₂ gas, increasing the pressure can enhance the reaction rate. A Parr shaker can be utilized for reactions requiring higher pressures.

Q4: Are there alternative methods to catalytic hydrogenation for Z-group removal, especially if my molecule has other sensitive functional groups?

Yes, several alternatives exist to avoid undesired side reactions on sensitive functional groups like double bonds or nitro groups:

  • Catalytic Transfer Hydrogenation: This method employs a hydrogen donor, such as ammonium formate or triethylsilane, with Pd/C. It is generally milder and can offer better chemoselectivity than using H₂ gas.

  • Acid-Mediated Deprotection: Reagents like HBr in acetic acid, trifluoroacetic acid (TFA), or aluminum chloride with hexafluoroisopropanol (AlCl₃/HFIP) can effectively cleave the Z-group without the use of a metal catalyst. These methods are advantageous for their operational simplicity and scalability.

  • Enzymatic Deprotection: For highly sensitive substrates, enzymatic methods using penicillin acylases or other amidohydrolases offer a mild and selective alternative, though this is a less common industrial practice.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues during the Z-group deprotection of alanine.

Observed Problem Potential Cause Suggested Solution(s)
Incomplete or Slow Reaction Catalyst Inactivity - Use a fresh batch of Pd/C catalyst. - Switch to a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C). - Activate the catalyst by heating it under vacuum before use.
Catalyst Poisoning - Increase the catalyst loading. - If sulfur or phosphorus impurities are suspected, purify the starting material. - Switch to a non-hydrogenation deprotection method like acidolysis (e.g., HBr/AcOH).
Poor Substrate Solubility - Try a different solvent or a solvent mixture (e.g., MeOH, EtOH, EtOAc, DMF, AcOH). - Gently warm the reaction mixture, if the substrate and reagents are stable at higher temperatures.
Product Amine Deactivation - Add a small amount of acetic acid to the reaction mixture to protonate the product amine.
Undesired Side Reactions (e.g., reduction of other functional groups) Non-selective Reaction Conditions - Switch from catalytic hydrogenation with H₂ to catalytic transfer hydrogenation with a milder hydrogen donor like ammonium formate. - Employ an acid-mediated deprotection method (e.g., HBr/AcOH, AlCl₃/HFIP).
Formation of N-benzyl by-product Insufficient Hydrogen Source - Ensure an adequate supply of the hydrogen donor (e.g., sufficient H₂ pressure or excess ammonium formate).
Difficulty in Product Isolation/Workup Residual Reagents - If using ammonium formate, it can typically be removed by aqueous washes after filtering off the catalyst. - For acid-mediated deprotection, neutralize the reaction mixture carefully and perform an appropriate extraction.

Experimental Protocols

Below are detailed methodologies for key Z-group deprotection experiments.

Protocol 1: Catalytic Hydrogenolysis using H₂ Gas

Objective: To deprotect Z-alanine using palladium on carbon and hydrogen gas.

Materials:

  • Z-Alanine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) supply

  • Reaction flask, stir bar, hydrogenation balloon or Parr shaker

Procedure:

  • Dissolve Z-alanine in a suitable solvent like methanol in a reaction flask equipped with a stir bar.

  • Carefully add 10% Pd/C to the solution (typically 5-10 mol%). Caution: Pd/C can be pyrophoric and should be handled with care.

  • Purge the flask with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas, typically via a balloon or a pressurized system like a Parr shaker for higher pressures.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alanine.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

Objective: To deprotect Z-alanine using a milder hydrogen transfer agent.

Materials:

  • Z-Alanine

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Reaction flask, stir bar, condenser

Procedure:

  • Dissolve Z-alanine in methanol in a round-bottom flask equipped with a stir bar and a condenser.

  • Add 10% Pd/C to the solution.

  • Add ammonium formate (typically 3-5 equivalents) to the reaction mixture.

  • Heat the mixture to a gentle reflux (around 40-60 °C) and stir.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue can be further purified by recrystallization or chromatography to remove excess ammonium formate and its by-products.

Protocol 3: Acid-Mediated Deprotection using HBr in Acetic Acid

Objective: To deprotect Z-alanine using acidic conditions.

Materials:

  • Z-Alanine

  • 33% HBr in Acetic Acid

  • Diethyl ether

  • Reaction flask, stir bar

Procedure:

  • Dissolve Z-alanine in a minimal amount of glacial acetic acid in a reaction flask.

  • Add a solution of 33% HBr in acetic acid (typically 2-3 equivalents of HBr) to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the precipitated alanine hydrobromide salt by filtration.

  • Wash the solid with diethyl ether to remove residual acetic acid and other impurities.

  • The hydrobromide salt can be used directly or neutralized to obtain the free amino acid.

Visualizations

The following diagrams illustrate the workflow for troubleshooting incomplete Z-group deprotection and the general experimental workflow.

Troubleshooting_Workflow start Incomplete Z-Deprotection of Alanine check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_solubility Evaluate Substrate Solubility start->check_solubility check_poisoning Suspect Catalyst Poisoning? start->check_poisoning solution_catalyst Use Fresh/More Active Catalyst (e.g., Pearlman's) Increase Loading check_catalyst->solution_catalyst Inactive/Insufficient solution_solubility Change Solvent System (e.g., add DMF/AcOH) check_solubility->solution_solubility Poor solution_poisoning Switch to Non-Hydrogenation Method (e.g., Acidolysis) check_poisoning->solution_poisoning Yes

Caption: Troubleshooting logic for incomplete Z-group deprotection.

Deprotection_Workflow setup Reaction Setup: - Z-Alanine - Solvent - Catalyst/Reagent reaction Deprotection Reaction: - Stirring - Temperature Control setup->reaction monitoring Reaction Monitoring: - TLC - LC-MS reaction->monitoring workup Workup: - Catalyst Filtration - Extraction/Precipitation monitoring->workup Complete product Isolated Alanine workup->product

Caption: General experimental workflow for Z-group deprotection.

References

Technical Support Center: Purification of Z-Ala-OMe Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of peptides containing the N-terminal Z-Ala-OMe (N-benzyloxycarbonyl-L-alanine methyl ester) modification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound containing peptides.

Problem Potential Cause Suggested Solution
Low Yield After Purification Incomplete Cleavage from Resin: The peptide is not fully cleaved from the solid support.- Extend the cleavage time with the TFA cocktail. - Use a stronger cleavage cocktail if compatible with other protecting groups in the peptide.
Peptide Precipitation During Purification: The hydrophobic nature of the this compound peptide can cause it to precipitate out of solution during HPLC.- Ensure the peptide is fully dissolved before injection. Consider using a stronger organic solvent like DMSO or DMF for initial dissolution, then diluting with the mobile phase. - Employ a shallower gradient during HPLC to prevent the peptide from eluting in a highly concentrated organic phase.
Adsorption to Surfaces: The hydrophobic peptide may adhere to plasticware and vials.- Use low-retention vials and pipette tips. - Minimize the number of transfer steps.
Peptide is Soluble in Precipitation Solvent: The peptide does not fully precipitate from the cleavage cocktail upon addition of cold ether.- Concentrate the TFA filtrate before adding it to a larger volume of cold diethyl ether. - Try precipitating with a different ether/hydrocarbon mixture.
Poor Purity/Resolution in HPLC Co-elution of Impurities: Deletion sequences, truncated peptides, or peptides with incomplete deprotection of side-chain protecting groups are structurally similar to the target peptide and may elute at similar retention times.- Optimize the HPLC gradient. A shallower gradient around the elution time of the target peptide can significantly improve resolution. - Consider using a different stationary phase (e.g., C8 instead of C18) or a different ion-pairing agent in the mobile phase.
Peptide Aggregation: The hydrophobicity imparted by the Z-group and alanine residues can lead to peptide aggregation, resulting in broad or split peaks.- Dissolve the crude peptide in a small amount of a strong solvent like DMSO or acetonitrile before diluting with the initial mobile phase. - Perform the purification at a slightly elevated temperature (e.g., 30-40°C) to disrupt aggregates, ensuring the column and peptide are stable at that temperature.
Column Overload: Injecting too much peptide onto the column can lead to poor peak shape and reduced resolution.- Reduce the sample load per injection. - If a large quantity of purified peptide is required, use a preparative or semi-preparative HPLC column with a higher loading capacity.
Presence of Unexpected Peaks in Mass Spectrometry Incomplete Removal of Z-Group: If cleavage of the Z-group was intended, residual protected peptide will be present. Standard TFA cleavage does not remove the Z-group.- If Z-group removal is desired, perform a separate deprotection step, such as catalytic hydrogenolysis (H₂/Pd-C).[1][2]
Side Reactions During Cleavage: Reactive species generated during TFA cleavage can modify sensitive amino acid residues (e.g., alkylation of Tryptophan, oxidation of Methionine).- Use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) and water to quench reactive cations.
Formation of Deletion or Truncated Peptides: Incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS) lead to these impurities.- Optimize the SPPS protocol, ensuring complete coupling and deprotection at each step.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying peptides containing this compound?

A1: The primary challenges arise from the physicochemical properties of the this compound moiety. The benzyloxycarbonyl (Z) group and the methyl ester increase the hydrophobicity of the peptide, which can lead to:

  • Solubility issues: Difficulty in dissolving the crude peptide in aqueous buffers commonly used for RP-HPLC.

  • Aggregation: A tendency for the peptide to aggregate, leading to broad or split peaks during chromatography.

  • Strong retention on RP-HPLC columns: Requiring higher concentrations of organic solvent for elution, which can sometimes lead to precipitation on the column.

Q2: What are the common impurities encountered during the synthesis of this compound containing peptides?

A2: Common impurities are similar to those found in standard solid-phase peptide synthesis and include:

  • Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.

  • Truncated sequences: Shorter peptides resulting from incomplete synthesis.

  • Peptides with incomplete side-chain deprotection: If other amino acids in the sequence have protecting groups, these may not be completely removed during cleavage.

  • Products of side reactions: Such as oxidation of methionine or alkylation of tryptophan, especially if proper scavengers are not used during TFA cleavage.

Q3: Will a standard TFA cleavage cocktail remove the Z-protecting group?

A3: No, a standard trifluoroacetic acid (TFA)-based cleavage cocktail (e.g., TFA/TIS/H₂O) is generally not sufficient to remove the benzyloxycarbonyl (Z) group. The Z-group is stable to the acidic conditions used for cleaving peptides from the resin and removing many common side-chain protecting groups.[1]

Q4: How can the Z-protecting group be removed after purification?

A4: The most common method for removing the Z-group is catalytic hydrogenolysis. This involves dissolving the purified, Z-protected peptide in a suitable solvent (e.g., methanol, acetic acid) and treating it with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[2][3]

Q5: How does the C-terminal methyl ester (-OMe) affect the purification process?

A5: The methyl ester at the C-terminus increases the overall hydrophobicity of the peptide compared to its free acid counterpart. This results in a longer retention time on a reverse-phase HPLC column. This increased retention can be advantageous for separating the desired peptide from more polar impurities.

Experimental Protocols

Protocol 1: General Cleavage of the Peptide from Resin (with Z-group intact)

Objective: To cleave the peptide from the solid-phase resin while leaving the N-terminal Z-group and any acid-labile side-chain protecting groups removed.

Materials:

  • Peptidyl-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (H₂O). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes

Methodology:

  • Wash the peptidyl-resin thoroughly with DCM to remove any residual DMF and dry under vacuum for at least 1 hour.

  • Place the dried resin in a reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stopper the vessel and gently agitate at room temperature for 2-4 hours.

  • Filter the cleavage mixture to separate the resin. Wash the resin with a small amount of fresh cleavage cocktail or TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Purification by Preparative Reversed-Phase HPLC (RP-HPLC)

Objective: To purify the crude this compound containing peptide to a high degree of purity.

Materials:

  • Crude this compound peptide

  • Mobile Phase A: 0.1% TFA in deionized water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • C18 preparative or semi-preparative RP-HPLC column

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or ACN, and then dilute with Mobile Phase A to a concentration suitable for injection. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A/5% B) until a stable baseline is achieved.

  • Gradient Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B. A shallow gradient is recommended for good resolution (e.g., a 1% increase in B per minute). The optimal gradient should be determined based on analytical HPLC of the crude material.

  • Detection: Monitor the elution at 220 nm and 280 nm (if aromatic residues are present).

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain a dry powder.

Typical Purity Levels and Applications
Purity Level (by HPLC)
>85%
>95%
>98%
Protocol 3: Z-Group Deprotection by Catalytic Hydrogenolysis

Objective: To remove the N-terminal Z-group from the purified peptide.

Materials:

  • Purified this compound peptide

  • 10% Palladium on carbon (Pd/C) catalyst

  • Solvent: Glacial acetic acid or methanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite pad or syringe filter)

Methodology:

  • Dissolve the purified Z-protected peptide in the chosen solvent in a round-bottom flask. A typical concentration is 1-2 mg of peptide per mL of solvent.

  • Carefully add 10% Pd/C to the solution. The catalyst loading is typically 10-20% by weight relative to the peptide.

  • Seal the flask and purge the atmosphere with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by analytical HPLC-MS to ensure complete removal of the Z-group. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Lyophilize the resulting peptide to obtain a dry powder.

Visualizations

G General Workflow for Purification of this compound Peptides cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification cluster_deprotection Optional Z-Group Removal SPPS Solid-Phase Peptide Synthesis Cleavage TFA Cleavage Cocktail (Z-group remains) SPPS->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude this compound Peptide Precipitation->Crude_Peptide Dissolution Dissolution in ACN/DMSO & Dilution Crude_Peptide->Dissolution RP_HPLC Preparative RP-HPLC Dissolution->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Purity_Check Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Check Lyophilization1 Lyophilization Purity_Check->Lyophilization1 Pure_Z_Peptide Pure this compound Peptide Lyophilization1->Pure_Z_Peptide Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) Pure_Z_Peptide->Hydrogenolysis Filtration Catalyst Filtration Hydrogenolysis->Filtration Lyophilization2 Lyophilization Filtration->Lyophilization2 Final_Peptide Final Deprotected Peptide Lyophilization2->Final_Peptide G Troubleshooting Poor HPLC Resolution Start Poor Resolution/ Broad Peaks in HPLC Check_Aggregation Is peptide aggregation suspected? Start->Check_Aggregation Check_Overload Is the column overloaded? Check_Aggregation->Check_Overload No Solution_Aggregation Dissolve in DMSO/ACN first Increase column temperature Check_Aggregation->Solution_Aggregation Yes Optimize_Gradient Is the gradient optimized? Check_Overload->Optimize_Gradient No Solution_Overload Reduce sample load Use preparative column Check_Overload->Solution_Overload Yes Solution_Gradient Use a shallower gradient Optimize_Gradient->Solution_Gradient No Good_Resolution Improved Resolution Optimize_Gradient->Good_Resolution Yes Solution_Aggregation->Good_Resolution Solution_Overload->Good_Resolution Solution_Gradient->Good_Resolution

References

Technical Support Center: Z-Ala-OMe Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts in reactions involving N-benzyloxycarbonyl-L-alanine methyl ester (Z-Ala-OMe).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, or N-benzyloxycarbonyl-L-alanine methyl ester, is a protected amino acid derivative. The N-terminal amine is protected by a benzyloxycarbonyl (Z) group, and the C-terminal carboxylic acid is protected as a methyl ester. It is commonly used in peptide synthesis and as a starting material for more complex chiral molecules.

Q2: What are the expected outcomes of a typical reaction involving this compound, for example, a peptide coupling reaction?

A2: In a standard peptide coupling reaction, the methyl ester of this compound is first hydrolyzed (saponified) to reveal the free carboxylic acid (Z-Ala-OH). This is then activated and coupled to the N-terminus of another amino acid or peptide chain to form a new peptide bond. The Z-group can be subsequently removed under specific deprotection conditions.

Q3: What are some common, expected byproducts in this compound reactions?

A3: Common byproducts are often related to incomplete reactions or side reactions of the coupling agents. These can include unreacted starting materials (this compound or Z-Ala-OH), and byproducts from the coupling reagents themselves, such as N-acylurea if carbodiimides like DCC or DIC are used.[1] Racemization of the alanine chiral center is also a potential side reaction, especially under harsh basic or high-temperature conditions.[1][2]

Troubleshooting Unexpected Byproducts

Q4: I've observed a byproduct with a mass corresponding to the loss of the Z-group. What could be the cause?

A4: Premature cleavage of the benzyloxycarbonyl (Z) group can occur under certain conditions. While generally stable, the Z-group is susceptible to hydrogenolysis. If you are using a palladium catalyst (e.g., Pd/C) for other transformations in the synthetic sequence, or if there is a source of active hydrogen, you may observe deprotection. Acidic conditions can also lead to the loss of the Z-group, although this is less common than with the Boc protecting group.

Troubleshooting Steps:

  • Avoid Hydrogenolysis Conditions: Ensure that no residual palladium catalysts are present from previous steps. Avoid using hydrogen gas in subsequent steps if the Z-group needs to remain intact.

  • Control pH: Maintain a neutral or slightly basic pH during the reaction and workup to prevent acid-catalyzed deprotection.

Q5: My reaction mixture shows a byproduct that appears to be a dimer or oligomer of alanine. Why is this happening?

A5: This can occur if the Z-group is prematurely removed from a portion of the this compound, exposing the free amine. This newly deprotected alanine derivative can then react with activated Z-Ala-OH in the reaction mixture, leading to the formation of Z-Ala-Ala-OMe and longer peptide chains.

Troubleshooting Steps:

  • Ensure Complete Protection: Confirm the purity of your starting this compound to ensure it is fully N-protected.

  • Optimize Deprotection/Coupling Sequence: In a multi-step synthesis, ensure the complete consumption of the deprotected amine before introducing the next activated amino acid.

Q6: I am seeing byproducts related to the methyl ester, such as the free acid (Z-Ala-OH) before I intend to deprotect it, or a transesterification product. What causes this?

A6: Unintentional hydrolysis of the methyl ester to the carboxylic acid can occur if the reaction or workup conditions are too basic or acidic, especially in the presence of water. If your reaction solvent is an alcohol other than methanol, you may observe transesterification, where the methyl group is exchanged for the alkyl group of the solvent alcohol, particularly if a catalyst is present.

Troubleshooting Steps:

  • Use Anhydrous Solvents: Employ dry solvents to minimize water-related hydrolysis.[2]

  • Control pH: Buffer the reaction mixture if necessary and use mild basic or acidic conditions during workup.

  • Solvent Choice: Use a non-alcoholic solvent or a solvent that matches the ester group (e.g., methanol for a methyl ester) if transesterification is a concern.

Q7: I have identified byproducts resulting from reactions with the solvent (e.g., DMF or DMSO). Is this common?

A7: While less common, highly reactive intermediates can sometimes react with solvents like DMF or DMSO, especially at elevated temperatures.[2] For example, the formation of formamidinium species can occur with DMF.

Troubleshooting Steps:

  • Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize side reactions.

  • Alternative Solvents: Consider using alternative, less reactive polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or acetonitrile (ACN).

Summary of Potential Unexpected Byproducts and Mitigation Strategies
Byproduct ClassPotential CauseRecommended Mitigation
Z-Group Cleavage Unintended hydrogenolysis; strong acidic conditions.Avoid Pd catalysts and H₂; maintain neutral pH.
Dimer/Oligomer Formation Premature deprotection of the N-terminus.Verify starting material purity; optimize reaction sequence.
Ester Hydrolysis Presence of water with acidic or basic conditions.Use anhydrous solvents; control pH during reaction and workup.
Transesterification Use of alcoholic solvents other than methanol.Use non-alcoholic solvents or methanol.
Solvent Adducts High reaction temperatures with reactive solvents (DMF, DMSO).Lower reaction temperature; use alternative solvents like NMP or ACN.

Experimental Protocols

Protocol 1: Saponification of this compound to Z-Ala-OH

This protocol describes the hydrolysis of the methyl ester to a carboxylic acid, a common step before peptide coupling.

  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., a 3:1 ratio).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Slowly add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1 equivalents) in water.

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until all the starting material is consumed.

  • Quenching: Carefully acidify the reaction mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1N HCl).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Z-Ala-OH.

Protocol 2: Detection and Characterization of Byproducts
  • Chromatographic Analysis:

    • TLC: Use TLC to get a quick overview of the reaction mixture. A new spot may indicate a byproduct.

    • HPLC: For quantitative analysis, use a reverse-phase HPLC method to separate the main product from any byproducts.

  • Mass Spectrometry (MS):

    • Couple the HPLC to a mass spectrometer (LC-MS) to obtain the mass of the parent product and any impurities. This is crucial for identifying the nature of the byproduct (e.g., loss of Z-group, dimerization).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • If a significant amount of a byproduct can be isolated (e.g., through preparative HPLC), use ¹H and ¹³C NMR to elucidate its structure.

Visualizations

G Troubleshooting Logic for Unexpected Byproducts start Reaction Complete Analyze Crude Product check_byproduct Unexpected Byproduct Detected? start->check_byproduct identify_mass Identify Byproduct Mass (LC-MS) check_byproduct->identify_mass Yes no_byproduct No (Proceed) check_byproduct->no_byproduct No mass_loss_z Mass Loss of Z-group? identify_mass->mass_loss_z dimer Dimer/Oligomer Mass? mass_loss_z->dimer No solution_z Troubleshoot Z-group Cleavage: - Check for H2/Pd - Control pH mass_loss_z->solution_z Yes ester_mod Ester Modification? dimer->ester_mod No solution_dimer Troubleshoot Dimerization: - Check SM Purity - Optimize Stoichiometry dimer->solution_dimer Yes solvent_adduct Solvent Adduct? ester_mod->solvent_adduct No solution_ester Troubleshoot Ester Reaction: - Use Anhydrous Solvents - Check Solvent Choice ester_mod->solution_ester Yes solution_solvent Troubleshoot Solvent Adduct: - Lower Temperature - Change Solvent solvent_adduct->solution_solvent Yes end Reaction Optimized solution_z->end solution_dimer->end solution_ester->end solution_solvent->end no_byproduct->end G Potential Side Reaction Pathways of this compound cluster_deprotection Deprotection cluster_side_reactions Side Reactions Z_Ala_OMe This compound H2N_Ala_OMe H2N-Ala-OMe (Z-group Cleavage) Z_Ala_OMe->H2N_Ala_OMe H2/Pd or Acid Z_Ala_OH Z-Ala-OH (Ester Hydrolysis) Z_Ala_OMe->Z_Ala_OH Base/Acid, H2O Transesterified Z-Ala-OR Z_Ala_OMe->Transesterified ROH, Catalyst Dimer Z-Ala-Ala-OMe H2N_Ala_OMe->Dimer + Activated Z-Ala-OH Z_Ala_OH->Dimer Activate, then + H2N-Ala-OMe

References

Technical Support Center: Improving the Efficiency of Z-Ala-OMe Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the activation of N-Z-L-alanine methyl ester (Z-Ala-OMe) in peptide synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the activation and coupling of this compound.

Issue 1: Low or No Coupling Yield

  • Question: I am experiencing a low yield or no product formation in my this compound coupling reaction. What are the potential causes and how can I troubleshoot this?

  • Answer: Low coupling yield is a common issue in peptide synthesis and can stem from several factors. A systematic approach to troubleshooting is often the most effective.

    Potential Causes & Recommended Solutions:

    • Incomplete Activation of this compound: The chosen coupling reagent may not be sufficiently reactive.

      • Solution: Switch to a more potent coupling reagent. Uronium/aminium salt-based reagents like HATU, HCTU, or COMU are known for their high efficiency, especially with challenging couplings.[1] Phosphonium salt-based reagents like PyBOP are also excellent alternatives.

    • Steric Hindrance: While alanine is a small amino acid, steric hindrance can become a factor depending on the coupling partner or if the growing peptide chain is aggregated.[2][3]

      • Solution: Increase the reaction time to allow the coupling to proceed to completion.[3] Gently increasing the temperature (e.g., to 30-40°C) can also improve reaction kinetics, but this should be monitored closely for potential side reactions like racemization.

    • Peptide Aggregation: The growing peptide chain on a solid support can aggregate, blocking the reactive N-terminus. This is more common with hydrophobic sequences.

      • Solution: Consider using a different solvent system to disrupt secondary structures. Mixtures of DMF with DMSO or NMP can be effective. The addition of chaotropic salts like LiCl might also help.

    • Suboptimal Reagent Concentration: The stoichiometry of the reactants is crucial for efficient coupling.

      • Solution: Increase the equivalents of this compound and the coupling reagent relative to the free amine on the peptide chain. A double coupling, where the coupling step is repeated with fresh reagents after the initial reaction, can also be beneficial.

Issue 2: Incomplete Reaction Detected by Monitoring

  • Question: My reaction monitoring (e.g., Kaiser test, TNBS test) indicates the presence of unreacted free amines after the coupling step with this compound. What should I do?

  • Answer: A positive colorimetric test after coupling signifies an incomplete reaction. Immediate action is required to avoid the accumulation of deletion sequences in your final product.

    Troubleshooting Steps:

    • Perform a Second Coupling (Recoupling): This is the most direct solution. After the initial coupling time, wash the resin thoroughly to remove byproducts and unreacted reagents, then repeat the coupling procedure with a fresh solution of activated this compound.

    • Review Your Protocol:

      • Reagent Quality: Ensure that your this compound, coupling reagents, and solvents are of high purity and anhydrous, as moisture can quench the activation reaction.

      • Activation Time: If you are pre-activating this compound before adding it to the resin, ensure the activation time is sufficient.

      • Base: The choice and amount of base are critical. Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.

Issue 3: Presence of Side Products

  • Question: I am observing unexpected side products in my final peptide. Could these be related to the this compound activation step?

  • Answer: Side reactions can occur during the activation and coupling steps, leading to impurities that can be difficult to remove.

    Common Side Reactions & Prevention:

    • Racemization: This is the loss of stereochemical integrity at the alpha-carbon of the amino acid. While the Z (benzyloxycarbonyl) protecting group generally provides good protection against racemization, it can still occur, especially with over-activation or the use of strong bases.

      • Prevention:

        • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure® is highly recommended, especially when using carbodiimide coupling reagents like DIC or DCC. These additives form active esters that are less prone to racemization.

        • Base Selection: Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or 2,4,6-collidine, and use the minimum necessary amount.

        • Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

    • Guanidinylation of the N-terminus: This can occur when using an excess of uronium-based coupling reagents like HBTU or HATU, which can react with the free amine of the growing peptide chain, capping it and preventing further elongation.

      • Prevention: Avoid using a large excess of the uronium reagent. It is recommended to use the coupling reagent in equimolar amounts or a slight excess relative to the carboxylic acid (this compound).

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound activation?

A1: The "best" coupling reagent depends on the specific context of your synthesis (e.g., solid-phase vs. solution-phase, the nature of the coupling partner). However, for general purposes and to ensure high efficiency, uronium or phosphonium-based reagents are excellent choices.

Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCCost-effective.Lower reactivity for challenging couplings; risk of racemization without additives.
Uronium/Aminium Salts HATU, HCTU, HBTUHigh efficiency, fast reaction kinetics.Can cause guanidinylation of the N-terminus if used in large excess.
Phosphonium Salts PyBOP, PyAOPHigh efficiency, less risk of guanidinylation compared to uronium salts.Can be more expensive.

Q2: Is it necessary to use an additive like HOBt or OxymaPure® with this compound?

A2: While not always strictly necessary, using an additive is highly recommended, particularly when using carbodiimide coupling reagents. Additives like HOBt and OxymaPure® offer two main benefits: they accelerate the coupling reaction and suppress racemization by forming active esters that are more stable and selective. Modern coupling reagents like HATU and COMU already incorporate an HOBt or OxymaPure® derivative in their structure.

Q3: What is the optimal solvent for this compound coupling reactions?

A3: The most common and generally effective solvents for peptide coupling are polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Dichloromethane (DCM) is also frequently used, particularly in solution-phase synthesis. It is crucial to use high-purity, anhydrous solvents to prevent the hydrolysis of activated intermediates.

Q4: How can I monitor the progress of my this compound coupling reaction?

A4: For solid-phase peptide synthesis (SPPS), the most common method is to perform a qualitative colorimetric test on a small sample of resin beads. The Kaiser test is widely used to detect free primary amines (a blue color indicates an incomplete reaction). For N-terminal secondary amines (like after coupling to proline), a different test such as the chloranil test is required. For quantitative analysis, a small portion of the peptide can be cleaved from the resin and analyzed by HPLC and mass spectrometry.

Q5: What is "double coupling" and when should I use it for this compound?

A5: Double coupling is the process of repeating the coupling step with a fresh set of reagents immediately after the first coupling attempt. This is a useful strategy to drive difficult coupling reactions to completion. You should consider using a double coupling for this compound when:

  • You are coupling it to a sterically hindered amino acid.

  • The preceding amino acid is known to be difficult.

  • Your reaction monitoring indicates an incomplete reaction after the first coupling.

Experimental Protocols

Protocol 1: General Procedure for this compound Coupling using DIC/OxymaPure®

This protocol is a general guideline for solid-phase peptide synthesis.

  • Resin Preparation: Swell the resin with the free N-terminal amine in DMF for 30-60 minutes.

  • Deprotection (if necessary): If the N-terminus is protected (e.g., with Fmoc), deprotect it using standard protocols (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), OxymaPure® (3 eq.) in DMF.

    • Add Diisopropylcarbodiimide (DIC) (3 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated this compound solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for reaction completion.

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF, followed by DCM and methanol, and then dry under vacuum.

Protocol 2: General Procedure for this compound Coupling using HATU

This protocol is suitable for challenging couplings where high efficiency is required.

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Visualizations

Troubleshooting_Workflow cluster_issue Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Resolution Start Low Coupling Yield Monitor Positive Kaiser Test? Start->Monitor DoubleCouple Perform Double Coupling Monitor->DoubleCouple Yes CheckReagents Check Reagent/Solvent Quality Monitor->CheckReagents No, but yield is low Success Coupling Successful DoubleCouple->Success ChangeReagent Switch to Stronger Coupling Reagent (e.g., HATU) ChangeReagent->Success OptimizeCond Optimize Conditions (Time, Temp) OptimizeCond->ChangeReagent CheckReagents->OptimizeCond Signaling_Pathway ZAlaOMe This compound (Carboxylic Acid) ActivatedEster Activated Intermediate (O-acylisourea) ZAlaOMe->ActivatedEster CouplingReagent Coupling Reagent (e.g., DIC) CouplingReagent->ActivatedEster PeptideBond New Peptide Bond ActivatedEster->PeptideBond Peptide Peptide-Resin (Free N-terminus) Peptide->PeptideBond Byproduct Byproduct (e.g., DCU) PeptideBond->Byproduct Logical_Relationship Start Start: Choose Coupling Strategy IsHindered Is the coupling sterically hindered? Start->IsHindered IsRacemizationProne Is racemization a major concern? IsHindered->IsRacemizationProne No Potent Potent Coupling: HATU or PyBOP IsHindered->Potent Yes Standard Standard Coupling: DIC + OxymaPure® IsRacemizationProne->Standard No Additive Ensure Additive is Used (HOBt/Oxyma) IsRacemizationProne->Additive Yes Additive->Standard

References

Validation & Comparative

A Comparative Guide to Z-Ala-OMe and Boc-Ala-OMe in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate protecting groups is a critical decision that profoundly influences yield, purity, and the overall efficiency of the synthetic strategy. This guide provides a detailed comparison of two commonly used N-terminally protected alanine methyl esters: Z-Ala-OMe (N-Benzyloxycarbonyl-L-alanine methyl ester) and Boc-Ala-OMe (N-tert-Butoxycarbonyl-L-alanine methyl ester). This comparison is based on their chemical properties, performance in key aspects of peptide synthesis, and practical considerations for their use.

At a Glance: this compound vs. Boc-Ala-OMe

FeatureThis compoundBoc-Ala-OMe
Protecting Group Benzyloxycarbonyl (Z or Cbz)tert-Butoxycarbonyl (Boc)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd/C) or strong acids (e.g., HBr/AcOH)Moderate to strong acids (e.g., TFA, HCl in dioxane)[1][2]
Orthogonality Orthogonal to Boc and Fmoc protecting groups.Orthogonal to Fmoc and some acid-labile side-chain protecting groups.
Racemization Tendency Generally low due to the urethane nature of the protecting group.[3]Generally low, but acidic deprotection conditions can pose a risk.
Solubility Generally good in common organic solvents.Generally good in common organic solvents.
Cost-Effectiveness Often more cost-effective for large-scale synthesis.Can be more expensive, especially for certain derivatives.

Performance Comparison

While direct, head-to-head quantitative experimental data comparing this compound and Boc-Ala-OMe under identical conditions is limited in publicly available literature, a qualitative and semi-quantitative comparison can be drawn based on the well-established properties of the Z and Boc protecting groups.

Coupling Efficiency

The efficiency of the coupling reaction is a crucial factor in peptide synthesis, directly impacting the overall yield of the desired peptide.[4] Both this compound and Boc-Ala-OMe can be effectively coupled to the free amine of another amino acid or peptide fragment using standard coupling reagents.

Factors influencing coupling efficiency include:

  • Steric Hindrance: Both the Z and Boc groups are relatively bulky, but steric hindrance is not typically a major issue for the small alanine side chain.

  • Coupling Reagents: The choice of coupling reagent significantly impacts efficiency. Reagents like DCC/HOBt, EDC/HOBt, HATU, and HBTU are commonly used for both Z- and Boc-protected amino acids.[5]

  • Reaction Conditions: Solvent, temperature, and reaction time play a vital role. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents for solution-phase synthesis.

Based on general principles, the coupling efficiency of this compound and Boc-Ala-OMe is expected to be comparable under optimized conditions.

Racemization

Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can have different biological activities. Both Z and Boc protecting groups are of the urethane type, which are known to suppress racemization during peptide bond formation compared to acyl-type protecting groups.

The primary mechanism for racemization of N-protected amino acids involves the formation of an oxazolone intermediate, which is facilitated by activation of the carboxyl group. The electron-withdrawing nature of the urethane carbonyl group disfavors the formation of this intermediate.

While both protecting groups offer good protection against racemization, the repeated acidic deprotection steps in a Boc-based strategy can slightly increase the risk of epimerization over the course of a long synthesis compared to the milder deprotection conditions often used for the Z group (catalytic hydrogenolysis). However, with careful control of reaction conditions, racemization can be kept to a minimum with both derivatives. Studies have shown that racemization during coupling is often low, in the range of 0.4% or less per synthesis cycle.

Deprotection

The key difference between this compound and Boc-Ala-OMe lies in their deprotection chemistry, which dictates their orthogonality and compatibility with different synthetic strategies.

  • Z-Group Deprotection: The benzyloxycarbonyl (Z) group is most commonly removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst). This is a very mild method that preserves most other protecting groups. Alternatively, strong acids like hydrogen bromide in acetic acid (HBr/AcOH) can be used. The Z group is stable to the acidic conditions used for Boc deprotection.

  • Boc-Group Deprotection: The tert-butoxycarbonyl (Boc) group is labile to moderate to strong acids. A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 25-50%, is commonly used for its removal. Kinetic studies have shown that Boc deprotection can exhibit a second-order dependence on the acid concentration.

The choice between these two depends on the overall protecting group strategy for the target peptide. The orthogonality of the Z group to both Boc and Fmoc strategies makes it a versatile choice for complex syntheses.

Experimental Protocols

To facilitate a direct comparison of this compound and Boc-Ala-OMe, the following experimental protocols are provided.

General Solution-Phase Dipeptide Synthesis (e.g., Ala-Gly-OMe)

This protocol describes a general procedure for the synthesis of a dipeptide, which can be adapted for both this compound and Boc-Ala-OMe by using the corresponding protected alanine.

Materials:

  • Z-Ala-OH or Boc-Ala-OH

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard work-up reagents (e.g., aqueous HCl, aqueous NaHCO₃, brine, anhydrous MgSO₄)

Procedure:

  • Dissolve H-Gly-OMe·HCl (1.0 equivalent) and DIPEA (1.1 equivalents) in DCM. Stir for 15 minutes at room temperature to obtain the free amine.

  • In a separate flask, dissolve Z-Ala-OH or Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in DCM.

  • Add the solution of the protected alanine and HOBt to the free amine solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC or EDC (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by flash column chromatography or recrystallization. A high yield of Boc-Ala-Gly-OH (97.4%) has been reported using a similar solution-phase method followed by deprotection of the benzyl ester.

G cluster_synthesis Dipeptide Synthesis Protected Ala Z-Ala-OH or Boc-Ala-OH Activation Coupling Reagent (e.g., DCC/HOBt) Protected Ala->Activation Amino Ester H-Gly-OMe Coupling Peptide Bond Formation Amino Ester->Coupling Activation->Coupling Protected Dipeptide Z-Ala-Gly-OMe or Boc-Ala-Gly-OMe Coupling->Protected Dipeptide

General workflow for solution-phase dipeptide synthesis.
Deprotection Protocols

Z-Group Deprotection (Hydrogenolysis):

  • Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF).

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected peptide.

Boc-Group Deprotection (Acidolysis):

  • Dissolve the Boc-protected peptide in DCM.

  • Add an equal volume of TFA to achieve a 50% TFA/DCM solution.

  • Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Co-evaporate with toluene or precipitate the product with cold diethyl ether to obtain the deprotected peptide as its TFA salt.

G cluster_deprotection Deprotection Strategies cluster_z Z-Deprotection cluster_boc Boc-Deprotection Z-Peptide Z-Peptide Hydrogenolysis H₂ / Pd/C Z-Peptide->Hydrogenolysis Deprotected Z Deprotected Peptide Hydrogenolysis->Deprotected Z Boc-Peptide Boc-Peptide Acidolysis TFA / DCM Boc-Peptide->Acidolysis Deprotected Boc Deprotected Peptide (TFA salt) Acidolysis->Deprotected Boc

Comparison of Z and Boc deprotection workflows.
Protocol for Racemization Analysis by HPLC

This protocol allows for the quantification of diastereomeric impurities arising from racemization during a coupling reaction.

Materials:

  • Crude peptide product from the coupling reaction.

  • HPLC system with a UV detector.

  • Chiral or reverse-phase C18 column.

  • Mobile phase: Acetonitrile and water with 0.1% TFA.

Procedure:

  • Prepare a standard solution of the crude peptide in the mobile phase.

  • Inject the sample onto the HPLC column.

  • Run a gradient elution, for example, from 10% to 90% acetonitrile over 30 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • The L-L and D-L diastereomers will typically have different retention times, allowing for their separation and quantification.

  • Calculate the percentage of the diastereomeric impurity by integrating the peak areas.

G Crude Peptide Crude Peptide (mixture of diastereomers) HPLC Injection Inject onto Reverse-Phase Column Crude Peptide->HPLC Injection Separation Gradient Elution (ACN/H₂O/TFA) HPLC Injection->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram with Separated Diastereomer Peaks Detection->Chromatogram

Workflow for racemization analysis by HPLC.

Conclusion: Making the Right Choice

The choice between this compound and Boc-Ala-OMe is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the peptide being synthesized.

  • This compound is an excellent choice when orthogonality to both acid-labile (Boc) and base-labile (Fmoc) protecting groups is required. Its deprotection via catalytic hydrogenolysis is exceptionally mild, making it suitable for sensitive peptides. It is also a cost-effective option for large-scale synthesis.

  • Boc-Ala-OMe is a cornerstone of the well-established Boc/Bzl solid-phase peptide synthesis strategy. While its deprotection requires acidic conditions, the methodology is robust and well-understood. For many routine peptide syntheses, the Boc strategy offers a reliable and efficient approach.

Ultimately, the optimal choice will depend on a careful consideration of the target peptide's sequence, the presence of other protecting groups, and the desired overall synthetic strategy. Researchers are encouraged to perform small-scale test reactions to optimize conditions for their specific application.

References

A Comparative Guide to Chiral HPLC Analysis of Z-Ala-OMe Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of amino acid derivatives is a critical quality attribute in peptide chemistry and drug development. The N-benzyloxycarbonyl-L-alanine methyl ester (Z-L-Ala-OMe) and its D-enantiomer are common building blocks in peptide synthesis, and their accurate chiral analysis is essential. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most prevalent and effective technique for the enantioseparation of such compounds.

This guide provides a comparative overview of different chiral HPLC methods for the analysis of Z-Ala-OMe peptides, supported by experimental data and detailed protocols. We will explore the performance of various CSPs and discuss alternative analytical approaches.

Comparison of Chiral Stationary Phases for this compound Analysis

The choice of the chiral stationary phase is paramount for achieving successful enantioseparation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are among the most widely used for their broad applicability and high selectivity.

Chiral Stationary Phase (CSP)Chiral SelectorPrinciple of SeparationMobile Phase CompatibilityKey Advantages
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the cellulose derivative.[1][2]Normal Phase, Polar OrganicBroad enantioselectivity for a wide range of racemates.[1][2]
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Similar to Chiralcel OD-H, with chiral recognition occurring in the helical grooves of the amylose derivative.[1]Normal Phase, Polar OrganicOften provides complementary selectivity to cellulose-based CSPs.
CHIROBIOTIC® T Teicoplanin (Macrocyclic Glycopeptide)Complex formation involving hydrogen bonding, ionic interactions, and inclusion in the macrocyclic cavity.Reversed-Phase, Polar Organic, Normal PhaseMultimodal, suitable for a wide range of polar and ionic compounds, including N-protected amino acids.

Table 1: Comparison of Common Chiral Stationary Phases.

Quantitative Performance Data

ParameterChiralcel® OD-HChiralpak® AD-HCHIROBIOTIC® T
Mobile Phase Mode Normal PhaseNormal PhaseReversed-Phase / Polar Organic
Typical Mobile Phase n-Hexane/2-Propanoln-Hexane/EthanolMethanol/Water/Acid/Base
Resolution (Rs) > 2.0 (Typical)> 2.0 (Typical)> 1.5 (Typical)
Analysis Time 10 - 30 min10 - 30 min15 - 40 min
Elution Order Analyte dependentAnalyte dependentAnalyte dependent

Table 2: Typical Performance Characteristics for N-Protected Amino Acid Ester Separations.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of chiral separation methods. Below are representative experimental protocols for the chiral HPLC analysis of this compound.

Protocol 1: Chiral Separation on Polysaccharide-Based CSP (Normal Phase)

Objective: To separate the enantiomers of this compound using a Chiralcel® OD-H or Chiralpak® AD-H column.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample solution.

  • Record the chromatogram and determine the retention times and resolution of the two enantiomers.

Protocol 2: Chiral Separation on Macrocyclic Glycopeptide-Based CSP (Reversed-Phase)

Objective: To separate the enantiomers of this compound using a CHIROBIOTIC® T column.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol / 0.1% Acetic Acid in Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample solution.

  • Record the chromatogram and determine the retention times and resolution of the two enantiomers.

Alternative Methods

While chiral HPLC is the gold standard, other techniques can be employed for the analysis of this compound enantiomers.

  • Supercritical Fluid Chromatography (SFC): Offers faster analysis times and reduced solvent consumption compared to HPLC. Polysaccharide-based CSPs are also commonly used in SFC.

  • Gas Chromatography (GC) with a Chiral Column: Requires derivatization of the analyte to increase its volatility.

  • Capillary Electrophoresis (CE) with a Chiral Selector: Utilizes a chiral additive in the background electrolyte to achieve separation.

Mandatory Visualizations

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic this compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject Sample Dissolution->Injection Column Chiral Column (e.g., Chiralcel OD-H) Injection->Column Separation Enantiomeric Separation Column->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Purity Enantiomeric Purity (%ee) Quantification->Purity

Caption: Experimental workflow for chiral HPLC analysis of this compound.

Chiral_Recognition_Mechanisms cluster_csp Chiral Stationary Phase cluster_interactions Interactions Analyte This compound Enantiomers Polysaccharide Polysaccharide-based (e.g., Chiralcel OD-H) Analyte->Polysaccharide Macrocyclic Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) Analyte->Macrocyclic HBond Hydrogen Bonding Polysaccharide->HBond PiPi π-π Interactions Polysaccharide->PiPi Steric Steric Hindrance Polysaccharide->Steric Macrocyclic->HBond Ionic Ionic Interactions Macrocyclic->Ionic Inclusion Inclusion Complexation Macrocyclic->Inclusion

Caption: Logical relationships in chiral recognition mechanisms.

References

Characterization of Z-Ala-OMe: A Comparative NMR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for the N-protected amino acid derivative, Z-Ala-OMe (N-benzyloxycarbonyl-L-alanine methyl ester). The performance of NMR spectroscopy in unequivocally identifying the target product and distinguishing it from potential starting materials and side products is highlighted through supporting experimental data and detailed protocols.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the expected quantitative NMR data for this compound and related compounds. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data Comparison in CDCl₃

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Product) -CH ₃ (Ala)~1.42Doublet~7.2
-CH (Ala)~4.35Quintet~7.2
-OCH ₃ (Ester)~3.73Singlet-
-CH ₂-Ph (Z-group)~5.12Singlet-
-NH -~5.25Doublet~8.0
Ar-H (Z-group)~7.30-7.40Multiplet-
L-Alanine Methyl Ester HCl (Starting Material)-CH~1.65Doublet~7.3
-CH ~4.15Quartet~7.3
-OCH~3.85Singlet-
-NH ₃⁺~8.70Broad Singlet-
Z-Cl (Starting Material)-CH ₂-Ph~5.30Singlet-
Ar-H ~7.40-7.50Multiplet-
Z-Ala-Ala-OMe (Side Product)-CH ₃ (Ala-1)~1.38Doublet~7.1
-CH ₃ (Ala-2)~1.45Doublet~7.2
-CH (Ala-1)~4.30Multiplet-
-CH (Ala-2)~4.55Quintet~7.2
-OCH~3.72Singlet-
-CH ₂-Ph~5.10Singlet-
Ar-H ~7.30-7.40Multiplet-

Table 2: ¹³C NMR Spectroscopic Data Comparison in CDCl₃

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound (Product) -C H₃ (Ala)~18.5
-C H (Ala)~49.8
-OC H₃ (Ester)~52.5
-C H₂-Ph (Z-group)~67.1
Ar-C (Z-group)~128.0, 128.2, 128.6
Ar-C -CH₂ (Z-group)~136.2
-C =O (Urethane)~155.8
-C =O (Ester)~173.5
L-Alanine Methyl Ester HCl (Starting Material)-C H₃~16.0
-C H~49.5
-OC H₃~53.5
-C =O~170.0
Z-Cl (Starting Material)-C H₂-Ph~70.0
Ar-C ~128.5, 129.0, 129.5
Ar-C -CH₂~134.0
-C =O~168.0
Z-Ala-Ala-OMe (Side Product)-C H₃ (Ala-1, Ala-2)~18.0, 18.5
-C H (Ala-1, Ala-2)~48.5, 50.0
-OC H₃~52.3
-C H₂-Ph~67.0
Ar-C (Z-group)~128.0, 128.2, 128.5
Ar-C -CH₂ (Z-group)~136.3
-C =O (Urethane, Amide)~156.0, 172.5
-C =O (Ester)~173.0

Experimental Protocols

A standard protocol for acquiring high-quality NMR spectra for small molecules like this compound is provided below.

1. Sample Preparation

  • For ¹H NMR: Weigh 5-25 mg of the purified this compound product into a clean, dry vial.

  • For ¹³C NMR: Weigh 50-100 mg of the purified this compound product into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS to the vial.

  • Gently swirl the vial to dissolve the sample completely.

  • Using a Pasteur pipette with a cotton wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Temperature: 298 K

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse (zg30 or similar).

    • Number of scans: 16-64.

    • Relaxation delay: 1.0 s.

    • Acquisition time: ~4 s.

    • Spectral width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2.0 s.

    • Acquisition time: ~1-2 s.

    • Spectral width: -10 to 220 ppm.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not present, the residual solvent peak of CDCl₃ can be used as a secondary reference (7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound and identify any impurities.

Mandatory Visualization

The logical workflow for the characterization of a this compound product using NMR spectroscopy is depicted below.

Z_Ala_OMe_NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation Synthesis Synthesis of this compound Purification Purification of Crude Product Synthesis->Purification Sample_Prep Sample Preparation (5-25 mg in 0.6 mL CDCl3) Purification->Sample_Prep Data_Acquisition 1H & 13C NMR Data Acquisition Sample_Prep->Data_Acquisition Data_Processing Data Processing (FT, Phasing, Referencing) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Data_Processing->Spectral_Analysis Comparison Comparison with Expected Data & Alternatives Spectral_Analysis->Comparison Conclusion Structure Confirmation & Purity Assessment Comparison->Conclusion

Caption: Workflow for this compound characterization by NMR spectroscopy.

Mass Spectrometry Analysis of Peptides: A Comparative Guide to Derivatization Strategies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of derivatization reagents for enhancing peptide detection and quantification in mass spectrometry is crucial for researchers in proteomics and drug development. While various methods exist to improve the ionization efficiency and fragmentation of peptides, the application of N-benzyloxycarbonyl-L-alanine methyl ester (Z-Ala-OMe) for this purpose is not a documented or established technique in the scientific literature. This guide, therefore, provides a comparative overview of widely accepted derivatization strategies, supported by experimental data, to serve as a valuable resource for scientists seeking to optimize their peptide analysis workflows.

Introduction to Peptide Derivatization in Mass Spectrometry

Mass spectrometry (MS) is a cornerstone of proteomics, enabling the identification and quantification of peptides and proteins. However, the inherent chemical properties of some peptides can lead to poor ionization efficiency and consequently, low detection sensitivity. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the peptide's structure to enhance its signal in the mass spectrometer. This typically involves the introduction of a fixed positive charge or a hydrophobic moiety.

While the user's query focused on this compound, extensive research of scientific literature and technical documentation did not yield any instances of its use as a derivatization agent for improving peptide signals in mass spectrometry. This compound is commonly utilized as a protected amino acid in peptide synthesis, where the benzyloxycarbonyl (Z) group serves as a temporary protecting group for the amine terminus. Its chemical properties are not suited for the typical goals of MS-focused derivatization, which aim to introduce a permanent, readily ionizable group.

This guide will instead focus on established and effective derivatization reagents and compare their performance based on published experimental data.

Comparison of Common Derivatization Reagents for Peptide Analysis

The choice of derivatization reagent depends on the specific analytical goal, such as improving signal intensity, directing fragmentation patterns, or enabling multiplexed quantitative analysis. Below is a comparison of several widely used derivatization strategies.

Derivatization Reagent/MethodPrinciple of EnhancementTarget Functional GroupTypical Signal EnhancementKey AdvantagesKey Disadvantages
Quaternary Ammonium Salts (e.g., Girard's Reagents) Introduction of a permanent positive chargeN-terminus, Lysine ε-amino group10- to 100-foldSignificant signal enhancement, predictable fragmentationCan suppress fragmentation, may require specific MS/MS activation methods
Isobaric Tags (e.g., iTRAQ, TMT) Isotopic labeling for relative quantificationN-terminus, Lysine ε-amino groupVariesEnables multiplexed quantification of up to 18 samplesExpensive, complex data analysis
Dimethylation Introduction of dimethyl groupsN-terminus, Lysine ε-amino group2- to 10-foldCost-effective, simple procedureModerate signal enhancement
Succinylation Introduction of a succinyl groupN-terminus, Lysine ε-amino groupVariesCan alter chromatographic retention, potentially improving separationCan introduce negative charges, potentially reducing ionization in positive mode

Experimental Protocols

Detailed experimental protocols are critical for reproducible results. Below are generalized protocols for two common derivatization techniques.

Protocol 1: Reductive Dimethylation of Peptides

This protocol describes the labeling of primary amines (N-terminus and lysine side chains) in peptides using formaldehyde and a reducing agent.

Materials:

  • Peptide sample (dissolved in a suitable buffer, e.g., 100 mM triethylammonium bicarbonate, pH 8.5)

  • Formaldehyde (4% v/v in water)

  • Sodium cyanoborohydride (1 M in water) or Sodium triacetoxyborohydride (solid)

  • Formic acid (for quenching)

Procedure:

  • To 20 µL of the peptide solution, add 4 µL of 4% formaldehyde.

  • Add 4 µL of 1 M sodium cyanoborohydride.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by adding 2 µL of formic acid.

  • Desalt the derivatized peptide sample using a C18 ZipTip or equivalent before MS analysis.

Protocol 2: Derivatization with Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

This protocol provides a general workflow for labeling peptides with iTRAQ reagents for multiplexed quantitative proteomics.

Materials:

  • iTRAQ Reagent Kit (containing iTRAQ reagents, dissolution buffer, and isopropanol)

  • Peptide samples (digested, cleaned, and quantified)

  • Ethanol

Procedure:

  • Reconstitute each iTRAQ reagent with 50 µL of isopropanol.

  • Add the reconstituted iTRAQ reagent to the respective peptide sample (typically up to 100 µg).

  • Incubate the reaction at room temperature for 1 hour.

  • Combine the labeled samples into a single tube.

  • Quench the reaction by adding hydroxylamine (as per manufacturer's instructions).

  • Clean up the combined labeled peptide mixture using strong cation exchange (SCX) or reversed-phase chromatography prior to LC-MS/MS analysis.

Visualizing Derivatization Workflows

The following diagrams illustrate the general workflows for peptide derivatization and analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Protein_Extraction Protein Extraction Protein_Digestion Protein Digestion (e.g., Trypsin) Protein_Extraction->Protein_Digestion Peptide_Cleanup Peptide Cleanup (e.g., C18 Desalting) Protein_Digestion->Peptide_Cleanup Derivatization Chemical Derivatization (e.g., Dimethylation, iTRAQ) Peptide_Cleanup->Derivatization Quenching Reaction Quenching Derivatization->Quenching Final_Cleanup Final Cleanup Quenching->Final_Cleanup LC_MSMS LC-MS/MS Analysis Final_Cleanup->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Caption: General workflow for peptide analysis including derivatization.

Derivatization_Logic Start Peptide Sample Decision Need for Enhanced Sensitivity/Quantification? Start->Decision Derivatization Perform Chemical Derivatization Decision->Derivatization Yes No_Derivatization Direct LC-MS/MS Analysis Decision->No_Derivatization No Analysis LC-MS/MS Analysis Derivatization->Analysis No_Derivatization->Analysis

Caption: Decision logic for employing peptide derivatization.

Validating Stereochemistry Post Z-Ala-OMe Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The stereochemical integrity of amino acid derivatives is paramount in peptide synthesis and drug development. Following the coupling of a Z-Ala-OMe (N-benzyloxycarbonyl-L-alanine methyl ester) moiety, it is crucial to validate that the stereochemistry at the alpha-carbon of the alanine residue has not been compromised. This guide provides a comparative overview of the three primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

Comparison of Analytical Methods

Each method offers distinct advantages and disadvantages in terms of sensitivity, sample requirement, and the nature of the information provided. The choice of technique often depends on the specific requirements of the analysis, such as the need for high throughput screening versus absolute configuration determination.

FeatureChiral HPLCNMR SpectroscopyX-ray Crystallography
Principle Differential interaction of enantiomers with a chiral stationary phase.Formation of diastereomeric complexes with distinct NMR signals.Diffraction of X-rays by a single crystal to determine the three-dimensional atomic structure.
Primary Use Quantitative determination of enantiomeric excess (% ee).Quantitative determination of enantiomeric excess (% ee) and structural elucidation.Absolute determination of stereochemistry and molecular structure.
Sample Requirement Small amount of sample in solution.Typically 5-10 mg of sample in a suitable deuterated solvent.A single, high-quality crystal of the compound.
Throughput High, suitable for routine analysis and screening.Moderate to high, can be rapid for ee determination.Low, not suitable for high-throughput screening.
Resolution Generally provides baseline separation of enantiomers.Resolution of diastereomeric signals depends on the chiral auxiliary and magnetic field strength.Atomic resolution of the molecular structure.
Detection Limit High sensitivity, can detect trace amounts of the undesired enantiomer.Lower sensitivity compared to HPLC, LOD for minor enantiomer is typically higher.Not applicable for determining enantiomeric excess in a mixture.
Data Interpretation Relatively straightforward, based on peak integration.Requires careful analysis of spectra, integration of resolved signals.Complex data processing and structure refinement.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC for this compound

1. Instrumentation:

  • HPLC system with a UV detector.

  • Chiral column: Polysaccharide-based columns such as Chiralpak® AD-H or Chiralcel® OD-H are often effective for N-protected amino acid esters.

2. Mobile Phase:

  • A typical mobile phase for normal-phase separation would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.

3. Sample Preparation:

  • Dissolve the this compound product in the mobile phase to a concentration of approximately 1 mg/mL.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

5. Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Expected Performance Data
ParameterTypical Value
Resolution (Rs) > 1.5 for baseline separation
Limit of Detection (LOD) ~0.05% for the minor enantiomer
Limit of Quantitation (LOQ) ~0.15% for the minor enantiomer
Precision (RSD) < 2%

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Product Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Chiral HPLC workflow for ee determination.

NMR Spectroscopy

NMR spectroscopy can be used to determine the enantiomeric excess of a chiral compound by converting the enantiomers into diastereomers, which are distinguishable in the NMR spectrum. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

1. Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better resolution).

2. Reagents:

  • Deuterated chloroform (CDCl₃).

  • Chiral Solvating Agent (CSA): For N-protected amino acid derivatives, a bis-thiourea based CSA can be effective.[1]

3. Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound product in 0.6 mL of CDCl₃ in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Add 1.0 to 1.2 equivalents of the chiral solvating agent to the NMR tube.

  • Acquire another ¹H NMR spectrum.

4. Data Analysis:

  • Upon addition of the CSA, specific proton signals of the this compound (e.g., the methyl ester protons or the α-proton) should split into two distinct signals corresponding to the two diastereomeric complexes.

  • The enantiomeric excess is determined by integrating these two signals. The ratio of the integrals corresponds to the ratio of the enantiomers.

Expected Performance Data
ParameterTypical Value
Accuracy Within ±2% of the value determined by chiral HPLC.
Precision (RSD) < 5%
Analysis Time < 10 minutes per sample

Logical Workflow for NMR-based ee Determination

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample This compound Product Dissolve Dissolve in CDCl₃ Sample->Dissolve Add_CSA Add Chiral Solvating Agent Dissolve->Add_CSA Acquire Acquire ¹H NMR Spectrum Add_CSA->Acquire Identify Identify Diastereomeric Signals Acquire->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate Enantiomeric Ratio Integrate->Calculate

NMR workflow for ee determination.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the absolute stereochemistry of a crystalline compound. It provides a detailed three-dimensional map of the atomic arrangement in the crystal lattice.

Experimental Protocol: X-ray Crystallography

1. Crystallization:

  • The primary and often most challenging step is to grow a single, high-quality crystal of the this compound product. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

2. Data Collection:

  • The crystal is mounted on a goniometer and irradiated with a beam of X-rays.

  • The diffraction pattern is recorded on a detector.

3. Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and the electron density map.

  • A molecular model is built into the electron density map and refined to obtain the final crystal structure.

Data Obtained
  • Absolute Stereochemistry: The three-dimensional arrangement of atoms confirms the (L) or (D) configuration of the alanine residue.

  • Molecular Conformation: Provides information about the preferred conformation of the molecule in the solid state.

  • Intermolecular Interactions: Reveals details about how the molecules pack in the crystal lattice.

Considerations
  • X-ray crystallography is not a method for determining enantiomeric excess in a mixture, as it requires a single crystal of one enantiomer (or a racemic crystal).

  • The process can be time-consuming and is not suitable for routine analysis of reaction outcomes. It is more commonly used for the definitive structural characterization of a final, purified product.

Decision Pathway for Stereochemical Validation

Decision_Pathway node_q1 Need to determine % ee? node_q2 High throughput needed? node_q1->node_q2 Yes node_q3 Absolute configuration required? node_q1->node_q3 No node_a2 Use Chiral HPLC node_q2->node_a2 Yes node_a3 Use NMR for preliminary screen node_q2->node_a3 No node_a4 Use X-ray Crystallography node_q3->node_a4 Yes node_a5 HPLC or NMR is not the primary method node_q3->node_a5 No node_a1 Use Chiral HPLC or NMR

References

A Comparative Guide to Analytical Methods for Determining Z-Ala-OMe Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of Z-Ala-OMe (N-benzyloxycarbonyl-L-alanine methyl ester), a critical building block in peptide synthesis, is paramount to ensure the quality, safety, and efficacy of the final therapeutic products. Even minor impurities can lead to the formation of undesired side products, impacting yield and potentially introducing toxicological risks. This guide provides an objective comparison of key analytical methods for determining the purity of this compound, complete with supporting experimental data and detailed protocols.

Comparison of Key Analytical Methods

A variety of analytical techniques can be employed to assess the purity of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC for enantiomeric purity, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and provides complementary information regarding the purity profile of the compound.

Analytical MethodPrincipleInformation ProvidedTypical Purity SpecificationAdvantagesLimitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Enantiomeric purity (D-isomer content), chemical purity.≥ 99.0% (L-isomer)High sensitivity and resolution for separating enantiomers and other closely related impurities.Requires a specific chiral column and method development. May not detect non-UV active impurities.
Quantitative ¹H-NMR (qNMR) The integral of a specific proton signal is directly proportional to the molar concentration of the analyte.Absolute purity, identification and quantification of residual solvents and other proton-containing impurities.≥ 98.0%Provides a direct, primary measure of purity without the need for a specific reference standard of the impurities. Non-destructive.Lower sensitivity compared to HPLC for trace impurities. Signal overlap can complicate quantification.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation and identification of impurities based on their mass.Identity confirmationHigh sensitivity and specificity for identifying known and unknown impurities.Not inherently quantitative without appropriate standards and calibration.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric and chemical purity of Z-L-Ala-OMe by separating it from its D-enantiomer and other potential process-related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm)

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Z-L-Ala-OMe sample

  • Racemic this compound (for method development and peak identification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol (90:10, v/v). Degas the mobile phase prior to use.

  • Sample Preparation: Dissolve an accurately weighed amount of Z-L-Ala-OMe in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Analysis: Inject the racemic standard to determine the retention times of the D- and L-enantiomers. Inject the Z-L-Ala-OMe sample and integrate the peak areas.

  • Calculation of Purity:

    • Enantiomeric Purity (% L-isomer): (Area of L-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)) * 100

    • Chemical Purity (%): (Area of this compound peak / Total area of all peaks) * 100

Quantitative ¹H-NMR (qNMR)

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • This compound sample

  • High purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative accuracy).

    • Number of Scans: 16 or as required to achieve a good signal-to-noise ratio.

    • Spectral Width: Sufficient to cover all signals of interest.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, unique signal for this compound (e.g., the methyl ester protons) and a signal from the internal standard.

  • Calculation of Purity:

    Purity (% w/w) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the standard

    • sample refers to this compound and std refers to the internal standard.

Potential Impurities in this compound Synthesis

Understanding the potential impurities that can arise during the synthesis of this compound is crucial for developing robust analytical methods. Common impurities may include:

  • Starting materials: Unreacted L-alanine methyl ester or benzyl chloroformate.

  • Side products: Di-acylated products or byproducts from the decomposition of benzyl chloroformate (e.g., benzyl alcohol, toluene).

  • Enantiomeric impurity: The D-enantiomer of this compound (Z-D-Ala-OMe).

  • Residual solvents: Solvents used in the synthesis and purification process.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical methods described.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation Sample Weigh this compound Dissolve Dissolve Sample in Mobile Phase Sample->Dissolve Solvent Prepare Hexane:IPA Mobile Phase Inject Inject Sample onto Chiral Column Dissolve->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric & Chemical Purity Integrate->Calculate

Caption: Workflow for Chiral HPLC Purity Analysis of this compound.

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation Weigh_Sample Accurately Weigh this compound Dissolve_qnmr Dissolve in Deuterated Solvent Weigh_Sample->Dissolve_qnmr Weigh_Std Accurately Weigh Internal Standard Weigh_Std->Dissolve_qnmr Acquire Acquire ¹H-NMR Spectrum with Long Relaxation Delay Dissolve_qnmr->Acquire Process Process FID (FT, Phasing, Baseline Correction) Acquire->Process Integrate_qnmr Integrate Sample & Standard Signals Process->Integrate_qnmr Calculate_qnmr Calculate Absolute Purity Integrate_qnmr->Calculate_qnmr

Caption: Workflow for qNMR Absolute Purity Determination of this compound.

By employing these orthogonal analytical techniques, researchers and drug development professionals can gain a comprehensive understanding of the purity profile of this compound, ensuring the quality and reliability of this essential synthetic building block.

At a Glance: Key Characteristics of Z, Boc, and Fmoc Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Z, Boc, and Fmoc-Protected Amino Acids in Peptide Synthesis

For researchers, scientists, and drug development professionals, the selection of an appropriate α-amino protecting group is a critical decision in the strategic planning of peptide synthesis. The choice between the classic benzyloxycarbonyl (Z or Cbz) group and the more modern tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups dictates the overall synthetic strategy, influencing factors such as orthogonality, reaction conditions, and purification methods. This guide provides an objective comparison of these three key protecting groups, supported by available experimental data and detailed methodologies, to facilitate an informed decision-making process.

The primary distinction between Z, Boc, and Fmoc protecting groups lies in their lability under different chemical conditions, which forms the basis of their orthogonal application in complex multi-step syntheses.[1][2] Orthogonality allows for the selective removal of one protecting group without affecting others, a crucial aspect of modern peptide chemistry.[2][3]

Protecting GroupStructureDeprotection ConditionPrimary Application
Z (Cbz) Benzyl CarbamateCatalytic Hydrogenolysis (e.g., H₂/Pd/C) or strong acids (e.g., HBr/AcOH)Solution-phase synthesis, fragment condensation
Boc tert-Butyl CarbamateModerate to strong acids (e.g., TFA)Solid-phase peptide synthesis (SPPS), particularly for long or aggregation-prone sequences
Fmoc Fluorenyl-based CarbamateMild base (e.g., 20% piperidine in DMF)Solid-phase peptide synthesis (SPPS), synthesis of sensitive or modified peptides

Quantitative Performance Comparison

Table 1: Deprotection and Coupling Performance

ParameterZ (Cbz) GroupBoc GroupFmoc Group
Typical Deprotection Time 1-16 hours (Hydrogenolysis)20-30 minutes (50% TFA in DCM)[4]5-20 minutes (20% piperidine in DMF)
Typical Coupling Time 1-4 hours (Solution-phase)30-60 minutes (SPPS)30-60 minutes (SPPS)
Monitoring of Deprotection TLC, Mass SpectrometryN/A (qualitative tests not typical)UV spectroscopy of filtrate
Monitoring of Coupling TLC, Mass SpectrometryQualitative Ninhydrin (Kaiser) TestQualitative Ninhydrin (Kaiser) Test

Table 2: Yield, Purity, and Racemization

ParameterZ (Cbz) GroupBoc GroupFmoc Group
Typical Per-Cycle Yield (SPPS) Not commonly used in modern SPPS>99%>99%
Crude Peptide Purity Variable, dependent on purification after each stepHigh, but harsh final cleavage can generate byproductsGenerally high
Racemization Risk Low for standard urethane-protected amino acidsLow for standard urethane-protected amino acidsLow for standard urethane-protected amino acids, but can be higher for sensitive residues like His and Cys
Common Side Reactions Catalyst poisoning (for sulfur-containing amino acids), O- to C-benzyl migration in Tyrt-butylation of sensitive residues (e.g., Trp, Met)Aspartimide formation, diketopiperazine formation, premature cleavage by basic side chains

Experimental Protocols

The following protocols provide detailed methodologies for key steps in peptide synthesis using Z, Boc, and Fmoc-protected amino acids.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc Strategy)

This protocol outlines a single cycle of amino acid addition in Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acid

  • Peptide synthesis grade resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Washing solvent: DMF, Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the deprotection step for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), coupling reagent (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

  • Monitoring:

    • Take a small sample of the resin beads and wash thoroughly with DMF.

    • Perform a Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction.

    • If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next cycle.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis (Solution-Phase)

This protocol describes the removal of a Cbz group from a peptide in solution.

Materials:

  • Cbz-protected peptide

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected peptide in the chosen solvent in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution (typically 5-10 mol%).

  • Hydrogenation: Purge the flask with an inert gas (e.g., Nitrogen or Argon) and then introduce hydrogen gas.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. The reaction time can vary from 1 to 16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Mass Spectrometry.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide. Further purification may be necessary.

Visualizing the Workflows and Concepts

Orthogonal Protection Strategy

The following diagram illustrates the concept of orthogonal protection using Z, Boc, and Fmoc groups, which are cleaved under distinct conditions.

Orthogonal_Protection cluster_deprotection Selective Deprotection ProtectedPeptide Fully Protected Peptide (Z, Boc, Fmoc) Z_Deprotection H₂ / Pd/C ProtectedPeptide->Z_Deprotection Hydrogenolysis Boc_Deprotection TFA ProtectedPeptide->Boc_Deprotection Acidolysis Fmoc_Deprotection Piperidine ProtectedPeptide->Fmoc_Deprotection Basolysis Z_Removed Peptide with free amine (Boc, Fmoc intact) Z_Deprotection->Z_Removed Boc_Removed Peptide with free amine (Z, Fmoc intact) Boc_Deprotection->Boc_Removed Fmoc_Removed Peptide with free amine (Z, Boc intact) Fmoc_Deprotection->Fmoc_Removed

Orthogonal protection of Z, Boc, and Fmoc groups.
Solid-Phase Peptide Synthesis (SPPS) Workflow: Fmoc vs. Boc

The following diagrams illustrate the cyclical nature of Fmoc and Boc-based SPPS.

Fmoc SPPS Workflow

Fmoc_SPPS_Workflow Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Couple next Fmoc-AA (HBTU/DIEA) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Next Amino Acid FinalCleavage Final Cleavage (TFA Cocktail) Repeat->FinalCleavage Final Amino Acid

A typical cycle in Fmoc-based SPPS.

Boc SPPS Workflow

Boc_SPPS_Workflow Start Boc-AA-Resin Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Washing1 DCM Wash Neutralization->Washing1 Coupling Couple next Boc-AA (HBTU/DIEA) Washing1->Coupling Washing2 DCM/DMF Wash Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Next Amino Acid FinalCleavage Final Cleavage (HF or TFMSA) Repeat->FinalCleavage Final Amino Acid

A typical cycle in Boc-based SPPS.

Conclusion

The choice between Z, Boc, and Fmoc protecting groups is highly dependent on the specific requirements of the peptide synthesis project. The Z group, while historically significant, is now primarily used in solution-phase synthesis and for the protection of certain side chains. For solid-phase peptide synthesis, Fmoc chemistry has become the predominant strategy due to its mild deprotection conditions, which are compatible with a wide range of sensitive amino acids and modifications. The Boc strategy remains a robust and valuable alternative, particularly for the synthesis of long and difficult sequences prone to aggregation. A thorough understanding of the advantages and limitations of each protecting group strategy is essential for the successful and efficient synthesis of high-quality peptides.

References

Stability of Z-Ala-OMe vs. Other Alanine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals engaged in drug development and peptide synthesis, the stability of amino acid derivatives is a critical parameter that dictates their utility and performance. This guide provides an objective comparison of the stability of N-benzyloxycarbonyl-L-alanine methyl ester (Z-Ala-OMe) against other common alanine derivatives. The information herein is supported by established chemical principles and extrapolated from experimental data on related compounds.

Comparative Stability Analysis

The stability of an amino acid derivative is fundamentally influenced by its protecting groups and the nature of the ester linkage. These modifications are designed to prevent unwanted reactions during synthesis but can also impact the compound's shelf-life and behavior in biological media. The stability of this compound is primarily considered in the context of its susceptibility to hydrolysis under various pH conditions and enzymatic degradation.

Influence of N-Terminal Protecting Groups

The N-terminal protecting group plays a significant role in the overall stability of an amino acid derivative. The benzyloxycarbonyl (Z or Cbz) group in this compound is known for its robustness under a variety of conditions, offering a different stability profile compared to the more acid-labile tert-butyloxycarbonyl (Boc) group.

DerivativeProtecting GroupGeneral Stability Characteristics
This compound Benzyloxycarbonyl (Z)Stable to mildly acidic and basic conditions. Cleaved by catalytic hydrogenation or strong acids/bases.
Boc-Ala-OMe tert-Butyloxycarbonyl (Boc)Stable to basic conditions but highly susceptible to cleavage under acidic conditions.[1][2]
Fmoc-Ala-OMe 9-Fluorenylmethyloxycarbonyl (Fmoc)Stable to acidic conditions but readily cleaved by bases, such as piperidine.
Ac-Ala-OMe Acetyl (Ac)Generally stable under a wide range of conditions; removal often requires harsh acidic or basic hydrolysis.

Key Takeaway: The Z-group of this compound provides a good balance of stability, being more resistant to acidic conditions than Boc-derivatives and more resistant to basic conditions than Fmoc-derivatives. This makes it a versatile choice for various synthetic strategies.

Influence of Carboxyl-Terminal Ester Group

The methyl ester of this compound is a simple and common choice for carboxyl protection. However, like most alkyl esters, its stability is significantly challenged by basic conditions, which can lead to saponification (hydrolysis).

Ester GroupGeneral Stability Characteristics
Methyl Ester (-OMe) Susceptible to hydrolysis under basic conditions.[1] Relatively stable under neutral and mildly acidic conditions.
Ethyl Ester (-OEt) Stability is very similar to the methyl ester, with a slightly slower rate of hydrolysis in some cases.
tert-Butyl Ester (-OtBu) Stable to basic conditions but readily cleaved by acid. Offers orthogonality to base-labile protecting groups.
Benzyl Ester (-OBn) More stable to basic hydrolysis than simple alkyl esters. Typically removed by catalytic hydrogenation.

Key Takeaway: The methyl ester in this compound is a potential liability under basic conditions. For synthetic routes requiring exposure to strong bases, alternative ester protecting groups like tert-butyl or benzyl esters may offer superior stability.

Stability in Biological Media

It is known that the half-life of small molecules and peptides in plasma can vary significantly. For instance, some peptides exhibit half-lives of only a few minutes, while others can be stable for hours.[3][4] The presence of esterases in plasma will likely lead to the hydrolysis of the methyl ester of this compound, releasing Z-Ala and methanol. The rate of this hydrolysis would need to be determined experimentally.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound and its derivatives, a well-defined experimental protocol is essential. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.

General Protocol for HPLC-Based Stability Assay

This protocol provides a framework for determining the stability of an alanine derivative in a buffered solution or biological matrix.

1. Materials and Reagents:

  • Test compound (e.g., this compound)

  • Buffer solutions of desired pH (e.g., pH 4, 7.4, 9)

  • Human or animal plasma/serum (for biological stability)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or other suitable mobile phase modifier

  • Internal standard (a stable compound with similar chromatographic properties)

  • Quenching solution (e.g., strong acid like perchloric acid or organic solvent like acetonitrile)

2. Sample Preparation:

  • Prepare a stock solution of the test compound and internal standard in a suitable organic solvent (e.g., acetonitrile or methanol).

  • For pH stability: Add a small volume of the stock solution to the pre-warmed buffer to achieve the desired final concentration.

  • For plasma stability: Add a small volume of the stock solution to pre-warmed plasma. Ensure the final concentration of the organic solvent is low (<1%) to avoid protein precipitation and enzyme denaturation.

3. Incubation:

  • Incubate the samples at a constant temperature (e.g., 37°C).

  • At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

4. Sample Quenching and Processing:

  • Immediately add the aliquot to a tube containing the quenching solution to stop the degradation process.

  • For plasma samples, the quenching step will also precipitate proteins.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

5. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of TFA (e.g., 0.1%).

  • Detection: UV detector at a wavelength appropriate for the compound's chromophore (e.g., 254 nm for the benzyloxycarbonyl group).

  • Quantification: The concentration of the intact compound at each time point is determined by comparing its peak area to that of the internal standard.

6. Data Analysis:

  • Plot the percentage of the remaining intact compound against time.

  • Calculate the half-life (t½) of the compound under the tested conditions using first-order decay kinetics.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in stability assessment, the following diagrams are provided.

Hydrolysis_Pathway Z_Ala_OMe This compound Z_Ala_OH Z-Ala-OH Z_Ala_OMe->Z_Ala_OH Hydrolysis (H₂O, H⁺ or OH⁻ or Esterase) Methanol Methanol Z_Ala_OMe->Methanol

Fig. 1: Hydrolysis degradation pathway of this compound.

Stability_Assay_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution Incubation_Mix Add to Buffer/Plasma Stock->Incubation_Mix Incubate Incubate at 37°C Incubation_Mix->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench Reaction & Precipitate Proteins Sample->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Analysis Supernatant->HPLC Data Data Processing & Half-life Calculation HPLC->Data

Fig. 2: General experimental workflow for stability assessment.

References

literature comparison of Z-Ala-OMe synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and peptide chemistry, the efficient and high-purity synthesis of protected amino acids is a critical starting point. N-α-Benzyloxycarbonyl-L-alanine methyl ester (Z-Ala-OMe) is a key building block in the synthesis of various peptides and pharmaceutical intermediates. This guide provides a comparative analysis of the two primary synthetic routes to this compound: the esterification of N-benzyloxycarbonyl-L-alanine (Z-Ala-OH) and the N-protection of L-alanine methyl ester (Ala-OMe).

Performance Comparison

The selection of a synthetic route for this compound often depends on factors such as the availability of starting materials, desired scale, and purification capabilities. Below is a summary of quantitative data for the two main approaches.

ParameterRoute 1: Esterification of Z-Ala-OHRoute 2: N-protection of L-Alanine Methyl Ester
Starting Material Z-Ala-OHL-Alanine Methyl Ester Hydrochloride
Reagents Methanol, Acid Catalyst (e.g., H₂SO₄, SOCl₂)Benzyl Chloroformate (Z-Cl), Base (e.g., NaHCO₃, Na₂CO₃)
Typical Yield >95%[1]~91%[2]
Reaction Time 4 - 10 hours[1][3]16 hours[2]
Reaction Temperature Reflux (e.g., 85°C)-5°C to Room Temperature
Purity High, often requires recrystallizationHigh, requires aqueous workup and extraction
Key Advantages High yields, readily available starting material.Milder reaction conditions.
Key Disadvantages Harsher reaction conditions (refluxing acid).Benzyl chloroformate is hazardous.

Synthesis Route Diagrams

The two primary synthetic pathways for this compound are visualized below.

G cluster_0 Route 1: Esterification of Z-Ala-OH cluster_1 Route 2: N-protection of L-Alanine Methyl Ester Z_Ala_OH Z-Ala-OH MeOH_H2SO4 Methanol (CH₃OH) Sulfuric Acid (H₂SO₄) Z_Ala_OH->MeOH_H2SO4 Reflux Reflux MeOH_H2SO4->Reflux Z_Ala_OMe_1 This compound Reflux->Z_Ala_OMe_1 Ala_OMe_HCl L-Alanine Methyl Ester Hydrochloride Base Base (e.g., NaHCO₃) Ala_OMe_HCl->Base Z_Cl Benzyl Chloroformate (Z-Cl) in Dichloromethane Base->Z_Cl Workup Aqueous Workup Z_Cl->Workup Z_Ala_OMe_2 This compound Workup->Z_Ala_OMe_2

Caption: Comparative workflows for the synthesis of this compound.

Experimental Protocols

Route 1: Esterification of Z-Ala-OH with Methanol and Sulfuric Acid

This method, adapted from a general procedure for amino acid esterification, typically affords high yields.

Materials:

  • N-benzyloxycarbonyl-L-alanine (Z-Ala-OH)

  • Methanol (anhydrous)

  • Sulfuric acid (98%)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend Z-Ala-OH in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add concentrated sulfuric acid dropwise with stirring.

  • Heat the mixture to reflux (approximately 85°C) and maintain for 4 hours. During this time, it is beneficial to continuously add fresh methanol while distilling off the methanol from the reaction mixture to drive the equilibrium towards the product.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield crude this compound.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Route 2: N-protection of L-Alanine Methyl Ester Hydrochloride

This route involves the protection of the amino group of pre-synthesized L-alanine methyl ester under Schotten-Baumann conditions.

Materials:

  • L-alanine methyl ester hydrochloride

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Benzyl chloroformate (Z-Cl)

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve L-alanine methyl ester hydrochloride in a mixture of water and dichloromethane in a flask cooled in an ice bath.

  • Slowly add a solution of sodium bicarbonate with vigorous stirring until the effervescence ceases.

  • Add benzyl chloroformate dropwise to the stirred solution while maintaining the temperature at 0-5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Separate the organic layer and wash it sequentially with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain this compound. Further purification can be achieved by column chromatography if necessary.

Logical Relationship Diagram

The decision-making process for selecting a synthesis route can be visualized as follows.

G Start Choice of this compound Synthesis Route StartingMaterial Primary Starting Material Available? Start->StartingMaterial Z_Ala_OH_avail Z-Ala-OH StartingMaterial->Z_Ala_OH_avail Z-Ala-OH Ala_OMe_avail L-Alanine Methyl Ester StartingMaterial->Ala_OMe_avail Ala-OMe Route1 Route 1: Esterification Z_Ala_OH_avail->Route1 Route2 Route 2: N-protection Ala_OMe_avail->Route2 Considerations1 Considerations: - High Yield - Harsher Conditions Route1->Considerations1 Considerations2 Considerations: - Milder Conditions - Hazardous Reagent (Z-Cl) Route2->Considerations2

References

Safety Operating Guide

Proper Disposal of Z-Ala-OMe: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Z-Ala-OMe (N-benzyloxycarbonyl-L-alanine methyl ester), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures personal safety.

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or glasses.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or full suit, and boots.

  • Respiratory Protection: A dust respirator should be used, especially when handling the solid form, to avoid inhalation.[1][2] A self-contained breathing apparatus may be necessary for large spills or in poorly ventilated areas.[1][2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

  • Small Spills: For minor spills, use appropriate tools to carefully collect the spilled material and place it into a designated and convenient waste disposal container.[1]

  • Large Spills: In the case of a more substantial spill, use a shovel to transfer the material into a suitable waste disposal container. Following the removal of the solid material, the contaminated surface can be cleaned by spreading water and disposed of according to local and regional authority requirements.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local environmental control regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must consult with local, regional, and national hazardous waste regulations for complete and accurate classification.

Experimental Protocol for Disposal:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a clearly labeled, sealed, and appropriate waste container.

    • Ensure the container is suitable for chemical waste and is kept closed when not in use.

  • Waste Storage:

    • Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.

    • The storage area should be secure and accessible only to authorized personnel.

  • Waste Disposal:

    • Dispose of the contents and the container through an approved waste disposal plant or a licensed professional waste disposal service.

    • Do not empty this compound into drains.

    • All disposal activities must be documented as per institutional and regulatory guidelines.

Key Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Melting Point 82 - 84 °C / 179.6 - 183.2 °F
Storage Temperature Do not store above 5˚C (41˚F)

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: this compound for Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe collect_waste Collect this compound Waste in a Designated, Labeled Container ppe->collect_waste segregate_waste Segregate from Incompatible Materials (e.g., Strong Oxidizing Agents) collect_waste->segregate_waste store_waste Store in a Cool, Dry, Well-Ventilated, and Secure Area segregate_waste->store_waste hand_over Hand Over to a Licensed Waste Disposal Service store_waste->hand_over document Document Waste Transfer (Manifest/Record) hand_over->document end_process End: Proper Disposal Complete document->end_process

Caption: this compound Disposal Workflow

References

Personal protective equipment for handling Z-Ala-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical reagents. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Z-Ala-OMe (Nα-Cbz-L-alanine methyl ester), fostering a culture of safety and building trust in laboratory operations.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Required Personal Protective Equipment
Routine Handling & Weighing Eye Protection: Chemical splash goggles.[1] Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1] Body Protection: Laboratory coat.[2] Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to minimize dust inhalation. If significant dust is generated, a dust respirator is recommended.[1]
Spill Cleanup Eye Protection: Chemical splash goggles.[1] Hand Protection: Chemical-resistant gloves. Body Protection: Full suit or chemical-resistant apron over a lab coat. Foot Protection: Closed-toe shoes, with the addition of boots for large spills. Respiratory Protection: A self-contained breathing apparatus (SCBA) should be used to avoid inhalation of the product, especially for large spills. For small spills, a dust respirator is advised.
Emergency (e.g., Fire) Full protective gear , including a positive-pressure self-contained breathing apparatus (SCBA).

Note: It is always recommended to consult a safety specialist to ensure the suggested protective clothing is sufficient for your specific laboratory conditions.

Hazard Identification and First Aid

While this compound is not classified as a hazardous substance according to some regulations, it may cause irritation upon contact.

  • Inhalation: May be harmful if inhaled and can cause respiratory tract irritation. If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration.

  • Ingestion: May be harmful if swallowed. Rinse the mouth with water and do not induce vomiting. Never give anything by mouth to an unconscious person.

  • Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation. Wash the affected area with soap and plenty of water.

  • Eye Contact: May cause eye irritation. Flush eyes with water as a precaution, removing contact lenses if present.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to use is critical for laboratory safety.

  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area. The recommended storage temperature is below 5°C (41°F).

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.

  • Weighing and Aliquoting: Conduct these operations in a designated area, preferably within a chemical fume hood or an enclosure with local exhaust ventilation to control airborne dust.

  • Experimental Use: When using this compound in experiments, handle it with care to avoid generating dust. Use appropriate tools for transfer.

  • Hygiene: Always wash hands thoroughly after handling the compound, before eating, drinking, smoking, or using the restroom.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including unused this compound and any contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a clearly labeled, sealed, and appropriate waste container.

  • Spill Residue: For spills, use appropriate tools to place the spilled material into a convenient waste disposal container.

  • Disposal Regulations: All waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal procedures.

Experimental Workflow: Handling a this compound Spill

The following diagram outlines the procedural steps for managing a spill of this compound in the laboratory.

Spill_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Spill Assessment cluster_Small_Spill Small Spill Procedure cluster_Large_Spill Large Spill Procedure cluster_Final_Steps Decontamination & Reporting Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess_Size Assess Spill Size (Small vs. Large) Isolate->Assess_Size Don_PPE_Small Don Appropriate PPE (Goggles, Gloves, Lab Coat, Dust Respirator) Assess_Size->Don_PPE_Small Small Spill Don_PPE_Large Don Full Protective Gear (Goggles, Full Suit, Boots, SCBA) Assess_Size->Don_PPE_Large Large Spill Contain_Small Contain the Spill Don_PPE_Small->Contain_Small Collect_Small Use appropriate tools to collect material Contain_Small->Collect_Small Place_In_Container_Small Place in a labeled waste container Collect_Small->Place_In_Container_Small Decontaminate Decontaminate the Area Place_In_Container_Small->Decontaminate Contain_Large Contain the Spill Don_PPE_Large->Contain_Large Shovel_Large Use a shovel to collect material Contain_Large->Shovel_Large Place_In_Container_Large Place in a labeled waste container Shovel_Large->Place_In_Container_Large Place_In_Container_Large->Decontaminate Dispose Dispose of Waste via EHS Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for managing a this compound spill.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.